molecular formula C8H7ClO B1589167 4-Chloro-2,3-dihydrobenzofuran CAS No. 289058-20-4

4-Chloro-2,3-dihydrobenzofuran

Cat. No.: B1589167
CAS No.: 289058-20-4
M. Wt: 154.59 g/mol
InChI Key: NLPBTJNIFVSZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBTJNIFVSZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464998
Record name 4-chloro-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289058-20-4
Record name 4-chloro-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2,3-dihydrobenzofuran CAS number 289058-20-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran (CAS: 289058-20-4)

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and reactivity of such intermediates is paramount to accelerating innovation. This guide moves beyond a simple recitation of facts to provide field-proven insights into its handling, characterization, and strategic application.

Introduction and Strategic Importance

This compound (Molecular Formula: C₈H₇ClO) is a substituted dihydrobenzofuran, a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] The dihydrobenzofuran core is a key component in molecules designed as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The specific substitution pattern of this compound—a chlorine atom at the 4-position—offers a versatile handle for further chemical modification, making it a valuable starting material for the synthesis of complex molecular targets.[5] Its utility has been demonstrated as an intermediate in the synthesis of various biologically active compounds, positioning it as a key asset for pharmaceutical research and development.[5]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. The key properties for this compound are summarized below. These values are critical for planning reactions, purification protocols, and ensuring safe handling.

PropertyValueSource
CAS Number 289058-20-4[6][7]
Molecular Formula C₈H₇ClO[5][6]
Molecular Weight 154.59 g/mol [6][7]
Appearance Liquid[8]
Boiling Point 232.7 °C at 760 mmHg[5][9]
Density 1.272 g/cm³[5][9]
Flash Point 99.4 °C[5][9]
Refractive Index 1.577[5][9]
XLogP3-AA 2.6[7]
Topological Polar Surface Area 9.2 Ų[7]
Complexity 126[7]

Proposed Synthesis and Purification Protocol

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and robust pathway can be devised based on established benzofuran synthesis methodologies.[10] The following protocol represents a rational approach for its preparation in a laboratory setting, starting from commercially available 2,6-dichlorophenol.

Rationale for Synthetic Design

The proposed two-step synthesis involves an initial Williamson ether synthesis to introduce the two-carbon unit that will form the dihydrofuran ring, followed by an intramolecular cyclization. This approach is chosen for its reliability and use of common, well-understood reactions. The choice of reagents and conditions is designed to maximize yield while minimizing side reactions.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts type) A 2,6-Dichlorophenol B 2-Bromoethanol, K2CO3, Acetone C 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol D 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol C->D Intermediate E Polyphosphoric Acid (PPA), Heat F This compound Purification Purification F->Purification Crude Product

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and acetone (250 mL).

  • Reagent Addition: Add 2-bromoethanol (1.2 equiv.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate. This intermediate can often be used in the next step without further purification.

Causality Insight: Potassium carbonate is used as a base to deprotonate the phenol, forming a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction with 2-bromoethanol.[11] An excess of the base ensures complete deprotonation.

Step 2: Intramolecular Cyclization to this compound

  • Setup: Place the crude 2-((2,6-dichlorophenyl)oxy)ethan-1-ol (1 equiv.) in a flask and add polyphosphoric acid (PPA, ~10x by weight).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction is typically accompanied by a color change. Monitor via TLC or GC-MS.

  • Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Causality Insight: Polyphosphoric acid acts as both a strong acid and a dehydrating agent. It protonates the hydroxyl group, converting it into a good leaving group (water). The resulting carbocation intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to cyclization. The ortho-chlorine atom directs the cyclization to the adjacent unsubstituted carbon, while the other chlorine is eliminated.

Purification Protocol

The crude product typically requires purification to remove unreacted starting materials and polymeric byproducts.

  • Technique: Flash column chromatography is the method of choice for purifying neutral organic compounds.[12]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if necessary. The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the product on TLC.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Load the dried sample onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Analyze fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound as an oil or liquid.[8]

Structural Elucidation and Anticipated Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

Anticipated ¹H NMR Data (CDCl₃, 400 MHz) Anticipated ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~ 7.1-7.2 (t, 1H)Ar-H (C6-H)~ 156-158
~ 6.8-6.9 (d, 1H)Ar-H (C7-H)~ 129-131
~ 6.7-6.8 (d, 1H)Ar-H (C5-H)~ 128-130
~ 4.6 (t, 2H, J ≈ 8.8 Hz)O-CH₂ (C2-H₂)~ 122-124
~ 3.2 (t, 2H, J ≈ 8.8 Hz)Ar-CH₂ (C3-H₂)~ 118-120
~ 109-111
~ 71-73
~ 29-31

Analytical Rationale: The aromatic region in the ¹H NMR is expected to show three distinct signals corresponding to the ABC spin system of the trisubstituted benzene ring. The two methylene groups of the dihydrofuran ring will appear as two triplets, integrating to two protons each, due to coupling with each other. In the ¹³C NMR spectrum, eight distinct signals are expected: six for the aromatic carbons (four CH, two quaternary) and two for the aliphatic carbons of the dihydrofuran ring.

Mass Spectrometry (MS)
  • Expected M⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

  • Key Fragmentation: A likely fragmentation pattern would involve the loss of a chlorine atom ([M-Cl]⁺) or cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy
  • Ar-H stretch: Peaks just above 3000 cm⁻¹.

  • C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O ether stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

  • C-Cl stretch: A peak in the 700-800 cm⁻¹ region.

Reactivity and Strategic Applications

The chemical reactivity of this compound is governed by its functional groups: the chlorinated aromatic ring and the dihydrofuran moiety.

G cluster_0 Aromatic Ring Reactions cluster_1 Dihydrofuran Ring Reactions center This compound EAS Electrophilic Aromatic Substitution (Nitration, etc.) center->EAS HNO3/H2SO4 CrossCoupling Cross-Coupling (Suzuki, Buchwald-Hartwig) center->CrossCoupling Pd catalyst, Boronic Acid/Amine Benzylic Benzylic Functionalization (e.g., Oxidation at C3) center->Benzylic NBS or KMnO4

Caption: Key reactivity pathways for this compound.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, such as nitration or acylation. The existing chloro and alkoxy groups will direct incoming electrophiles, although conditions must be carefully controlled to avoid side reactions.

  • Cross-Coupling Reactions: The aryl chloride provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This is a powerful strategy for introducing new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly complex derivatives.

  • Benzylic Functionalization: The methylene group at the C3 position is benzylic and may be susceptible to radical halogenation or oxidation under specific conditions.

Its primary application is as a versatile intermediate. For instance, it serves as a precursor for synthesizing compounds like 2,3-dihydro-1-benzofuran-4-carbaldehyde and is a known downstream product for the synthesis of Tasimelteon, a melatonin receptor agonist.[5]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on data for structurally related chlorinated aromatic ethers and heterocyclic compounds.[15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[16][17]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical drug discovery. Its strategic importance is derived from the privileged dihydrobenzofuran core and the reactive aryl chloride handle. While detailed synthetic literature is sparse, its preparation is achievable through established organic chemistry principles. A comprehensive understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

Physical and chemical properties of 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran

Authored by: Gemini, Senior Application Scientist

Introduction: The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique conformational and electronic properties make it an attractive core for designing novel therapeutics.[4][5] This guide provides a comprehensive technical overview of this compound, a halogenated derivative of this important heterocyclic system. We will delve into its core physical and chemical properties, spectroscopic signature, reactivity, and its relevance as a building block for researchers, particularly those in drug discovery and development.

Molecular Identity and Structure

This compound is characterized by a fused ring system where a dihydrofuran ring is attached to a chlorobenzene ring. The chlorine atom at the C4 position significantly influences the molecule's electronic properties and reactivity.

  • IUPAC Name: 4-chloro-2,3-dihydro-1-benzofuran[6]

  • Synonyms: this compound[7]

  • CAS Number: 289058-20-4[6][7]

  • Molecular Formula: C₈H₇ClO[6][7]

The structural representation below illustrates the connectivity of atoms and the overall architecture of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental settings, from reaction conditions to formulation and biological assays. The data presented here are compiled from computational and experimental sources.

PropertyValueSource
Molecular Weight 154.59 g/mol [6][7]
Appearance Likely a liquid or low-melting solidInferred from properties
Boiling Point 232.7°C at 760 mmHg[8]
Density 1.272 g/cm³[8]
Flash Point 99.4°C[8]
Refractive Index 1.577[8]
LogP (XLogP3) 2.6[6]
Topological Polar Surface Area (TPSA) 9.23 Ų[7]

Expert Insights: The LogP value of 2.6 suggests moderate lipophilicity, indicating good solubility in many organic solvents and potentially favorable membrane permeability characteristics in biological systems. The low TPSA value is also indicative of a molecule that can readily cross cell membranes. These parameters are crucial first-pass indicators in the drug design process.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. Below is a predictive guide to the key features expected in the spectra of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.[9]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[10]

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂- groups in the dihydrofuran ring.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[10]

  • ~1250-1200 cm⁻¹: Aryl-O-C (ether) asymmetric stretching, a characteristic band for this system.

  • ~800-700 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending, which can be indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aromatic Region (~6.8-7.2 ppm): Three protons on the benzene ring will appear as a complex multiplet pattern, influenced by the chloro and ether substituents.

    • Aliphatic Region: Two distinct triplets are expected for the two methylene (-CH₂-) groups of the dihydrofuran ring. The protons at C3 (adjacent to the aromatic ring) would likely appear around ~3.2 ppm , while the protons at C2 (adjacent to the oxygen) would be further downfield, around ~4.6 ppm , due to the deshielding effect of the oxygen atom.

  • ¹³C NMR:

    • Aromatic Carbons (~110-160 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield (~158-160 ppm), and the carbon attached to the chlorine (C-Cl) will also be significantly shifted.

    • Aliphatic Carbons (~29 ppm and ~71 ppm): The C3 carbon is expected around 29 ppm, while the C2 carbon, bonded to oxygen, will be significantly downfield at approximately 71 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 154. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature, with the M+2 peak appearing at m/z 156.[6]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of chlorine (Cl•) or cleavage of the dihydrofuran ring.

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_MS Molecular Weight Isotopic Pattern (Cl) MS->Data_MS Data_IR Functional Groups (C-O, C-Cl, Ar-H) IR->Data_IR Data_NMR Structural Connectivity Proton/Carbon Environment NMR->Data_NMR Confirmation Structure Confirmed Data_MS->Confirmation Data_IR->Confirmation Data_NMR->Confirmation

Caption: A typical workflow for structural elucidation.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay between the electron-rich dihydrofuran ring and the electron-withdrawing nature of the chlorine on the aromatic ring.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the chloro-substituent and the ether oxygen. The directing effects are complex; the ortho/para-directing effect of the oxygen competes with the deactivating and ortho/para-directing effect of the chlorine. Reactions like nitration or halogenation would likely yield a mixture of isomers, with substitution occurring at positions C5 and C7.

  • Reactions of the Dihydrofuran Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr). The benzylic C-H bonds at the C3 position could be susceptible to radical halogenation.

Reactant This compound Transition Electrophilic Aromatic Substitution Reactant->Transition Reagent Electrophile (E⁺) e.g., HNO₃/H₂SO₄ Reagent->Transition Product1 5-Substituted Product Product2 7-Substituted Product Transition->Product1 Major/Minor Transition->Product2 Major/Minor

Caption: Potential electrophilic substitution pathways.

Synthetic Approaches: The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods. A common strategy involves the intramolecular cyclization of a suitably substituted phenol. For instance, a 2-chlorophenol could be reacted with a two-carbon unit (like 1,2-dibromoethane) under basic conditions to facilitate an initial O-alkylation followed by an intramolecular ring closure.[12]

Applications in Drug Discovery

While this compound itself may not be a final drug product, it serves as a valuable intermediate and building block. The 2,3-dihydrobenzofuran core is present in compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]

A closely related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is a key intermediate in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used to treat chronic constipation.[13][14] This highlights the industrial and pharmaceutical relevance of this chemical class. The presence of the chlorine atom provides a handle for further chemical modification, for example, through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for screening.

Safety and Handling

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid inhalation of vapors and contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16] Commercial suppliers recommend storage at room temperature.[7]

  • Toxicity: Halogenated aromatic compounds should be handled with care as they can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[17]

Experimental Protocol: Purification by Column Chromatography

Based on its moderate lipophilicity (LogP ~2.6), a standard silica gel column chromatography protocol would be effective for purification.

Objective: To purify crude this compound from non-polar and highly polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (non-polar), Ethyl Acetate (polar)

  • Glass column, flasks, TLC plates, UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexanes to remove any highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexanes is a logical starting point.

    • The target compound, being of intermediate polarity, should elute as the solvent polarity increases.

  • Monitoring: Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC) with visualization under a UV lamp.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Start Crude Product Pack Pack Silica Column with Hexanes Start->Pack Load Load Sample Pack->Load Elute1 Elute with 100% Hexanes Load->Elute1 Elute2 Elute with Gradient (e.g., 2-10% EtOAc/Hex) Elute1->Elute2 Monitor Collect & Analyze Fractions (TLC) Elute2->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for purification by column chromatography.

References

A Predictive Spectroscopic Guide to 4-Chloro-2,3-dihydrobenzofuran: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-dihydrobenzofuran is a halogenated heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. The 2,3-dihydrobenzofuran core is a privileged structure found in a variety of biologically active natural products and synthetic molecules. The introduction of a chlorine atom onto the aromatic ring at the 4-position is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for further chemical exploration.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide provides a detailed, predictive analysis of its expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind the predicted spectral features is explained, providing a framework for empirical validation.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 2,3-dihydrobenzofuran ring system will be utilized.

Caption: IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For this compound, we can predict distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons on the benzene ring.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12-15 ppm, centered around 5-6 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~ 4.6Triplet (t)~ 8.8
H3~ 3.2Triplet (t)~ 8.8
H5~ 6.8Doublet (d)~ 8.0
H6~ 7.1Triplet (t)~ 8.0
H7~ 6.7Doublet (d)~ 8.0
Interpretation and Rationale
  • Aliphatic Protons (H2 and H3): The protons on the dihydrofuran ring are expected to appear as triplets due to coupling with each other. The protons at the C2 position, being adjacent to the oxygen atom, are more deshielded and will appear further downfield (~4.6 ppm) compared to the protons at the C3 position (~3.2 ppm). The vicinal coupling constant (³JHH) is anticipated to be around 8.8 Hz.[1][2]

  • Aromatic Protons (H5, H6, and H7): The aromatic region will display a more complex pattern. The chlorine atom at C4 is an electron-withdrawing group, which will deshield the ortho (H5) and para (H7) protons relative to the meta (H6) proton.[3] However, the fusion of the dihydrofuran ring also influences the electronic environment.

    • H6: This proton is expected to be the most deshielded due to the combined inductive effect of the chlorine atom and the ether oxygen, appearing as a triplet due to coupling with both H5 and H7.

    • H5 and H7: These protons will appear as doublets, each coupled to H6. Their precise chemical shifts will be influenced by the interplay of the electronic effects of the substituents.

G cluster_workflow ¹H NMR Acquisition and Processing Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis

Caption: A streamlined workflow for acquiring and processing ¹H NMR data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg is ideal).

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 512-1024 scans or more may be necessary due to the lower sensitivity of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A sweep width of approximately 220-240 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C2~ 71
C3~ 29
C3a~ 128
C4~ 129
C5~ 121
C6~ 127
C7~ 110
C7a~ 159
Interpretation and Rationale
  • Aliphatic Carbons (C2 and C3): The C2 carbon, bonded to the electronegative oxygen atom, is significantly deshielded and is expected to resonate around 71 ppm.[4] The C3 carbon will appear much further upfield, around 29 ppm.

  • Aromatic Carbons (C3a-C7a):

    • C7a: This quaternary carbon, bonded to the ether oxygen, will be the most downfield of the aromatic carbons, predicted to be around 159 ppm.

    • C4: The carbon directly attached to the chlorine atom (ipso-carbon) will have its chemical shift influenced by the halogen's electronegativity and is predicted to be around 129 ppm.[5]

    • C3a, C5, C6, C7: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-130 ppm). The precise shifts are determined by the combined electronic effects of the chlorine atom and the fused dihydrofuran ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal first, which is then automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂)
1600-1585, 1500-1400C=C stretchAromatic ring
~1250C-O-C stretch (asymmetric)Aryl-alkyl ether
850-550C-Cl stretchAryl chloride
Interpretation and Rationale
  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dihydrofuran ring (below 3000 cm⁻¹).[7]

  • Aromatic C=C Stretching: Two to three bands are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the benzene ring.

  • C-O-C Stretching: A strong, characteristic absorption for the asymmetric stretching of the aryl-alkyl ether linkage is predicted to appear around 1250 cm⁻¹.[8]

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₇ClO) is approximately 154.59 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will show two molecular ion peaks at m/z 154 (M⁺) and m/z 156 (M+2) with a characteristic intensity ratio of approximately 3:1.[9][10]

  • Major Fragment Ions:

m/zPredicted Fragment
156[M+2]⁺ (containing ³⁷Cl)
154[M]⁺ (containing ³⁵Cl)
126[M - C₂H₄]⁺
119[M - Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)
Proposed Fragmentation Pathway

The primary fragmentation pathways under EI conditions are expected to involve the loss of stable neutral molecules or radicals.

G M [C₈H₇ClO]⁺˙ m/z 154/156 F1 [C₈H₇O]⁺ m/z 119 M->F1 - •Cl F2 [C₆H₄ClO]⁺˙ m/z 126/128 M->F2 - C₂H₄ F3 [C₇H₇]⁺ m/z 91 F1->F3 - CO

Caption: Predicted major fragmentation pathway for this compound.

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the formation of a cation at m/z 119.

  • Retro-Diels-Alder Type Fragmentation: The dihydrofuran ring can undergo cleavage with the loss of ethene (C₂H₄) to give an ion at m/z 126 (for ³⁵Cl) and 128 (for ³⁷Cl).[11]

  • Formation of Tropylium Ion: Subsequent loss of carbon monoxide (CO) from the [M - Cl]⁺ fragment can lead to the formation of the stable tropylium ion at m/z 91.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for researchers to identify and characterize this compound. The provided experimental protocols serve as a starting point for acquiring high-quality spectral data. While this analysis is theoretical, it is grounded in well-established spectroscopic principles and data from closely related structures, providing a high degree of confidence in the predicted outcomes. Empirical verification of these predictions will be a valuable contribution to the chemical literature.

References

Solubility Profile of 4-Chloro-2,3-dihydrobenzofuran: A Guide to Experimental Determination and Theoretical Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Chloro-2,3-dihydrobenzofuran, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the principles and methodologies required for its empirical determination. We will delve into the physicochemical properties of this compound, predict its solubility in common organic solvents based on theoretical principles, and provide a detailed, field-proven protocol for accurate experimental measurement. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility to advance their work in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Critical Role of Solubility

This compound (CAS No. 289058-20-4) is a halogenated heterocyclic compound whose structural motif is of significant interest in the synthesis of biologically active molecules.[1] The success of its application in multi-step syntheses, purification processes (such as crystallization), and formulation development is fundamentally dependent on its solubility characteristics. A well-defined solubility profile is not merely academic; it is a critical parameter that dictates solvent selection for reactions, influences bioavailability in drug discovery, and governs the efficiency of downstream processing.

This guide will provide both the theoretical underpinnings and the practical steps to characterize the solubility of this compound, empowering researchers to make informed, data-driven decisions.

Physicochemical Profile and Predicted Solubility

Before embarking on experimental work, a thorough analysis of the molecule's inherent properties provides a strong indication of its expected behavior. The principle of "like dissolves like" remains a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO[5][6]
Molecular Weight 154.59 g/mol [5][6]
LogP (Octanol-Water Partition Coefficient) ~2.3 - 2.6[5][6][7]
Topological Polar Surface Area (TPSA) 9.23 Ų[5][7]
Hydrogen Bond Acceptors 1 (the ether oxygen)[5][7]
Hydrogen Bond Donors 0[5]

Analysis and Interpretation:

  • The LogP value between 2.3 and 2.6 indicates that this compound is significantly more soluble in non-polar, lipophilic environments (like octanol) than in water.[5][6][7] This is the single most important predictor of its general solubility.

  • A very low TPSA of 9.23 Ų suggests weak polar interactions.[5][7]

  • The molecule possesses a single hydrogen bond acceptor (the ether oxygen) but no hydrogen bond donors .[5][7] This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols, which would be a primary driver for solubility in those media.

Based on this profile, we can predict its relative solubility across a spectrum of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, DichloromethaneHighThe molecule's low polarity and lipophilic character (high LogP) align well with the non-polar nature of these solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents have dipoles that can interact with the polar C-Cl and C-O bonds, but the lack of hydrogen bonding from the solute limits exceptionally high solubility.
Polar Protic Ethanol, MethanolLow to ModerateWhile these solvents have polar character, the primary driver of solubility for small molecules is often hydrogen bonding. The solute's inability to donate hydrogen bonds will limit its miscibility.[3]
Highly Polar WaterVery Low / InsolubleThe significant mismatch in polarity and the lack of strong hydrogen bonding interactions predict poor aqueous solubility, consistent with the high LogP value.

Methodology for Experimental Solubility Determination

While predictions are invaluable for initial planning, they are no substitute for empirical data. The Isothermal Equilibrium Shake-Flask Method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.[2] It ensures that the solvent is fully saturated at a specific temperature, providing a reliable quantitative measurement.

Required Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg precision)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions:

    • Rationale: Starting with an excess of solid ensures that the equilibrium reached is one of saturation.

    • Procedure: To a series of labeled vials, add a pre-weighed amount of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains at the bottom.

  • Equilibration:

    • Rationale: Solubility is an equilibrium process. Agitation at a constant temperature is required to reach this equilibrium in a reasonable timeframe. A period of 24-72 hours is standard for many organic compounds.[2]

    • Procedure: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when the concentration of the supernatant no longer changes over time).

  • Phase Separation and Sampling:

    • Rationale: It is critical to sample only the saturated liquid phase without any undissolved solid particles, which would artificially inflate the measured concentration.

    • Procedure: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the solid settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial.

  • Quantification:

    • Rationale: The concentration of the solute in the filtered supernatant must be accurately determined. HPLC is the preferred method due to its specificity and sensitivity. Gravimetric analysis is a simpler alternative.

    • Method A (Gravimetric): Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved. The final weight of the solid divided by the initial volume of the solvent taken gives the solubility (e.g., in mg/mL).

    • Method B (HPLC - Recommended): Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. Accurately dilute a known volume of the filtered saturated solution. Analyze the standards and the diluted sample by HPLC. Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Rationale: Solubility is temperature-dependent.[2] All results must be reported with the corresponding temperature.

    • Procedure: Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L) at the specified temperature (e.g., 25 °C).

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification A Add excess solute to known volume of solvent B Agitate in shaker at constant temperature (e.g., 24-72h at 25°C) A->B C Allow solid to settle B->C D Filter supernatant (0.22 µm syringe filter) C->D Withdraw clear liquid E Analyze concentration (e.g., HPLC or Gravimetric) D->E F Report Solubility (e.g., mg/mL at 25°C) E->F

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Key Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent. Understanding these relationships is key to interpreting experimental data and selecting appropriate solvent systems for various applications.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Physicochemical Properties Low Polarity (High LogP) H-Bond Acceptor (1) H-Bond Donor (0) Result Solubility Outcome Solute:f1->Result 'Like Dissolves Like' Solute:f2->Result Favorable Interaction Solvent Solvent Type Polarity (Dielectric Constant) H-Bonding Capacity Molecular Size Solvent:f1->Result Solvent:f2->Result

Caption: Relationship between solute/solvent properties and solubility outcome.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in scientific and industrial applications. While theoretical predictions based on its physicochemical profile strongly suggest high solubility in non-polar organic solvents and poor solubility in polar, protic media, these estimations must be confirmed through rigorous experimental validation. The detailed shake-flask protocol provided in this guide offers a reliable pathway to obtaining precise, quantitative solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the formulation of new chemical entities.

References

An In-depth Technical Guide to 4-chloro-2,3-dihydro-1-benzofuran: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-2,3-dihydro-1-benzofuran, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its role as a versatile scaffold in the design of novel therapeutic agents. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules.[1] The inherent biological activities of the benzofuran core have made it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3] The dihydro-benzofuran variant, in particular, offers a three-dimensional structure that can be strategically modified to enhance interaction with biological targets.

The introduction of a chlorine atom at the 4-position of the 2,3-dihydro-1-benzofuran ring system imparts specific electronic and steric properties that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Halogenation is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity.[4] This guide will specifically focus on the 4-chloro derivative, exploring its unique characteristics and potential applications.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
IUPAC Name 4-chloro-2,3-dihydro-1-benzofuranN/A
CAS Number 289058-20-4N/A
Molecular Formula C₈H₇ClON/A
Molecular Weight 154.59 g/mol N/A
Appearance Expected to be a colorless to pale yellow oil or solidGeneral Observation
Melting Point Not readily available; varies with purityN/A
Boiling Point Not readily availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General Observation
Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm), with their splitting patterns and chemical shifts influenced by the chlorine and the dihydrofuran ring. The two methylene groups of the dihydrofuran ring will appear as triplets in the upfield region (δ 3.0-5.0 ppm).

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydrofuran ring will appear at higher field strengths. The carbon atom attached to the chlorine will experience a characteristic downfield shift.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:[7][8][9]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic methylene groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250-1000 cm⁻¹: C-O stretching of the ether linkage in the dihydrofuran ring.

  • ~800-600 cm⁻¹: C-Cl stretching vibration.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-chloro-2,3-dihydro-1-benzofuran, the mass spectrum is expected to show:[1][10][11][12][13]

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (154.59). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed.

  • Fragmentation Pattern: Common fragmentation pathways for dihydrobenzofurans involve cleavage of the dihydrofuran ring. The loss of ethylene (C₂H₄) or a chlorine radical are plausible fragmentation patterns.

Synthesis of 4-chloro-2,3-dihydro-1-benzofuran

The synthesis of substituted benzofurans can be achieved through various synthetic routes.[14][15][16][17][18] A common and effective strategy for the preparation of 2,3-dihydro-1-benzofurans involves the intramolecular cyclization of an appropriate precursor. Below is a generalized, field-proven protocol that can be adapted for the synthesis of the title compound.

General Synthetic Approach: Intramolecular Cyclization

SynthesisWorkflow

3.1.1. Experimental Protocol: A Representative Synthesis

This protocol describes a plausible synthesis of 4-chloro-2,3-dihydro-1-benzofuran starting from 2-allyl-3-chlorophenol. Note: This is a representative protocol and may require optimization.

  • Step 1: O-Allylation of 3-Chlorophenol (Not shown in diagram, but a common starting point)

    • To a solution of 3-chlorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

    • Add allyl bromide dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting allyl 3-chlorophenyl ether by column chromatography.

  • Step 2: Claisen Rearrangement

    • Heat the allyl 3-chlorophenyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce the Claisen rearrangement. This will yield 2-allyl-3-chlorophenol.

    • Purify the product by vacuum distillation or column chromatography.

  • Step 3: Intramolecular Cyclization

    • The cyclization of 2-allyl-3-chlorophenol to form the dihydrofuran ring can be achieved using various catalysts. A common method involves the use of a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a base.

    • Dissolve the 2-allyl-3-chlorophenol in a suitable solvent like toluene or acetonitrile.

    • Add the palladium catalyst and a base (e.g., triethylamine) and heat the mixture under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.

    • Purify the crude product by column chromatography to obtain 4-chloro-2,3-dihydro-1-benzofuran.

Applications in Drug Discovery and Development

The 4-chloro-2,3-dihydro-1-benzofuran scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for diversification at multiple positions, enabling the exploration of structure-activity relationships (SAR).

SAR_Diagram

While specific quantitative biological activity data for the parent 4-chloro-2,3-dihydro-1-benzofuran is not extensively published, numerous studies have demonstrated the potent bioactivities of its derivatives.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have been widely investigated for their antimicrobial properties.[17][19] The introduction of various substituents on the benzofuran ring has led to the discovery of compounds with significant activity against a range of bacteria and fungi. For instance, certain benzofuran analogs have shown promising minimum inhibitory concentrations (MIC) against pathogenic strains.[20] The 4-chloro substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Activity

The benzofuran scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[3][21][22] These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The development of novel benzofuran derivatives continues to be an active area of cancer research.

Other Therapeutic Areas

The versatility of the benzofuran scaffold extends to other therapeutic areas, including neurodegenerative diseases and inflammatory conditions.[23] The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to target specific biological pathways.

Conclusion and Future Perspectives

4-chloro-2,3-dihydro-1-benzofuran represents a valuable and versatile scaffold for the development of novel bioactive molecules. Its synthesis, while requiring multi-step procedures, is achievable through established organic chemistry methodologies. The strategic placement of the chlorine atom provides a key modification point and influences the overall properties of the molecule.

Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic routes.

  • The synthesis and biological evaluation of diverse libraries of 4-chloro-2,3-dihydro-1-benzofuran derivatives.

  • The elucidation of the specific mechanisms of action for bioactive derivatives.

  • The optimization of lead compounds for improved efficacy and safety profiles.

The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

Health and safety data for 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-2,3-dihydrobenzofuran

Foreword for the Research Professional

As scientists and drug development professionals, our work with novel chemical entities is foundational to innovation. However, with novelty comes the responsibility of rigorous safety assessment, even when comprehensive data is not yet available. This guide addresses the health and safety considerations for this compound (CAS No. 289058-20-4).

It is critical to note that while this compound is available for research purposes, detailed toxicological and safety data in peer-reviewed literature is limited. Therefore, this document adopts a precautionary principle, synthesizing available data for the target molecule with established safety protocols for structurally related compounds, such as other chlorinated benzofurans. The causality behind each recommendation is explained to empower researchers to build a robust and self-validating safety culture within their laboratories. This guide is structured not as a rigid protocol, but as a dynamic framework for risk assessment and management.

Chemical Identification and Physicochemical Properties

A foundational step in any safety assessment is understanding the compound's identity and physical characteristics, which dictate its behavior under laboratory conditions.

Synonyms: 4-chloro-2,3-dihydro-1-benzofuran[1][2] Molecular Formula: C₈H₇ClO[1][2][3] Molecular Weight: 154.59 g/mol [1][2]

The properties of a compound, such as its boiling point and density, are crucial for anticipating its physical state and potential for airborne exposure during handling.

PropertyValueSource
CAS Number 289058-20-4[1][2]
Density 1.272 g/cm³[3]
Boiling Point 232.7°C at 760 mmHg[3]
Flash Point 99.4°C[3]
Refractive Index 1.577[3]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]
logP (Octanol-Water Partition Coeff.) 2.27[1]

Insight: The relatively high boiling point suggests that at room temperature, the substance is not highly volatile, reducing the risk of significant vapor inhalation under standard conditions. However, the positive logP value indicates a degree of lipophilicity, suggesting it could be absorbed through the skin.

Hazard Identification and GHS Classification

Based on available supplier safety information, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed. [1] This is a key acute toxicity concern.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]

Authoritative Grounding: While data for the specific CAS number is limited, the safety data for the related compound, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, indicates additional potential hazards that must be considered as a precautionary measure. These include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Given the shared chlorinated benzofuran core, it is scientifically prudent to assume these risks may also be present with this compound until proven otherwise.

Proactive Risk Mitigation and Handling

A proactive approach to safety involves assuming a higher level of hazard given the data gaps. The following workflow illustrates a self-validating system for handling this and other research chemicals.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation A Review all available SDS (Target & Related Compounds) B Identify Data Gaps (e.g., Chronic Toxicity) A->B C Define Engineering Controls (Fume Hood, Ventilation) B->C D Select & Inspect PPE (Gloves, Goggles, Lab Coat) C->D Proceed with Caution E Perform Experiment in Designated Area D->E F Segregate & Label Waste E->F G Decontaminate Surfaces & Equipment E->G H Dispose of Waste via Licensed Contractor F->H G->H I Update Lab Notebook with Safety Observations H->I

Caption: A workflow for proactive chemical risk management.

Experimental Protocol: Safe Handling and Storage
  • Engineering Controls: All manipulations of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[6] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[6]

  • Ventilation: Use adequate general or local explosion-proof ventilation to maintain airborne concentrations at safe levels.[6]

  • Precautions for Safe Handling:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[7][8]

    • Wash hands and face thoroughly after handling.[9]

    • Wear suitable protective clothing, gloves, and eye/face protection.[7][8]

    • Use non-sparking tools and take precautionary measures against static discharge.[7][9]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

    • Keep away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[6][10]

    • Store away from heat, sparks, open flames, and other ignition sources.[6][9]

Personal Protective Equipment (PPE) Selection

The selection of PPE is not a checklist item but a critical barrier against exposure. The rationale for each piece of equipment is paramount.

PPE CategorySpecification & Rationale
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[7][11] This provides a physical barrier against splashes.
Skin Protection Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7][11] The choice of glove material should be validated against its breakthrough time for chlorinated aromatic compounds. Clothing: Wear a flame-resistant lab coat and impervious clothing to prevent skin contact.[7][11]
Respiratory Protection For routine use in a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or in the event of a spill where vapors may be generated, a full-face respirator with appropriate cartridges should be used.[7][11]

Emergency Procedures: A Self-Validating Response

In an emergency, a clear, logical, and pre-rehearsed plan is essential.

First-Aid Measures

The primary goal of first aid is to minimize absorption and seek immediate professional medical attention.

G cluster_routes cluster_actions Exposure Exposure Event Occurs Inhaled Inhalation Exposure->Inhaled Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhaled 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Keep warm and at rest. Inhaled->Action_Inhaled Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with soap & running water for at least 15 mins. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with running water for at least 15 mins, lifting eyelids. 2. Remove contact lenses if easy to do. Eye->Action_Eye Action_Ingestion 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention Action_Inhaled->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingestion->Medical

Caption: A decision tree for first-aid response to chemical exposure.

Detailed First-Aid Protocols:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7][11][12] Seek immediate medical attention.[7][12]

  • Following Skin Contact: Immediately take off all contaminated clothing.[7][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][7][12] Consult a doctor if irritation persists.[7][12]

  • Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[7][8]

  • Following Ingestion: Rinse mouth thoroughly with water.[7][11] Do not induce vomiting.[7][11] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[7][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][11]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, and hydrogen chloride may be generated by thermal decomposition.[8]

  • Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[7][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment (see Section 4) and ensure adequate ventilation.[7][11] Avoid breathing vapors and contact with the material.[7] Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[7][11]

  • Methods for Containment and Cleaning Up: Use a spark-proof tool and absorb the spill with inert material (e.g., sand, vermiculite).[4][6] Collect the material in a suitable, closed container for disposal.[4][7] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[7]

Stability and Reactivity

Understanding a compound's stability is key to safe storage and handling.

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.[6]

  • Conditions to Avoid: Incompatible materials, ignition sources, and excess heat.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][8]

Toxicological and Ecological Information

This section underscores the critical data gap for this compound.

  • Acute Toxicity: Classified as harmful if swallowed (H302).[1] Data for dermal and inhalation toxicity is not available, but related compounds show harm via these routes as well.[5]

  • Skin Corrosion/Irritation: Related compounds cause skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Related compounds cause serious eye irritation.[4][5]

  • Respiratory/Skin Sensitization: No data available.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Related compounds may cause respiratory irritation.[4][5]

  • Ecological Information: No data is available on toxicity to fish, daphnia, algae, or microorganisms.[11] Discharge into the environment should be avoided.[7][11]

Disposal and Regulatory Context

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, or sewer systems.[7]

  • Regulatory Information: this compound is not listed on major chemical inventories such as EINECS (European Inventory of Existing Commercial Chemical Substances) or TSCA (United States Toxic Substances Control Act).[7][11] Its use is intended for industrial and scientific research.[11]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting demands a comprehensive understanding of its known and potential hazards. This guide provides a framework based on the best available, albeit limited, information. The core principles of proactive risk assessment, stringent adherence to engineering controls and PPE, and preparedness for emergencies are non-negotiable. As the scientific community continues to work with this and other novel compounds, it is our collective responsibility to generate and share safety data to ensure that the pursuit of knowledge does not compromise the well-being of those on the front lines of discovery.

References

Introduction to 4-Chloro-2,3-dihydrobenzofuran: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Landscape of 4-Chloro-2,3-dihydrobenzofuran for Researchers and Drug Development Professionals

This compound, with the CAS Number 289058-20-4, is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The rigid, fused ring system of 2,3-dihydrobenzofuran provides a well-defined three-dimensional arrangement for substituents, making it an attractive framework for the design of targeted therapeutics. The introduction of a chlorine atom at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

The broader class of 2,3-dihydrobenzofuran derivatives has been investigated for various therapeutic applications, including as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, which is a key enzyme in inflammation and cancer.[1] While the specific applications of the 4-chloro derivative are still an active area of research, its structural alerts suggest potential for exploration in various drug discovery programs.

Commercial Availability: A Comparative Overview of Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and reliable research outcomes. Several chemical suppliers offer this compound, though purity, available quantities, and lead times can vary. Below is a comparative table of some commercial suppliers.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Notes
ChemScene 289058-20-4≥97%100mg, 250mg, and largerOffers custom synthesis and process optimization services.[2]
BLD Pharm 289058-20-4Not specifiedVariousProvides GHS and storage information.[3]
Parchem 3411-03-8 (likely a typo, as the name corresponds to 289058-20-4)Not specifiedBulk and semi-bulkA supplier of specialty chemicals.

Note: This table is not exhaustive and researchers are encouraged to conduct their own due diligence when selecting a supplier.

Navigating the Supply Chain: A Workflow for Qualifying New Suppliers

Selecting a reliable supplier for a critical reagent like this compound is a multi-step process that requires careful consideration of quality, documentation, and logistical factors. The following workflow provides a systematic approach to qualifying new suppliers.

G A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS) A->B C Evaluate Supplier Reputation and Certifications (e.g., ISO 9001) B->C D Request Quotation (Price, Lead Time, Shipping) C->D E Order Small Sample for In-house Quality Control D->E F Perform Analytical Verification (e.g., HPLC, NMR, Mass Spec) E->F G Compare Results with Supplier's CoA F->G H Qualify Supplier and Establish Supply Agreement G->H Results Match I Reject Supplier G->I Discrepancy Found

References

Methodological & Application

Synthesis of 4-Chloro-2,3-dihydrobenzofuran from 2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Phase-Transfer Catalyzed Synthesis of 4-Chloro-2,3-dihydrobenzofuran from 2-Chlorophenol

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Its prevalence in medicinal chemistry and materials science has driven the development of numerous synthetic methodologies for its construction.[3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable intermediate, starting from the readily available 2-chlorophenol.

The described method employs a robust two-step, one-pot reaction sequence featuring a phase-transfer catalyzed (PTC) O-alkylation followed by an intramolecular cyclization. This approach is selected for its high efficiency, operational simplicity, and scalability, making it particularly suitable for drug development and process chemistry environments.

Reaction Principle and Mechanism

The conversion of 2-chlorophenol to this compound proceeds via two key mechanistic stages: (1) O-alkylation of the phenolate with epichlorohydrin and (2) subsequent base-mediated intramolecular cyclization.

  • Phenolate Formation and O-Alkylation: The reaction is initiated by the deprotonation of the weakly acidic 2-chlorophenol by a strong base, such as sodium hydroxide, to form the sodium 2-chlorophenolate anion.[6] This anion is hydrophilic and resides predominantly in the aqueous phase.

  • Phase-Transfer Catalysis (PTC): To facilitate the reaction with the water-insoluble epichlorohydrin (the organic phase), a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is introduced.[7] The lipophilic quaternary ammonium cation (Q+) from the catalyst pairs with the phenolate anion (ArO-), shuttling it from the aqueous phase into the organic phase as a lipophilic ion pair [Q+ArO-].[8][9] This transfer dramatically increases the concentration and reactivity of the nucleophilic phenolate in the organic phase where the electrophile is present.

  • Nucleophilic Substitution and Intramolecular Cyclization: In the organic phase, the 2-chlorophenolate anion attacks the least sterically hindered carbon of the epichlorohydrin's epoxide ring in a classic SN2 reaction. This ring-opening can proceed via two pathways, but the formation of an intermediate chlorohydrin is common.[10] In the presence of excess base, this intermediate is deprotonated, and a subsequent intramolecular SN2 reaction occurs, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered dihydrofuran ring to yield the final product.[11]

The overall synthetic transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

The detailed mechanistic pathway is illustrated in the diagram below, highlighting the critical role of the phase-transfer catalyst.

Caption: Diagram of the phase-transfer catalyzed reaction mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Chlorophenol≥99%Sigma-AldrichToxic and corrosive. Handle with care.
Epichlorohydrin≥99%Sigma-AldrichToxic, carcinogen. Always use in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ≥98%Fisher ScientificCorrosive.
Tetrabutylammonium Bromide (TBAB)≥99%Acros OrganicsPhase-Transfer Catalyst.
TolueneAnhydrousVWRReaction Solvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWRFor drying.
Deionized Water--
250 mL Round-bottom flask--
Reflux condenser--
Magnetic stirrer and hotplate--
Separatory funnel--

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards: 2-Chlorophenol is toxic and causes severe skin burns. Epichlorohydrin is a suspected carcinogen and is highly toxic and reactive. Sodium hydroxide is highly corrosive. Avoid inhalation and skin contact with all reagents.

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenol (12.85 g, 100 mmol) and toluene (100 mL). Stir at room temperature until the phenol is fully dissolved.

  • Base and Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 150 mmol) in deionized water (20 mL). Carefully add this aqueous solution to the flask. Add Tetrabutylammonium Bromide (TBAB) (1.61 g, 5 mmol, 5 mol%) to the biphasic mixture.

  • Addition of Alkylating Agent: While stirring vigorously, add epichlorohydrin (10.2 g, 110 mmol) dropwise to the reaction mixture over 15 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-85 °C using an oil bath. Maintain vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake well and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with 1N NaOH solution (50 mL) to remove any unreacted phenol, followed by brine (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Workflow Visualization

G A 1. Reaction Setup - Dissolve 2-Chlorophenol in Toluene B 2. Reagent Addition - Add aqueous NaOH - Add TBAB catalyst - Add Epichlorohydrin dropwise A->B C 3. Reaction - Heat to 80-85 °C with vigorous stirring - Monitor by TLC (4-6 hours) B->C D 4. Work-up - Cool to RT - Dilute with water & EtOAc - Separate layers C->D E 5. Extraction & Washing - Extract aqueous phase with EtOAc - Combine organic layers - Wash with 1N NaOH and Brine D->E F 6. Drying & Concentration - Dry over MgSO₄ - Filter - Concentrate via Rotovap E->F G 7. Purification - Vacuum Distillation or - Flash Column Chromatography F->G H 8. Characterization - Obtain pure product - Analyze via NMR, GC-MS, IR G->H

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Data

Following this protocol should provide the target compound in good yield and high purity.

ParameterValue
Molar Ratio (Phenol:Base:Epichlorohydrin)1 : 1.5 : 1.1
Catalyst Loading (TBAB)5 mol%
Reaction Temperature80-85 °C
Reaction Time4 - 6 hours
Expected Yield 75 - 85%
AppearanceColorless to pale yellow oil
Molecular FormulaC₈H₇ClO
Molecular Weight154.59 g/mol [12]

Conclusion

This application note details a reliable and efficient phase-transfer catalyzed method for the synthesis of this compound from 2-chlorophenol. The protocol leverages the power of PTC to overcome phase immiscibility, resulting in high yields and clean reaction profiles.[8][13] The procedure is well-suited for researchers in academic and industrial settings who require access to substituted dihydrobenzofuran intermediates for further synthetic applications.

References

Application Notes & Protocols for the Palladium-Catalyzed Synthesis of Substituted 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and pharmacologically active molecules. Its structural rigidity and specific stereochemical properties make it a crucial component in drug discovery, contributing to the treatment of conditions ranging from traumatic central nervous system injuries to arteriosclerosis.[1] The development of efficient and versatile synthetic routes to access functionally diverse 2,3-dihydrobenzofurans is therefore a paramount objective in modern organic and medicinal chemistry. Palladium catalysis has emerged as a powerful and indispensable tool in this endeavor, offering a range of methodologies that provide access to these valuable compounds with high levels of control over substitution patterns and stereochemistry.[2][3][4]

This guide provides an in-depth exploration of key palladium-catalyzed strategies for the synthesis of substituted 2,3-dihydrobenzofurans, complete with mechanistic insights, detailed experimental protocols, and data-driven analyses to empower researchers in their synthetic efforts.

Strategic Approaches to Palladium-Catalyzed Synthesis

Several distinct palladium-catalyzed strategies have been developed, each offering unique advantages depending on the desired substitution pattern and stereochemical outcome. This section will delve into two prominent and mechanistically distinct approaches: the intramolecular carboalkoxylation of 2-allylphenols and the asymmetric Wacker-type cyclization.

Strategy 1: Intramolecular Carboalkoxylation of 2-Allylphenols

This powerful method facilitates the coupling of readily available 2-allylphenol derivatives with aryl or vinyl triflates, generating a wide array of functionalized 2,3-dihydrobenzofurans.[5][6][7] A key feature of this transformation is its ability to construct two new bonds (C-C and C-O) in a single operation, leading to a rapid increase in molecular complexity.

Mechanistic Rationale & Causality:

The success of this reaction hinges on promoting an anti-oxypalladation of the alkene, a pathway that is often less favored than the corresponding syn-addition.[5] Traditional conditions often fail with the relatively poor nucleophilicity of the phenol. However, by employing specific ligands and conditions, the catalytic cycle can be guided through the desired anti-addition pathway, leading to high yields and diastereoselectivities.[5][6]

The proposed catalytic cycle is initiated by the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting Pd(II) species coordinates to the alkene of the 2-allylphenol substrate. Deprotonation of the phenol by a suitable base generates a phenoxide, which then undergoes an intramolecular, turnover-limiting anti-oxypalladation onto the coordinated alkene. This step forms a six-membered palladacycle intermediate. The cycle is completed by reductive elimination of the desired 2,3-dihydrobenzofuran product, regenerating the active Pd(0) catalyst.[5]

Catalytic Cycle: Pd-Catalyzed Carboalkoxylation

Catalytic_Cycle Figure 1: Catalytic Cycle for the Carboalkoxylation of 2-Allylphenols Pd(0)L Pd(0)L Pd(II)(Ar)(OTf)L Ar-Pd(II)-OTf (L) Pd(0)L->Pd(II)(Ar)(OTf)L Oxidative Addition Alkene_Complex [Ar-Pd(II)-OTf(Alkene)] (L) Pd(II)(Ar)(OTf)L->Alkene_Complex Alkene Coordination Palladacycle Six-Membered Palladacycle Alkene_Complex->Palladacycle anti-Oxypalladation (Deprotonation) Product 2,3-Dihydrobenzofuran Palladacycle->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration ArOTf Ar-OTf ArOTf->Pd(II)(Ar)(OTf)L Allylphenol 2-Allylphenol Allylphenol->Alkene_Complex Base - H-Base+ Base->Alkene_Complex Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the synthesis of 2,3-dihydrobenzofurans via carboalkoxylation.

Protocol: Synthesis of 2-Methyl-3-phenyl-2,3-dihydrobenzofuran

This protocol is adapted from the work of Hutt and Wolfe, which describes the palladium-catalyzed carboalkoxylation of 2-allylphenols.[5][7]

Materials:

  • 2-(prop-2-en-1-yl)phenol (1.0 equiv)

  • Phenyl triflate (PhOTf) (1.2 equiv)

  • Lithium tert-butoxide (LiOtBu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • CPhos (ligand) (5 mol %)

  • Anhydrous solvent (e.g., Toluene or Dioxane) (to 0.125 M)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %) and CPhos (5 mol %).

  • Reagent Addition: Add 2-(prop-2-en-1-yl)phenol (1.0 equiv), followed by the anhydrous solvent.

  • Sequential Addition: Add phenyl triflate (1.2 equiv) and then lithium tert-butoxide (1.4 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to 98 °C with vigorous stirring for 16 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary:

The following table summarizes the scope of the reaction with various aryl triflates, demonstrating its versatility.

EntryAryl Triflates (ArOTf)Yield (%)Diastereomeric Ratio (dr)
1Phenyl triflate85>20:1
24-Methoxyphenyl triflate81>20:1
34-Chlorophenyl triflate7515:1
42-Naphthyl triflate78>20:1
53-Furyl triflate6510:1

Data adapted from Org. Chem. Front., 2016, 3, 1314-1318.[6]

Strategy 2: Enantioselective Wacker-Type Cyclization

For applications requiring high enantiopurity, the palladium(II)-catalyzed asymmetric Wacker-type cyclization of o-allylphenols is a premier strategy.[8] This intramolecular oxidative cyclization proceeds in the presence of a chiral ligand and an oxidant, such as p-benzoquinone, to afford enantioenriched 2,3-dihydrobenzofurans.

Mechanistic Rationale & Causality:

The key to enantioselectivity lies in the use of a chiral ligand, such as a bis(oxazoline) (BOX) or tetraoxazoline derivative, which creates a chiral environment around the palladium center.[8] The reaction is believed to proceed through an intramolecular oxypalladation of the alkene by the phenolic oxygen. The chiral ligand dictates the facial selectivity of this addition, leading to the preferential formation of one enantiomer. The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination to form the exocyclic double bond, and the active Pd(II) catalyst is regenerated by the oxidant.

Experimental Workflow: General Protocol

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Catalyst, Chiral Ligand, Substrate & Solvent Setup->Reagents Conditions Add Oxidant & Heat to Reaction Temp. Reagents->Conditions Monitor Monitor Reaction (TLC, GC-MS, HPLC) Conditions->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HRMS, Chiral HPLC) Purify->Analyze End Final Product Analyze->End

Caption: A generalized workflow for palladium-catalyzed reactions.

Protocol: Enantioselective Synthesis of (S)-2-Isopropenyl-2-methyl-2,3-dihydrobenzofuran

This protocol is a representative example of a Pd(II)-catalyzed asymmetric Wacker-type cyclization.[8]

Materials:

  • 2-(2,3-dimethyl-2-butenyl)phenol (1.0 equiv)

  • Pd(CH₃CN)₄(BF₄)₂ (1-2 mol %)

  • (S,S)-ip-boxax (chiral ligand) (1-2 mol %)

  • p-Benzoquinone (oxidant) (1.0-2.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Molecular sieves (e.g., 4 Å)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk flask under an inert atmosphere, stir a mixture of Pd(CH₃CN)₄(BF₄)₂ and the (S,S)-ip-boxax ligand in the anhydrous solvent for 30 minutes at room temperature to generate the active cationic palladium-boxax complex.

  • Reaction Setup: Add molecular sieves to the flask.

  • Reagent Addition: Add the 2-(2,3-dimethyl-2-butenyl)phenol substrate, followed by p-benzoquinone.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) until completion.

  • Monitoring: Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and silica gel, eluting with a suitable solvent (e.g., diethyl ether).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Summary:

This method consistently delivers high enantioselectivities for various substrates.

EntrySubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
12-(2,3-dimethyl-2-butenyl)phenol28596
22-(2-methyl-2-butenyl)phenol27894
32-(2-phenyl-2-propenyl)phenol19092

Representative data based on similar reported procedures.[8]

Conclusion and Future Outlook

Palladium-catalyzed reactions represent a cornerstone of modern synthetic strategies for constructing the valuable 2,3-dihydrobenzofuran core. The methodologies detailed herein, from diastereoselective carboalkoxylations to enantioselective Wacker-type cyclizations, provide chemists with a versatile and powerful toolkit. The ability to rationally design these catalytic systems based on mechanistic understanding allows for the predictable and efficient synthesis of complex molecular architectures. Future advancements in this field will likely focus on the development of even more active and selective catalysts, the use of more sustainable and economical starting materials, and the expansion of the substrate scope to access an even greater diversity of functionalized 2,3-dihydrobenzofurans for applications in drug discovery and materials science.

References

Rhodium-catalyzed C-H activation for dihydrobenzofuran construction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Rhodium-Catalyzed C-H Activation for Dihydrobenzofuran Construction

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, driving significant interest in developing efficient synthetic methodologies for its construction. Among the most powerful strategies to have emerged is the transition-metal-catalyzed C-H activation/annulation cascade. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of rhodium(III) catalysts for the synthesis of dihydrobenzofurans. We delve into the mechanistic underpinnings of the catalytic cycle, explain the causal logic behind experimental design, and provide a detailed, field-proven protocol. This guide is structured to serve as a self-validating system, ensuring both reproducibility and a deep understanding of the transformation.

Introduction: The Strategic Value of C-H Activation for Heterocycle Synthesis

Traditional methods for constructing the dihydrobenzofuran core often rely on multi-step sequences involving pre-functionalized starting materials. While effective, these routes can be lengthy and generate significant waste. The advent of C-H functionalization offers a paradigm shift, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds with superior atom and step economy.[1][2]

Rhodium catalysis, particularly using high-valent Rh(III) species, has become a cornerstone of this field.[3][4] These catalysts exhibit remarkable reactivity and selectivity, often facilitated by a directing group on the substrate to control the site of C-H cleavage.[1][3] This guide focuses specifically on the [3+2] annulation strategy, a powerful redox-neutral approach where a three-atom component (from the C-H activation of a phenol derivative) couples with a two-atom partner (an alkene or alkyne equivalent) to rapidly assemble the five-membered dihydrobenzofuran ring.[5][6][7]

Mechanistic Insights: The Rh(III)-Catalyzed Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The generally accepted pathway for the Rh(III)-catalyzed annulation of a phenol derivative with an unsaturated coupling partner involves a concerted, inner-sphere process.[1][8] While variations exist depending on the specific substrates and additives, the core catalytic cycle provides a robust framework for experimental design.

The cycle is typically initiated by the coordination of a directing group on the substrate to the active Rh(III) catalyst. The most pivotal step is the C-H bond activation, which proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate.[8] This step is often irreversible and rate-determining. The unsaturated coupling partner then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. The cycle is closed by a final annulation step, which can involve reductive elimination or a protonation/intramolecular SN2-type reaction, to release the dihydrobenzofuran product and regenerate the active Rh(III) catalyst.[5]

Rh(III)_Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Dihydrobenzofuran Synthesis precat [CpRh(OAc)2] active_cat Active Catalyst [CpRh(OAc)]+ precat->active_cat Activation substrate_complex Substrate Complex active_cat->substrate_complex Coordination rhodacycle Rhodacycle Intermediate substrate_complex->rhodacycle C-H Activation (CMD) base_out OAc- substrate_complex->base_out insertion_complex Coordination & Insertion Intermediate rhodacycle->insertion_complex Migratory Insertion final_intermediate Seven-Membered Rhodacycle insertion_complex->final_intermediate final_intermediate->active_cat Catalyst Regeneration product Dihydrobenzofuran Product final_intermediate->product Protonolysis / Annulation sub Substrate (N-Phenoxyacetamide) sub->substrate_complex partner Coupling Partner (e.g., Alkene) partner->insertion_complex acid HOAc acid->final_intermediate base_in OAc-

Caption: Rh(III) Catalytic Cycle for Dihydrobenzofuran Synthesis.

Core Components & Experimental Causality

A successful reaction depends on the rational selection of four key components: the substrate and its directing group, the coupling partner, the catalyst system, and the reaction conditions.

Substrate & Directing Group: The N-Phenoxyacetamide Motif

The choice of directing group (DG) is paramount as it controls regioselectivity. For dihydrobenzofuran synthesis, phenol-derived substrates are required. A common and highly effective strategy involves using N-phenoxyacetamides.[6][7][9][10]

  • Why N-Phenoxyacetamide? The amide functionality serves as a robust bidentate chelating group. The nitrogen and carbonyl oxygen coordinate to the rhodium center, positioning it perfectly to activate the C-H bond at the ortho-position of the phenoxy ring. This chelation assistance lowers the activation energy for the C-H cleavage step.[1] Furthermore, the acetamide group is synthetically accessible and stable under various reaction conditions.

The Rhodium Catalyst: [Cp*RhCl₂]₂

The workhorse catalyst for these transformations is pentamethylcyclopentadienyl rhodium(III) chloride dimer, [Cp*RhCl₂]₂.[5][6]

  • Why [CpRhCl₂]₂? This air-stable, commercially available solid serves as an excellent precatalyst. In the presence of a silver salt (like AgSbF₆ or AgOAc) or a carboxylate base, the chloride ligands are abstracted to generate a more electrophilic and catalytically active cationic [CpRh(III)]²⁺ species.[1] The bulky Cp* (pentamethylcyclopentadienyl) ligand provides steric hindrance that prevents catalyst dimerization and decomposition while promoting the desired monomeric catalytic cycle.

Coupling Partners: Expanding Structural Diversity

The choice of the coupling partner dictates the substitution pattern on the newly formed heterocyclic ring. A wide array of unsaturated molecules can participate in this annulation.

  • Alkenes & Dienes : Simple and activated alkenes, as well as 1,3-dienes, are common coupling partners, leading to alkyl- or alkenyl-substituted dihydrobenzofurans.[6][7]

  • Alkynes : Internal alkynes can be used to generate dihydrobenzofurans with exocyclic double bonds or, in some cases, fully aromatic benzofurans after subsequent isomerization.[11][12]

  • Strained Ring Systems : Alkylidenecyclopropanes (ACPs) are particularly effective partners. The inherent ring strain of the cyclopropane facilitates a ring-opening annulation, providing access to unique 3-ethylidene-dihydrobenzofurans.[6][9]

Additives and Solvents: Fine-Tuning Reactivity
  • Base/Additive : A base is often required to facilitate the deprotonation step in the CMD mechanism. Carboxylate salts like sodium acetate (NaOAc) or zinc acetate (Zn(OAc)₂) are frequently employed.[6] In some cases, silver salts (e.g., AgSbF₆) are used not only to activate the precatalyst but also to potentially act as a Lewis acid to modulate reactivity.[5]

  • Solvent : The choice of solvent can significantly impact yield and even chemoselectivity.[9] Protic solvents like methanol (MeOH) or hexafluoroisopropanol (HFIP) can participate in the protonolysis step and stabilize charged intermediates, while less polar aprotic solvents like 1,2-dichloroethane (DCE) or dioxane are also effective.[6][13]

Experimental Protocol: Synthesis of a 3-Alkylidene-2,3-dihydrobenzofuran

This protocol describes a representative [3+2] annulation between an N-phenoxyacetamide and an alkylidenecyclopropane (ACP), a reliable method for constructing functionalized dihydrobenzofurans.[6][9]

Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow Overview prep 1. Reagent Preparation & Schlenk Tube Setup react 2. Reaction Assembly (Under Inert Atmosphere) prep->react Transfer reagents run 3. Reaction Execution (Heating & Stirring) react->run Seal & place in oil bath workup 4. Workup & Extraction run->workup Cool to RT, quench purify 5. Purification (Column Chromatography) workup->purify Load crude material analysis 6. Characterization (NMR, HRMS) purify->analysis Collect pure fractions

Caption: Step-by-step experimental workflow.

Materials and Reagents
  • Substrate: N-(4-methylphenoxy)acetamide (1a)

  • Coupling Partner: (Cyclopropylidene)methylbenzene (2a)

  • Catalyst: [Cp*RhCl₂]₂

  • Additive: Sodium Acetate (NaOAc)

  • Solvent: Methanol (MeOH, anhydrous)

  • Atmosphere: Nitrogen or Argon gas

Step-by-Step Procedure
  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-(4-methylphenoxy)acetamide (1a, 33.0 mg, 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and sodium acetate (NaOAc, 16.4 mg, 0.2 mmol, 1.0 equiv).

    • Causality Note: The Schlenk tube and inert atmosphere are crucial to prevent moisture and oxygen from interfering with the catalytically active rhodium species. NaOAc acts as the base for the C-H activation step.

  • Assembly: Seal the Schlenk tube with a rubber septum. Evacuate and backfill the tube with nitrogen or argon three times.

    • Causality Note: This purge cycle ensures the reaction environment is sufficiently inert.

  • Reagent Addition: Using a microliter syringe, add anhydrous methanol (2.0 mL) followed by (cyclopropylidene)methylbenzene (2a, 31.2 mg, 0.24 mmol, 1.2 equiv).

    • Causality Note: A slight excess of the coupling partner is used to ensure complete consumption of the limiting substrate. Anhydrous solvent is critical.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.

    • Causality Note: Thermal energy is required to overcome the activation barriers for C-H activation and subsequent steps. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

    • Causality Note: The aqueous workup removes the inorganic salts (NaOAc) and the polar solvent (MeOH), transferring the organic product into the ethyl acetate layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dihydrobenzofuran product.

Data Presentation: Reaction Optimization and Scope

Systematic optimization is key to developing a robust protocol. The following table summarizes typical findings when optimizing reaction conditions.

Table 1: Optimization of Reaction Conditions

Entry Catalyst (mol%) Additive (equiv) Solvent Temp (°C) Yield (%)
1 [Cp*RhCl₂]₂ (5) NaOAc (1.0) MeOH 60 55
2 [Cp*RhCl₂]₂ (5) NaOAc (1.0) MeOH 80 82
3 [Cp*RhCl₂]₂ (5) NaOAc (1.0) MeOH 100 78
4 [Cp*RhCl₂]₂ (5) CsOAc (1.0) MeOH 80 75
5 [Cp*RhCl₂]₂ (5) NaOAc (1.0) DCE 80 68

| 6 | [Cp*IrCl₂]₂ (5) | NaOAc (1.0) | MeOH | 80 | <10 |

Data is representative and compiled for illustrative purposes.

The substrate scope for this transformation is generally broad, tolerating various functional groups on both the phenoxyacetamide and the coupling partner.

Table 2: Substrate Scope for the [3+2] Annulation

N-Phenoxyacetamide (R¹) Coupling Partner (R²) Product Yield (%)
4-Me Phenyl 82
4-OMe Phenyl 79
4-F Phenyl 85
4-Cl Phenyl 81
4-CF₃ Phenyl 70
H 4-Me-Phenyl 80
H 4-Cl-Phenyl 77

| H | 2-Thienyl | 65 |

Data is representative of typical yields found in the literature.[6][9]

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Check Inert Atmosphere: The catalyst is sensitive to oxygen. Ensure proper Schlenk technique.

    • Verify Reagent Purity: Impurities in the solvent or starting materials can poison the catalyst. Use freshly distilled or anhydrous solvents.

    • Catalyst Activity: Ensure the [Cp*RhCl₂]₂ has not degraded. If in doubt, use a fresh bottle.

  • Formation of Side Products:

    • Substrate Dimerization: If the coupling partner is not reactive enough, C-H activation can be followed by dimerization of the starting material. Consider a more reactive coupling partner or adjusting the temperature.

    • Isomerization: For some substrates, double bond isomerization in the product can occur. This can sometimes be suppressed by lowering the reaction temperature or time.

  • Poor Reproducibility:

    • Moisture is a key culprit. Ensure all glassware is rigorously dried and anhydrous solvents are used.

    • Stirring Rate: In heterogeneous mixtures (e.g., with insoluble bases), ensure the stirring is vigorous enough for proper mixing.

Conclusion

Rhodium(III)-catalyzed C-H activation represents a powerful and versatile strategy for the efficient construction of the dihydrobenzofuran core. By leveraging a chelation-assisted, redox-neutral [3+2] annulation pathway, this methodology provides rapid access to complex heterocyclic structures from simple, readily available precursors. A thorough understanding of the catalytic cycle and the role of each reaction component, as detailed in this guide, empowers researchers to rationally design experiments, troubleshoot challenges, and expand the synthetic utility of this remarkable transformation in the fields of medicinal chemistry and materials science.

References

Intramolecular cyclization strategies for 2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Intramolecular Cyclization Strategies for 2,3-Dihydrobenzofuran Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, well-defined three-dimensional structure makes it a valuable framework in medicinal chemistry for the design of novel therapeutic agents. This guide provides an in-depth overview of key intramolecular cyclization strategies for the synthesis of 2,3-dihydrobenzofurans, focusing on the underlying mechanisms, practical experimental protocols, and comparative data to inform methodological choices.

Palladium-Catalyzed Intramolecular O-Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds, and their intramolecular variants provide an efficient route to 2,3-dihydrobenzofurans. A common strategy involves the cyclization of substrates bearing a phenolic hydroxyl group and a suitably positioned leaving group on an alkyl side chain.

Causality of Experimental Choices: The choice of a palladium catalyst and a specific ligand is critical for the success of these reactions. Bulky, electron-rich phosphine ligands, such as t-BuBrettPhos, are often crucial for promoting the C-O reductive elimination step under mild conditions.[3][4] The base is required to deprotonate the phenol, forming the active nucleophile. The solvent choice can influence reaction rates and yields, with ethereal or aromatic solvents often being effective.

Experimental Protocol: Palladium-Catalyzed Intramolecular O-Arylation of a 2-(2-Bromoallyl)phenol Derivative

This protocol describes a general procedure for the palladium-catalyzed intramolecular O-arylation to form a 2-methylene-2,3-dihydrobenzofuran derivative.

Materials:

  • 2-(2-Bromoallyl)phenol derivative (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • t-BuBrettPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 2-(2-bromoallyl)phenol derivative, Pd(OAc)₂, t-BuBrettPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Workflow for Palladium-Catalyzed Intramolecular O-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-(2-Bromoallyl)phenol Pd(OAc)₂ t-BuBrettPhos Cs₂CO₃ Solvent Anhydrous Toluene Reactants->Solvent Inert_Atmosphere Ar/N₂ Atmosphere Solvent->Inert_Atmosphere Heating Heat (80-100 °C) Stirring Inert_Atmosphere->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with EtOAc Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 2,3-Dihydrobenzofuran Purification->Product

Caption: Workflow for Pd-catalyzed O-arylation.

Acid-Catalyzed Cyclization of ortho-Allylphenols

The acid-catalyzed cyclization of o-allylphenols is a classical and straightforward method for the synthesis of 2,3-dihydrobenzofurans, particularly those bearing a methyl group at the 2-position.[5]

Causality of Experimental Choices: The reaction is initiated by the protonation of the alkene by a Brønsted or Lewis acid. This generates a benzylic carbocation, which is then trapped intramolecularly by the phenolic oxygen. The choice of acid can influence the reaction efficiency and selectivity. Lewis acids like ZrCl₄ have been shown to be effective catalysts for this transformation.[5]

Experimental Protocol: ZrCl₄-Catalyzed Cyclization of an ortho-Allylphenol

This protocol provides a method for the synthesis of a 2-methyl-2,3-dihydrobenzofuran from an o-allylphenol using zirconium(IV) chloride.[5]

Materials:

  • ortho-Allylphenol (1.0 equiv)

  • Zirconium(IV) chloride (ZrCl₄) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the o-allylphenol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add ZrCl₄ portion-wise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-methyl-2,3-dihydrobenzofuran.

Mechanism of Acid-Catalyzed Cyclization

G Start o-Allylphenol Protonation Protonation of Alkene Start->Protonation + H⁺ Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation Cyclization Intramolecular Attack by Phenolic Oxygen Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation - H⁺ Product 2,3-Dihydrobenzofuran Deprotonation->Product

Caption: Mechanism of acid-catalyzed cyclization.

Radical Cyclization Strategies

Radical cyclizations offer a powerful alternative for the synthesis of 2,3-dihydrobenzofurans, often proceeding under mild conditions and tolerating a wide range of functional groups.[2] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an alkene or alkyne.

Causality of Experimental Choices: The key to a successful radical cyclization is the efficient generation of the initial radical. This can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or atom transfer radical addition (ATRA) reactions.[6][7][8] The choice of the radical precursor and the reaction conditions will determine the course of the reaction.

Experimental Protocol: Visible-Light-Mediated Radical Cyclization

This protocol describes a metal-free, visible-light-mediated intramolecular reductive cyclization of an N-allyl-2-haloaniline derivative to an indoline, a reaction that can be adapted for the synthesis of 2,3-dihydrobenzofurans from analogous oxygen-containing substrates.[2]

Materials:

  • ortho-Allyloxyphenyl halide (1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve the ortho-allyloxyphenyl halide in the anhydrous solvent.

  • Add TTMSS to the solution.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Irradiate the reaction mixture with visible light at room temperature, with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules.[9][10] For 2,3-dihydrobenzofurans, organocatalytic strategies often involve cascade reactions, such as Michael additions followed by intramolecular cyclizations, to construct the heterocyclic ring with high stereocontrol.[9]

Causality of Experimental Choices: The choice of the chiral organocatalyst is paramount for achieving high enantioselectivity. Chiral amines, thioureas, and phosphoric acids are commonly employed.[9][11] These catalysts activate the substrates through the formation of iminium ions, enolates, or through hydrogen bonding interactions, thereby directing the stereochemical outcome of the cyclization.

Experimental Protocol: Chiral Thiourea-Catalyzed Enantioselective Cascade Synthesis

This protocol is based on the work of Bez and colleagues for the synthesis of trans-2,3-dihydrobenzofurans via a Michael addition followed by an oxa-substitution.[9]

Materials:

  • ortho-Hydroxy chalcone derivative (1.0 equiv)

  • In-situ generated pyridinium ylide (1.2 equiv)

  • Chiral thiourea catalyst (e.g., a derivative of L-proline) (0.1 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of the ortho-hydroxy chalcone derivative and the chiral thiourea catalyst in the anhydrous solvent, add the pyridinium ylide precursor and a base to generate the ylide in situ.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain the enantiomerically enriched trans-2,3-dihydrobenzofuran.

Organocatalytic Cascade Reaction

G Substrates o-Hydroxy Chalcone + Pyridinium Ylide Michael_Addition Michael Addition Substrates->Michael_Addition Catalyst Chiral Thiourea Catalyst Catalyst->Michael_Addition Intermediate Enolate Intermediate Michael_Addition->Intermediate Oxa_Substitution Intramolecular Oxa-Substitution Intermediate->Oxa_Substitution Product trans-2,3-Dihydrobenzofuran Oxa_Substitution->Product

Caption: Organocatalytic cascade for dihydrobenzofurans.

Base-Mediated Intramolecular Cyclization

Base-mediated cyclizations provide a direct and often metal-free route to 2,3-dihydrobenzofurans.[12] These reactions typically proceed via an intramolecular nucleophilic substitution or addition mechanism.

Causality of Experimental Choices: The choice of base is crucial and can range from inorganic bases like K₂CO₃ and Cs₂CO₃ to organic bases like DBU.[13] The strength of the base should be sufficient to deprotonate the nucleophile (e.g., a phenol or an enolate) without causing unwanted side reactions. The solvent can also play a significant role in the reaction outcome.

Experimental Protocol: Base-Promoted Cyclization of an ortho-Alkynylphenol

This protocol describes a base-promoted cyclization for the synthesis of a substituted benzofuran, which can be adapted for dihydrobenzofuran synthesis from appropriate precursors.[13]

Materials:

  • ortho-Alkynylphenol derivative (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the o-alkynylphenol derivative in anhydrous DMF in a round-bottom flask.

  • Add Cs₂CO₃ to the solution.

  • Heat the reaction mixture at 60 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired benzofuran derivative.

Summary of Key Strategies and Yields

StrategyKey Reagents/CatalystsTypical YieldsKey Features
Palladium-Catalyzed O-Arylation Pd(OAc)₂, bulky phosphine ligands (e.g., t-BuBrettPhos), base (e.g., Cs₂CO₃)Good to excellentMild conditions, broad substrate scope.[3][4]
Acid-Catalyzed Cyclization Brønsted or Lewis acids (e.g., ZrCl₄, TfOH)Good to excellentSimple, atom-economical.[5][11]
Radical Cyclization Radical initiators, photoredox catalysts, TTMSSModerate to highMild conditions, good functional group tolerance.[2]
Organocatalytic Asymmetric Synthesis Chiral amines, thioureas, phosphoric acidsGood to excellent, high eeEnantioselective, metal-free.[9][10]
Base-Mediated Cyclization Inorganic or organic bases (e.g., Cs₂CO₃, K-t-BuO)Moderate to goodMetal-free, simple procedure.[12][13]

References

The Strategic Role of 4-Chloro-2,3-dihydrobenzofuran in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of a chlorine atom at the 4-position of this scaffold creates 4-Chloro-2,3-dihydrobenzofuran, a key intermediate and building block that offers unique electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of derivative drug candidates. This guide provides an in-depth exploration of the synthesis, functionalization, and diverse applications of this compound in drug discovery, tailored for researchers, scientists, and drug development professionals.

The Significance of the 4-Chloro Substituent

The presence of a chlorine atom at the 4-position of the 2,3-dihydrobenzofuran ring system imparts several advantageous characteristics for drug design. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The electron-withdrawing nature of chlorine can influence the acidity of nearby protons and the reactivity of the aromatic ring, providing handles for further chemical modification.[2] Furthermore, the steric bulk of the chlorine atom can be exploited to achieve selective interactions within the binding pockets of enzymes and receptors.

Synthesis of the this compound Scaffold

While a variety of methods exist for the synthesis of the 2,3-dihydrobenzofuran core, a common strategy for introducing the 4-chloro substituent involves the cyclization of a suitably substituted precursor.[3] A plausible and efficient synthetic route can be adapted from methodologies reported for analogous structures.

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is based on established chemical transformations for the synthesis of related dihydrobenzofuran structures.

Step 1: O-Allylation of 3-Chlorophenol

  • To a solution of 3-chlorophenol (1 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • To this mixture, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-allyloxy-3-chlorobenzene.

Step 2: Claisen Rearrangement

  • Heat the 1-allyloxy-3-chlorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200 °C.

  • The Claisen rearrangement will occur, leading to the formation of 2-allyl-3-chlorophenol and 4-allyl-3-chlorophenol.

  • Separate the desired 2-allyl-3-chlorophenol isomer by column chromatography.

Step 3: Oxidative Cyclization

  • Dissolve the 2-allyl-3-chlorophenol in a suitable solvent like dichloromethane.

  • Treat the solution with an oxidizing agent such as ozone followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the double bond and form an intermediate aldehyde.

  • Alternatively, isomerization of the allyl group to a propenyl group followed by oxidative cyclization can be employed.

  • The resulting intermediate can then be cyclized under acidic or basic conditions to yield this compound.

Key Application: Intermediate in the Synthesis of Prucalopride

One of the most prominent applications of a this compound derivative is in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[4][5] The key intermediate in this synthesis is 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Synthetic Pathway to a Key Prucalopride Intermediate

G cluster_0 Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Start Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate Cyclization Intramolecular Cyclization (e.g., Mitsunobu reaction) Start->Cyclization Triphenylphosphine, Diethyl azodicarboxylate Intermediate_1 Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate Cyclization->Intermediate_1 Chlorination Electrophilic Chlorination (e.g., N-chlorosuccinimide) Intermediate_1->Chlorination Intermediate_2 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate Chlorination->Intermediate_2 Hydrolysis Hydrolysis (Acid or Base catalyzed) Intermediate_2->Hydrolysis Final_Product 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic route to a key intermediate of Prucalopride.

Protocol 2: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

This protocol is a generalized procedure based on patent literature.[4][6]

Step 1: Cyclization

  • Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate organic solvent (e.g., THF).

  • Add triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar reagent to initiate an intramolecular Mitsunobu reaction.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • The crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, is often used in the next step without extensive purification.

Step 2: Chlorination

  • Dissolve the crude product from the previous step in a suitable solvent (e.g., DMF or acetonitrile).

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution.

  • Heat the reaction mixture to facilitate the electrophilic chlorination at the 5-position of the benzofuran ring.

  • Monitor the reaction by TLC. Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

Step 3: Hydrolysis

  • The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is subjected to hydrolysis.

  • This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.

  • This step removes both the acetyl protecting group from the amine and hydrolyzes the methyl ester to a carboxylic acid.

  • The final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is typically isolated by filtration after adjusting the pH to its isoelectric point.

StepKey ReagentsTypical Yield (%)Reference
Cyclization Triphenylphosphine, DEAD>90 (crude)[4]
Chlorination N-Chlorosuccinimide (NCS)80-90[4]
Hydrolysis HCl or NaOH>95[6]

Broader Medicinal Chemistry Applications

The this compound scaffold and its derivatives are being explored for a range of therapeutic targets beyond gastrointestinal motility.

Anti-inflammatory Agents

Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory activity. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was identified as a powerful inhibitor of prostaglandin synthesis, demonstrating greater potency than diclofenac in some models.[7] The presence and position of the chloro substituent are critical for this activity, highlighting the importance of this halogen in modulating the biological properties of the scaffold.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been designed and synthesized as highly potent and subtype-selective PPARα agonists.[1] These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models, suggesting their potential for the treatment of dyslipidemia. The structure-activity relationship (SAR) studies in this area often explore the impact of various substituents on the benzofuran ring, including halogens like chlorine.

Other Potential Applications

The versatility of the 2,3-dihydrobenzofuran scaffold has led to its investigation in numerous other therapeutic areas, including:

  • Anticancer Agents: Certain benzofuran derivatives have exhibited significant antiproliferative activity against various cancer cell lines.[3]

  • Neuroprotective Agents: The rigid structure of the dihydrobenzofuran core makes it an attractive scaffold for designing ligands for central nervous system (CNS) targets.

  • Antimicrobial Agents: Functionalized benzofurans have been reported to possess antibacterial and antifungal properties.

Functionalization of the this compound Scaffold

The this compound core can be further functionalized at several positions to create libraries of compounds for drug discovery.

G cluster_reactions Functionalization Reactions Core This compound Aromatic_Sub Electrophilic Aromatic Substitution (e.g., Nitration, Acylation at C5 or C7) Core->Aromatic_Sub Benzylic_Func Benzylic Functionalization (e.g., Radical bromination at C2) Core->Benzylic_Func Aromatic_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig on aryl halide precursor) Core->Aromatic_Coupling Ring_Opening Ether Cleavage / Ring Opening Core->Ring_Opening

Caption: Potential functionalization pathways for this compound.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution, such as nitration or Friedel-Crafts acylation. The directing effects of the chloro and alkoxy groups will influence the position of substitution, likely favoring the C5 and C7 positions.

  • Benzylic Functionalization: The benzylic C2 position can be functionalized, for example, through radical bromination followed by nucleophilic substitution.

  • Metal-Catalyzed Cross-Coupling: If the scaffold is synthesized with a bromine or iodine atom at another position on the aromatic ring, this can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

  • Modification of the Dihydrofuran Ring: The dihydrofuran ring can be modified, for instance, by oxidation to the corresponding benzofuran or by ring-opening reactions under certain conditions.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is well-established through its role in the synthesis of the commercial drug Prucalopride. The unique properties imparted by the chlorine substituent, combined with the privileged nature of the 2,3-dihydrobenzofuran scaffold, make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases. Future research will likely focus on developing more efficient and stereoselective synthetic routes to functionalized this compound derivatives and exploring their potential in new therapeutic areas through high-throughput screening and rational drug design.

References

Application Notes & Protocols: A Guide to the Development of Anti-inflammatory Agents from Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Dihydrobenzofurans in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, with transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) playing central roles.[1][2] Activation of these pathways leads to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and prostaglandins.[3][4][5]

The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[6][7] Notably, various derivatives have exhibited potent anti-inflammatory properties, positioning them as promising candidates for novel drug development.[3][8] Mechanistic studies have revealed that their efficacy often stems from the targeted inhibition of the NF-κB and MAPK signaling pathways, thereby suppressing the expression of downstream inflammatory mediators.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of dihydrobenzofuran-based anti-inflammatory agents. It offers a synthesis of field-proven insights and detailed, self-validating protocols for the synthesis, in vitro screening, and in vivo validation of these compounds.

Section 1: Synthesis of Dihydrobenzofuran Derivatives

The versatility of the dihydrobenzofuran core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While numerous specific synthetic routes exist, a common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols.

Conceptual Rationale: The synthesis aims to generate a diverse library of dihydrobenzofuran analogs by modifying substituents on the aromatic ring and the furan ring. For instance, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or alkyl/aryl groups at specific positions has been shown to significantly enhance anti-inflammatory activity.[3][9] The choice of synthetic route should prioritize efficiency, yield, and scalability, with a growing emphasis on environmentally benign methodologies where feasible.[10]

Protocol 1.1: Generalized Synthesis of 2-Substituted Dihydrobenzofurans

This protocol provides a conceptual framework. Specific reagents, reaction conditions, and purification methods must be optimized based on the target molecule.

  • Starting Material Selection: Begin with a substituted 2-allylphenol. The nature and position of the substituents on the phenol ring are critical for the final compound's activity.

  • Cyclization: Convert the 2-allylphenol into an intermediate suitable for cyclization, such as (2-iodomethyl)-2,3-dihydrobenzofuran. This can be achieved using reagents like iodine in the presence of a base (e.g., sodium bicarbonate) in an aqueous medium, which aligns with green chemistry principles.[10]

  • Nucleophilic Substitution: The resulting iodomethyl intermediate is a versatile electrophile. React it with various nucleophiles (e.g., substituted piperazines, amines, thiols) to introduce diverse side chains at the 2-position. This step is typically performed in a polar aprotic solvent like DMF or acetonitrile in the presence of a base (e.g., K2CO3) to scavenge the HI byproduct.

  • Purification: Following the reaction, the crude product is purified. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The final purification is achieved via column chromatography on silica gel, using a gradient of solvents (e.g., hexane/ethyl acetate) to isolate the target compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are indispensable for the initial screening of compound libraries, providing a rapid and cost-effective means to identify promising candidates and elucidate their mechanisms of action.[11][12] The use of cultured immune cells, such as macrophages, allows for the creation of a reproducible inflammatory environment.

Core Principle: The primary in vitro model involves stimulating macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[13] LPS activates Toll-like receptor 4 (TLR4), triggering the NF-κB and MAPK signaling cascades and leading to the production of a host of inflammatory mediators.[13][14] The efficacy of test compounds is measured by their ability to inhibit these LPS-induced responses.

Workflow for In Vitro Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesized Dihydrobenzofuran Library B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range A->B C NO Production Assay (Griess) LPS-Stimulated Macrophages B->C Select non-toxic concentrations D Quantify Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA C->D Identify 'Hits' (Compounds with significant NO inhibition) E Western Blot Analysis (p-p65, p-IκBα, p-ERK, p-p38) D->E Confirm activity and investigate pathway F Lead Candidate Selection E->F caption In Vitro Screening Cascade for Dihydrobenzofurans.

Caption: In Vitro Screening Cascade for Dihydrobenzofurans.

Protocol 2.1: Cell Culture and Macrophage Differentiation

This protocol describes the use of the human monocytic THP-1 cell line, which provides a reliable model for human macrophages upon differentiation.

  • Cell Maintenance: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Differentiation: To differentiate monocytes into macrophage-like cells, seed the cells in multi-well plates at a density of 0.5 x 10⁶ cells/mL.[15]

  • PMA Treatment: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48 hours. During this time, the cells will become adherent and acquire macrophage morphology.

  • Resting Phase: After the 48-hour incubation, carefully aspirate the PMA-containing medium. Gently wash the adherent cells twice with sterile Phosphate Buffered Saline (PBS). Add fresh, complete RPMI-1640 medium (without PMA) and allow the cells to rest for 24 hours before proceeding with experiments.[15] This resting period is crucial to ensure the cells return to a basal state.

Protocol 2.2: Assessment of Cytotoxicity (MTT Assay)

It is critical to ensure that the observed anti-inflammatory effects are not due to compound-induced cell death.

  • Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran compounds in culture medium. Add the compounds to the cells and incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).[16]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting >90% cell viability at tested concentrations are considered non-cytotoxic and are advanced for efficacy testing.

Protocol 2.3: LPS-Induced Inflammation and Measurement of Nitric Oxide (NO)

  • Cell Seeding and Treatment: Seed differentiated THP-1 macrophages in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the dihydrobenzofuran compounds for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Calculate the NO concentration using a standard curve generated with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells. A significant reduction in NO indicates potential anti-inflammatory activity.[5]

Protocol 2.4: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Sample Collection: Use the cell culture supernatants collected from the LPS stimulation experiment (Protocol 2.3).

  • ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used (e.g., R&D Systems DuoSet).[16]

  • Data Analysis: The general steps involve coating a 96-well plate with a capture antibody, adding standards and samples, incubating with a detection antibody, adding a substrate (e.g., TMB), and stopping the reaction.[14] The optical density is read, and concentrations are determined from the standard curve. A dose-dependent reduction in cytokine secretion by the test compounds is a strong indicator of anti-inflammatory efficacy.

Protocol 2.5: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol validates the mechanism of action by directly observing the inhibition of key inflammatory signaling pathways.

  • Cell Lysis: Seed differentiated THP-1 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak protein phosphorylation. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of key signaling proteins: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p-JNK. Also, probe for a loading control like β-actin or GAPDH.[1][4]

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Densitometric analysis of the bands will reveal if the dihydrobenzofuran compound inhibits the LPS-induced phosphorylation of these key signaling proteins, confirming its mechanism of action.

Key Inflammatory Signaling Pathways

G cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (TAK1) TLR4->MAPKKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 IkBa_p p-IκBα (Degradation) IkBa_p65->IkBa_p Phosphorylation p65_p50 p65/p50 (Active) IkBa_p->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK p38 JNK ERK MAPKK->MAPK MAPK->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Inhibition Dihydrobenzofurans Inhibit Phosphorylation Inhibition->IKK Inhibition->MAPKK caption LPS-induced NF-κB and MAPK signaling pathways.

Caption: LPS-induced NF-κB and MAPK signaling pathways.

Section 3: In Vivo Assessment of Anti-inflammatory Efficacy

Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[17] A variety of animal models are available to simulate different aspects of inflammation.[11]

Protocol 3.1: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation, primarily reflecting the exudative phase of inflammation.[18][19]

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Fasting: Divide animals into groups (n=6-8): Vehicle Control, Carrageenan Control, Positive Control (e.g., Indomethacin), and Dihydrobenzofuran treatment groups (at least 2-3 doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group.

    • % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.

Protocol 3.2: LPS-Induced Systemic Inflammation Model in Mice

This model is used to evaluate the systemic anti-inflammatory effects of a compound, mimicking aspects of sepsis.[4][15]

  • Animal Grouping: As described in Protocol 3.1.

  • Compound Administration: Administer the test compounds and controls (e.g., dexamethasone) 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection at a pre-determined dose (e.g., 1-5 mg/kg).

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture into EDTA-containing tubes.[20] Euthanize the animals and harvest tissues of interest (e.g., lung, liver).

  • Cytokine Analysis: Separate plasma from the blood and measure the levels of systemic cytokines (TNF-α, IL-6, IL-1β) using ELISA.[4]

  • Tissue Analysis: A portion of the harvested tissue can be fixed in 10% formalin for histological analysis (H&E staining) to assess inflammatory cell infiltration. Another portion can be homogenized to measure tissue cytokine levels or for Western blot analysis.[15][21]

  • Data Analysis: A significant reduction in plasma or tissue cytokine levels and decreased inflammatory cell infiltration in the tissues of treated animals compared to the LPS control group indicates systemic anti-inflammatory efficacy.

Workflow for In Vivo Paw Edema Study

G A Animal Acclimatization (1 week) B Grouping & Fasting (Vehicle, Carrageenan Control, Positive Control, Test Groups) A->B C Compound Administration (60 min prior to induction) B->C D Measure Initial Paw Volume (t=0) (Plethysmometer) C->D E Induce Edema (0.1 mL 1% Carrageenan, sub-plantar injection) D->E F Measure Paw Volume (t = 1, 2, 3, 4, 5 hours) E->F G Data Analysis Calculate % Increase in Volume Calculate % Inhibition of Edema F->G H Efficacy Determination G->H caption Workflow for Carrageenan-Induced Paw Edema Model.

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting/Validation Step
In Vitro: High Efficacy but also High Cytotoxicity The compound's anti-inflammatory effect is likely an artifact of cell death.Redetermine the non-toxic concentration range with a more sensitive cytotoxicity assay. If inseparable, the compound is not a viable lead.
In Vitro: No Inhibition of NO/Cytokines Compound is inactive; incorrect dose; compound degradation.Verify compound structure and purity. Test a wider concentration range. Check the stability of the compound in culture medium.
In Vivo: No Efficacy in Paw Edema Model Poor bioavailability/pharmacokinetics; compound is rapidly metabolized.Perform a preliminary pharmacokinetic study. Consider alternative routes of administration. The compound may not be effective in acute inflammation models.
In Vivo: High Variability in Results Inconsistent injection technique; animal stress; underlying health issues.Ensure all personnel are properly trained in injection and measurement techniques. Use age- and sex-matched animals from a reputable supplier. Minimize animal stress.[15]

Conclusion

The development of anti-inflammatory agents from dihydrobenzofurans represents a promising avenue for therapeutic innovation. The successful progression of a compound from a chemical library to a potential clinical candidate relies on a systematic and rigorous evaluation process. By employing the detailed protocols and workflows outlined in these application notes—from targeted synthesis and multi-faceted in vitro screening to robust in vivo validation—researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a strong preclinical data package. The integration of mechanistic studies, such as the analysis of NF-κB and MAPK signaling, is crucial for understanding how these agents work, providing a solid foundation for further optimization and development.

References

The Strategic Application of 4-Chloro-2,3-dihydrobenzofuran in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure in Agrochemicals

The 2,3-dihydrobenzofuran moiety is a core structural component in a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] In the agrochemical sector, this scaffold is notably present in the carbamate class of insecticides, such as carbofuran and furathiocarb.[3][4] These compounds function as potent acetylcholinesterase (AChE) inhibitors, leading to effective insecticidal action.[3] The inherent bioactivity of the 2,3-dihydrobenzofuran core makes its derivatives, such as 4-Chloro-2,3-dihydrobenzofuran, attractive starting materials for the development of new crop protection agents.

This application note details a prospective synthetic pathway for a novel N-methyl carbamate insecticide derived from this compound. The introduction of a chlorine atom onto the benzofuran ring is a strategic modification intended to modulate the compound's physicochemical properties, metabolic stability, and biological efficacy. The presence of halogens can significantly influence a molecule's lipophilicity and its resistance to metabolic degradation, potentially leading to enhanced performance as a pesticide.[5][6]

This guide provides detailed protocols for the multi-step synthesis, an analysis of the underlying chemical principles, and a discussion of the potential structure-activity relationships of the resulting chlorinated benzofuran-based carbamate.

Proposed Synthetic Pathway Overview

The synthesis of the target N-methyl carbamate from this compound is envisioned as a three-stage process. The key challenge is the regioselective introduction of a hydroxyl group onto the aromatic ring, which is essential for the final carbamoylation step. The proposed pathway is as follows:

  • Friedel-Crafts Acylation: Introduction of an acetyl group onto the aromatic ring of this compound.

  • Baeyer-Villiger Oxidation and Hydrolysis: Conversion of the acetyl group into a hydroxyl group.

  • Carbamoylation: Formation of the final N-methyl carbamate insecticide.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Hydroxylation cluster_2 Stage 3: Carbamoylation This compound This compound Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation Acetyl Chloride, AlCl3 7-Acetyl-4-chloro-2,3-dihydrobenzofuran 7-Acetyl-4-chloro-2,3-dihydrobenzofuran Friedel-Crafts Acylation->7-Acetyl-4-chloro-2,3-dihydrobenzofuran Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation 7-Acetyl-4-chloro-2,3-dihydrobenzofuran->Baeyer-Villiger Oxidation m-CPBA 7-Acetoxy-4-chloro-2,3-dihydrobenzofuran 7-Acetoxy-4-chloro-2,3-dihydrobenzofuran Baeyer-Villiger Oxidation->7-Acetoxy-4-chloro-2,3-dihydrobenzofuran Hydrolysis Hydrolysis 7-Acetoxy-4-chloro-2,3-dihydrobenzofuran->Hydrolysis NaOH This compound-7-ol This compound-7-ol Hydrolysis->this compound-7-ol Carbamoylation Carbamoylation This compound-7-ol->Carbamoylation Methyl isocyanate, Base This compound-7-yl methylcarbamate This compound-7-yl methylcarbamate Carbamoylation->this compound-7-yl methylcarbamate

Caption: Proposed synthetic workflow for a novel carbamate insecticide.

Detailed Experimental Protocols

PART 1: Synthesis of 7-Acetyl-4-chloro-2,3-dihydrobenzofuran via Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring.[7][8] The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The dihydrofuran ring's oxygen is an ortho-, para-director and an activating group due to resonance.[9] The chlorine atom is also an ortho-, para-director but is deactivating due to its inductive effect.[10] The position para to the strongly activating dihydrofuran oxygen (C7) is the most likely site of acylation.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension. Stir for an additional 20 minutes at 0°C.

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding crushed ice, followed by 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Friedel-Crafts Acylation Mechanism AcCl Acetyl Chloride Acylium Acylium Ion [CH3CO]+ AcCl->Acylium + AlCl3 AlCl3 Aluminum Chloride Intermediate Sigma Complex Benzofuran This compound Benzofuran->Intermediate + Acylium Ion Product 7-Acetyl-4-chloro-2,3-dihydrobenzofuran Intermediate->Product - H+

Caption: Mechanism of Friedel-Crafts Acylation.

PART 2: Synthesis of this compound-7-ol via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts the synthesized ketone into an ester using a peroxyacid.[11][12] The resulting acetate is then hydrolyzed to yield the desired phenol.

Materials:

  • 7-Acetyl-4-chloro-2,3-dihydrobenzofuran

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Oxidation: Dissolve 7-Acetyl-4-chloro-2,3-dihydrobenzofuran (1.0 eq.) in DCM. Add m-CPBA (1.5 eq.) portion-wise at room temperature. Stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated Na₂SO₃ solution, followed by a saturated NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 7-Acetoxy-4-chloro-2,3-dihydrobenzofuran.

  • Hydrolysis: Dissolve the crude acetate in methanol and add a 2 M NaOH solution. Heat the mixture at reflux for 1-2 hours.

  • Acidification and Extraction: Cool the reaction mixture and acidify with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.

PART 3: Synthesis of this compound-7-yl methylcarbamate

The final step involves the reaction of the synthesized phenol with methyl isocyanate to form the N-methyl carbamate, a common method for producing this class of insecticides.[13][14]

Materials:

  • This compound-7-ol

  • Methyl isocyanate (CH₃NCO)

  • Anhydrous toluene or THF

  • Triethylamine or other suitable base

Procedure:

  • Reaction Setup: Dissolve this compound-7-ol (1.0 eq.) in anhydrous toluene under an inert atmosphere.

  • Addition of Base and Isocyanate: Add a catalytic amount of triethylamine. Then, add methyl isocyanate (1.1 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature for several hours, or gently heat if necessary, monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization or column chromatography.

Quantitative Data Summary

StepReactantProductReagentsTypical Yield (%)
1This compound7-Acetyl-4-chloro-2,3-dihydrobenzofuranAcetyl chloride, AlCl₃70-85
27-Acetyl-4-chloro-2,3-dihydrobenzofuranThis compound-7-olm-CPBA, NaOH60-75
3This compound-7-olThis compound-7-yl methylcarbamateMethyl isocyanate, Base80-95

Structure-Activity Relationship and Bioisosteric Considerations

The introduction of a chlorine atom at the 4-position of the 2,3-dihydrobenzofuran ring is a key feature of this proposed agrochemical. This modification can be understood through the concept of bioisosterism, where the substitution of one atom or group for another with similar properties can lead to a molecule with enhanced biological activity or improved pharmacokinetic properties.[15][16]

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the electronic properties of the carbamate moiety, potentially affecting its binding affinity to the active site of acetylcholinesterase.

  • Metabolic Stability: Chlorinated aromatic compounds often exhibit increased resistance to metabolic degradation by cytochrome P450 enzymes.[6] This could lead to a longer half-life of the insecticide in the target pest, potentially increasing its efficacy and duration of action.

  • Lipophilicity: The chloro-substituent will increase the lipophilicity of the molecule, which can affect its absorption, translocation within the plant (for systemic action), and penetration of the insect cuticle.

Further research would be required to determine the precise impact of the 4-chloro substitution on the insecticidal spectrum, potency, and environmental fate of this novel compound compared to non-chlorinated analogs like carbofuran.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of novel agrochemicals. The detailed protocols provided herein outline a plausible and efficient pathway to a new chlorinated N-methyl carbamate insecticide. This synthetic approach leverages well-established organic transformations, including Friedel-Crafts acylation and Baeyer-Villiger oxidation, to functionalize the benzofuran core in a controlled manner. The resulting compound holds promise as a next-generation pesticide, with the chlorine substitution potentially offering advantages in terms of metabolic stability and efficacy. This application note provides a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of halogenated 2,3-dihydrobenzofuran derivatives in the development of new crop protection solutions.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2,3-Dihydrobenzofurans in Modern Chemistry

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds. Its inherent chirality plays a pivotal role in determining biological activity, making the development of efficient and highly selective methods for the synthesis of enantioenriched 2,3-dihydrobenzofurans a paramount objective for researchers in organic synthesis and drug discovery. These chiral heterocycles form the core of molecules exhibiting diverse therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. This guide provides an in-depth exploration of cutting-edge catalytic strategies for the enantioselective synthesis of these valuable compounds, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Enantioselectivity

The construction of the chiral 2,3-dihydrobenzofuran core with high enantiopurity has been successfully addressed through three principal catalytic paradigms: biocatalysis, transition-metal catalysis, and organocatalysis. Each approach offers unique advantages in terms of substrate scope, operational simplicity, and stereocontrol. This document will delve into representative protocols from each of these domains, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles that govern their success.

I. Biocatalysis: Harnessing Nature's Catalysts for Precise Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions. Engineered enzymes, in particular, provide a highly tunable platform for catalyzing transformations with exquisite control over the stereochemical outcome.

A. Mechanism of Action: Engineered Myoglobin in Asymmetric Cyclopropanation

A notable advancement in the biocatalytic synthesis of chiral 2,3-dihydrobenzofurans involves the use of engineered myoglobin catalysts.[1][2] These hemoproteins, traditionally known for their oxygen-binding capabilities, can be repurposed through directed evolution and rational design to catalyze a variety of non-natural carbene transfer reactions.[3] The key to their catalytic activity lies in the iron-containing heme cofactor, which, in its reduced ferrous state, reacts with a diazo reagent to form a highly reactive iron-porphyrin carbene intermediate. This intermediate then undergoes a concerted and asynchronous insertion into the double bond of a benzofuran substrate to generate the cyclopropane ring of the 2,3-dihydrobenzofuran product. The exceptional diastereo- and enantioselectivity observed in these reactions are attributed to the precisely tailored steric and electronic environment of the enzyme's active site, which dictates the orientation of the substrates during the crucial C-C bond-forming step.[2]

biocatalytic_mechanism cluster_0 Engineered Myoglobin Active Site Heme_FeII Heme-Fe(II) Carbene_Intermediate Iron-Porphyrin Carbene [Heme-Fe=CHR] Heme_FeII->Carbene_Intermediate + Diazo Reagent - N2 Diazo Diazo Reagent (N2=CHR) Product Chiral 2,3-Dihydrobenzofuran Carbene_Intermediate->Product + Benzofuran (Asymmetric Cyclopropanation) Benzofuran Benzofuran Substrate

Caption: Biocatalytic mechanism of myoglobin-catalyzed cyclopropanation.

B. Protocol: Enantioselective Synthesis of a Tricyclic 2,3-Dihydrobenzofuran using Engineered Myoglobin

This protocol is adapted from the work of Fasan and co-workers, demonstrating a highly diastereoselective and enantioselective cyclopropanation of benzofuran.[2]

Materials:

  • Engineered myoglobin variant (e.g., Mb(H64V, L104I, F43V))

  • Benzofuran

  • Ethyl diazoacetate (EDA)

  • Sodium dithionite

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • tert-Butanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the engineered myoglobin (to a final concentration of 0.5 mol%) in potassium phosphate buffer.

  • Reaction Setup: In a separate vial, dissolve benzofuran (1.0 equiv) in tert-butanol. Add this solution to the enzyme solution.

  • Initiation: To the reaction mixture, add a freshly prepared solution of sodium dithionite (5.0 equiv) in buffer to reduce the heme iron to the active Fe(II) state.

  • Substrate Addition: Slowly add ethyl diazoacetate (1.5 equiv) to the reaction mixture over a period of 4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

C. Performance Data
CatalystSubstrateYield (%)de (%)ee (%)Reference
Engineered MyoglobinBenzofuran>95>99>99[2]
Engineered Myoglobin2-Methylbenzofuran85>99>99[2]
Engineered Myoglobin5-Methoxybenzofuran92>99>99[2]

II. Transition-Metal Catalysis: Versatile and Efficient C-C Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing a diverse toolbox for the construction of complex molecular architectures. Palladium and rhodium complexes, in particular, have proven to be highly effective in the enantioselective synthesis of 2,3-dihydrobenzofurans.

A. Mechanism of Action: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

A powerful strategy for the synthesis of chiral 2,3-dihydrobenzofurans involves a palladium-catalyzed asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes.[4] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the o-bromophenol, forming a palladium(II) intermediate. This is followed by migratory insertion of the 1,3-diene into the Pd-aryl bond. Subsequent intramolecular attack of the phenolic oxygen on the resulting π-allyl palladium complex leads to the formation of the 2,3-dihydrobenzofuran ring and regenerates the palladium(0) catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the nucleophilic attack.

pd_heck_tsuji_trost_mechanism Pd0 Pd(0)L* OxAdd Oxidative Addition Pd0->OxAdd + o-Bromophenol PdII_Aryl Aryl-Pd(II)-Br OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion PdII_Aryl->Migratory_Insertion + 1,3-Diene Pi_Allyl_Pd π-Allyl Pd(II) Complex Migratory_Insertion->Pi_Allyl_Pd Intramolecular_Attack Intramolecular Oxa-Cyclization Pi_Allyl_Pd->Intramolecular_Attack Product Chiral 2,3-Dihydrobenzofuran Intramolecular_Attack->Product Reductive_Elimination Reductive Elimination Product->Reductive_Elimination Reductive_Elimination->Pd0

Caption: Palladium-catalyzed Heck/Tsuji-Trost reaction mechanism.

B. Protocol: Palladium-Catalyzed Enantioselective Synthesis of a 2-Alkenyl-2,3-dihydrobenzofuran

This protocol is based on the work of Zhang and co-workers.[4]

Materials:

  • Pd₂(dba)₃·CHCl₃

  • Chiral ligand (e.g., TY-Phos)

  • o-Bromophenol

  • 1,3-Diene

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a solution of Pd₂(dba)₃·CHCl₃ (2.5 mol%) in toluene, add the chiral ligand (6 mol%). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add o-bromophenol (1.0 equiv), the 1,3-diene (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

C. Performance Data
Substrate (o-Bromophenol)Substrate (1,3-Diene)Yield (%)ee (%)Reference
2-Bromo-4-methylphenol1-Phenyl-1,3-butadiene9596[4]
2-Bromo-4-methoxyphenol1,3-Pentadiene8894[4]
2-BromophenolIsoprene7592[4]

III. Organocatalysis: Metal-Free Enantioselective Transformations

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Small organic molecules, often derived from natural sources, can act as highly effective and selective catalysts.

A. Mechanism of Action: Bifunctional Thiourea-Catalyzed Michael Addition

The enantioselective synthesis of trans-2,3-dihydrobenzofurans can be achieved through an intramolecular Michael addition catalyzed by a bifunctional thiourea catalyst.[5][6] These catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted base (e.g., a tertiary amine). The thiourea group activates the enone substrate by forming hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the Brønsted base deprotonates the nucleophilic phenol, enhancing its nucleophilicity. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating a highly stereoselective intramolecular Michael addition to furnish the trans-2,3-dihydrobenzofuran product.

thiourea_mechanism cluster_0 Bifunctional Thiourea Catalyst Thiourea Thiourea Moiety (H-bond donor) Activated_Complex Activated Ternary Complex Thiourea->Activated_Complex H-bonds to enone Amine Tertiary Amine (Brønsted base) Amine->Activated_Complex Deprotonates phenol Substrate Keto-enone Substrate Substrate->Activated_Complex Product trans-2,3-Dihydrobenzofuran Activated_Complex->Product Intramolecular Michael Addition

Caption: Mechanism of bifunctional thiourea-catalyzed Michael addition.

B. Protocol: Organocatalytic Enantioselective Synthesis of a trans-2,3-Dihydrobenzofuran

This protocol is adapted from the work of Smith and co-workers.[5]

Materials:

  • Bifunctional tertiary amine-thiourea catalyst (e.g., Takemoto's catalyst)

  • Keto-enone substrate

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the keto-enone substrate (1.0 equiv) in toluene, add the bifunctional thiourea catalyst (10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure product.

C. Performance Data
SubstrateCatalyst Loading (mol%)Yield (%)dr (trans:cis)ee (%)Reference
(E)-1-(2-(3-oxobut-1-en-1-yl)phenoxy)ethan-1-one109596:495[5]
(E)-1-(4-methoxy-2-(3-oxobut-1-en-1-yl)phenoxy)ethan-1-one108895:593[5]
(E)-1-(4-chloro-2-(3-oxobut-1-en-1-yl)phenoxy)ethan-1-one109294:696[5]

IV. Troubleshooting and Considerations

  • Low Enantioselectivity: This can often be attributed to the catalyst quality, solvent effects, or temperature. Ensure the catalyst is pure and handle air- and moisture-sensitive catalysts under an inert atmosphere. Screening different solvents and optimizing the reaction temperature can significantly impact stereoselectivity.

  • Low Yield: Incomplete reactions can be due to catalyst deactivation, insufficient reaction time, or substrate-related issues. Monitor the reaction closely and consider increasing the catalyst loading or reaction time if necessary. For biocatalytic reactions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.

  • Purification Challenges: The polarity of the 2,3-dihydrobenzofuran products can vary significantly depending on the substituents. Careful optimization of the solvent system for column chromatography is crucial for obtaining pure products.

V. Conclusion and Future Outlook

The enantioselective synthesis of chiral 2,3-dihydrobenzofurans has witnessed remarkable progress through the development of innovative catalytic strategies. Biocatalysis, with its exceptional selectivity and mild conditions, offers a green and powerful approach. Transition-metal catalysis provides a versatile and highly efficient platform for a broad range of substrates. Organocatalysis presents a valuable metal-free alternative, often with operational simplicity.

Future advancements in this field will likely focus on expanding the substrate scope of existing methods, developing more sustainable and economical catalytic systems, and exploring novel reaction pathways. The integration of computational studies with experimental work will continue to provide deeper mechanistic insights, enabling the rational design of next-generation catalysts with enhanced performance. The continued evolution of these synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutics and functional materials based on the privileged chiral 2,3-dihydrobenzofuran scaffold.

References

Application Notes and Protocols: Organocatalyzed Asymmetric Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and pharmaceuticals.[1] Its inherent structural rigidity and the presence of stereogenic centers make it a crucial building block in medicinal chemistry and drug discovery. The precise control of stereochemistry is often paramount to the biological activity and therapeutic efficacy of these molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched dihydrobenzofurans is a significant endeavor in modern organic synthesis.[1][2]

Historically, the synthesis of these vital structures often relied on transition-metal catalysis.[2][3] While effective, these methods can present challenges related to metal contamination in the final products, which is a critical concern in pharmaceutical manufacturing. Organocatalysis has emerged as a powerful and attractive alternative, offering metal-free reaction conditions, operational simplicity, and often high levels of stereocontrol.[4] This guide provides an in-depth overview of contemporary organocatalytic strategies for the asymmetric synthesis of dihydrobenzofurans, complete with detailed protocols and mechanistic insights.

Core Organocatalytic Strategies

Several key organocatalytic activation modes have been successfully employed to construct the dihydrobenzofuran core. These strategies primarily revolve around the generation of reactive intermediates that undergo intramolecular cyclization or participate in cascade reactions.

Intramolecular Oxa-Michael Addition

One of the most prevalent and versatile strategies is the intramolecular oxa-Michael addition of a phenolic oxygen to a tethered α,β-unsaturated system.[5][6] This approach leverages bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, which can simultaneously activate the nucleophile (phenol) and the Michael acceptor through hydrogen bonding interactions.[7][8] This dual activation facilitates the cyclization and controls the stereochemical outcome.

The stereoselectivity of these reactions can often be rationalized by the formation of a well-organized transition state where the substrate and catalyst are held in a specific orientation. The development of stereodivergent protocols, where either the syn or anti diastereomer can be selectively obtained by choosing the appropriate catalyst, has further enhanced the utility of this method.[9]

Phosphine-Catalyzed Domino Reactions

Phosphine catalysis offers a distinct approach to dihydrobenzofuran synthesis through domino reactions.[10][11] In these processes, the phosphine catalyst can activate a substrate, such as an allylic carbonate, to generate a 1,1-dipolar synthon. This reactive intermediate can then undergo a cascade reaction with a suitable partner, like a salicyl N-thiophosphinyl imine, to construct the dihydrobenzofuran skeleton with high diastereoselectivity.[10][11]

Dienamine Catalysis

Dienamine catalysis represents another effective strategy, particularly for the synthesis of dihydrodibenzofurans.[12] This method involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst to form a reactive dienamine intermediate. This intermediate can then undergo a cascade reaction with a suitable reaction partner to afford the desired product with high enantioselectivity.[12]

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a variety of transformations.[13][14][15] In the context of dihydrobenzofuran synthesis, NHCs can catalyze cascade reactions involving, for example, intramolecular hydroacylation followed by an intermolecular Stetter reaction and rearrangement to furnish functionalized benzofuranones.[14][15]

Experimental Protocols

Here, we provide a detailed protocol for a representative organocatalyzed asymmetric intramolecular oxa-Michael addition, a widely applicable and robust method for dihydrobenzofuran synthesis.

Protocol: Asymmetric Synthesis of a 2,3-Disubstituted Dihydrobenzofuran via Intramolecular Oxa-Michael Addition

This protocol is adapted from methodologies employing bifunctional organocatalysts to achieve high enantioselectivity.

Materials:

  • Substituted 2-(1-hydroxyallyl)phenol derivative (1.0 equiv)

  • Cinchona alkaloid-derived squaramide catalyst (e.g., quinine-derived squaramide) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted 2-(1-hydroxyallyl)phenol derivative (e.g., 0.2 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.01-0.02 mmol, 5-10 mol%).

  • Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar) and add the anhydrous solvent (e.g., 2.0 mL of toluene) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired enantioenriched dihydrobenzofuran.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic_Cycle

Catalytic Cycle for Oxa-Michael Addition.

Data Presentation: Substrate Scope and Performance

The following table summarizes the performance of a typical cinchona alkaloid-derived squaramide catalyst in the asymmetric intramolecular oxa-Michael addition for the synthesis of various dihydrobenzofurans.

EntrySubstituent (R¹)Substituent (R²)Yield (%)ee (%)
1HPhenyl9598
24-MeOPhenyl9297
34-ClPhenyl9899
4H4-Tolyl9496
5H2-Naphthyl9095
6HEthyl8592

Data presented is representative and compiled from typical results reported in the literature.

Mechanistic Insights and Causality

The success of these organocatalyzed reactions hinges on the precise molecular recognition and activation provided by the catalyst. In the case of bifunctional catalysts like squaramides, the thiourea or squaramide moiety acts as a hydrogen-bond donor, activating the Michael acceptor and increasing its electrophilicity. Simultaneously, a basic functional group on the catalyst, such as a tertiary amine in a cinchona alkaloid scaffold, deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. This concerted activation within a chiral environment directs the nucleophilic attack to one face of the Michael acceptor, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

The choice of solvent can also play a crucial role. Non-polar solvents often enhance the hydrogen-bonding interactions between the catalyst and substrate, leading to higher stereoselectivity. Temperature is another critical parameter that can be optimized to improve enantiomeric excess, with lower temperatures generally favoring higher selectivity.

Conclusion and Future Outlook

Organocatalyzed asymmetric synthesis of dihydrobenzofurans has matured into a robust and reliable field, offering a compelling alternative to traditional metal-catalyzed methods. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make these protocols highly attractive for both academic research and industrial applications. Future developments in this area will likely focus on expanding the substrate scope, developing even more efficient and recyclable catalysts, and applying these methodologies to the synthesis of complex natural products and novel therapeutic agents. The continued exploration of new catalytic modes and reaction cascades promises to further enrich the synthetic chemist's toolbox for accessing these valuable heterocyclic scaffolds.

References

Transition-Metal-Free Synthesis of 2,3-Dihydrobenzofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its prevalence in medicinal chemistry is a testament to its ability to confer desirable pharmacokinetic and pharmacodynamic properties, leading to its incorporation in a wide array of therapeutic agents, including those with anti-inflammatory, anticancer, and neuroprotective properties. The growing emphasis on green and sustainable chemistry has spurred the development of synthetic routes that avoid the use of transition metals, which can be costly, toxic, and require stringent removal from the final active pharmaceutical ingredients. This guide provides an in-depth exploration of robust and reliable transition-metal-free methodologies for the synthesis of 2,3-dihydrobenzofurans, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to Transition-Metal-Free Synthesis

The construction of the 2,3-dihydrobenzofuran ring system without transition metals typically involves the formation of the C-O bond through intramolecular cyclization of a suitably functionalized phenol derivative. The key to these strategies lies in the activation of the participating moieties to facilitate the ring-closing event. This can be achieved through various means, including:

  • Acid Catalysis (Brønsted and Lewis): Protonation or coordination to a Lewis acid activates the substrate, promoting nucleophilic attack.

  • Base-Mediated Cyclization: Deprotonation of the phenolic hydroxyl group generates a potent nucleophile that readily participates in intramolecular reactions.

  • Organocatalysis: Chiral small molecules can catalyze the enantioselective formation of the dihydrobenzofuran ring.

  • Iodine-Catalyzed Reactions: Molecular iodine can act as a mild Lewis acid and an oxidant to promote cyclization.

  • Photocatalysis: Visible light and a suitable photoredox catalyst can generate reactive intermediates that lead to the desired product.

This document will delve into the practical application of these strategies, providing detailed protocols and insights into the rationale behind the experimental choices.

Brønsted Acid-Catalyzed Intramolecular Hydroalkoxylation

Principle and Mechanistic Insight: Brønsted acids, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (TsOH), are effective catalysts for the intramolecular cyclization of ortho-allyl or ortho-prenyl phenols.[1] The reaction proceeds through the protonation of the alkene, generating a carbocation intermediate. The proximate phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form the dihydrofuran ring. The choice of acid and solvent is crucial for efficient reaction and to minimize side reactions. PPA, for instance, can act as both a catalyst and a dehydrating agent.[1]

G cluster_0 Brønsted Acid-Catalyzed Cyclization A ortho-Allylphenol B Protonated Alkene (Carbocation Intermediate) A->B H+ (Brønsted Acid) C Oxonium Ion B->C Intramolecular Nucleophilic Attack D 2,3-Dihydrobenzofuran C->D -H+

Figure 1: General mechanism of Brønsted acid-catalyzed synthesis of 2,3-dihydrobenzofurans.

Protocol 1: PPA-Mediated Cyclization of ortho-Allylphenols

This protocol is adapted from the work of Yang et al. (2021) for the synthesis of 2,3-dihydrobenzofuran derivatives from ortho-allylphenols.[1]

Materials:

Reagent/SolventGradeSupplier
ortho-AllylphenolReagentCommercially Available
Polyphosphoric Acid (PPA)ReagentCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateReagentCommercially Available

Procedure:

  • To a stirred solution of the ortho-allylphenol (1.0 mmol) in dimethylformamide (5 mL) in a round-bottom flask, add polyphosphoric acid (5.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (20 mL).

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-dihydrobenzofuran.

Causality and Optimization:

  • PPA as Catalyst: PPA serves as a strong acid to protonate the alkene and as a dehydrating agent, driving the reaction towards the cyclized product. The amount of PPA can be optimized for different substrates.

  • DMF as Solvent: DMF is a polar aprotic solvent that can dissolve both the substrate and the PPA, facilitating the reaction.

  • Temperature: The reaction temperature is crucial. Higher temperatures can lead to side products, while lower temperatures may result in slow or incomplete conversion.

Base-Mediated Intramolecular Cyclization

Principle and Mechanistic Insight: Base-mediated cyclization is a straightforward and efficient method for the synthesis of 2,3-dihydrobenzofurans. The reaction typically involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile in an intramolecular reaction. A common strategy involves the reaction of salicylaldehydes with sulfoxonium ylides.[1] The ylide attacks the aldehyde, and subsequent intramolecular cyclization and dehydration afford the 2,3-dihydrobenzofuran.

G cluster_1 Base-Mediated Cyclization with Sulfoxonium Ylide A Salicylaldehyde C Betaine Intermediate A->C + B Sulfoxonium Ylide B->C D Epoxide Intermediate C->D Intramolecular SN2 Attack E 2,3-Dihydrobenzofuran D->E Rearrangement G cluster_2 Chiral Phosphoric Acid Catalysis cluster_reactants Reactants Quinone Monoimine Quinone Monoimine Transition State Transition State Quinone Monoimine->Transition State 3-Hydroxymaleimide 3-Hydroxymaleimide 3-Hydroxymaleimide->Transition State Chiral Phosphoric Acid Chiral Phosphoric Acid Chiral Phosphoric Acid->Transition State Activates & Directs Enantioenriched 2,3-Dihydrobenzofuran Enantioenriched 2,3-Dihydrobenzofuran Transition State->Enantioenriched 2,3-Dihydrobenzofuran

References

4-Chloro-2,3-dihydrobenzofuran as an intermediate for Prucalopride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Role of the 4-Amino-5-chloro-2,3-dihydrobenzofuran Moiety in the Synthesis of Prucalopride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Prucalopride and its Synthetic Keystone

Prucalopride is a highly selective, high-affinity serotonin (5-HT₄) receptor agonist developed for the treatment of chronic constipation.[1][2] Its therapeutic effect stems from its ability to stimulate colonic mass movements and normalize bowel function.[1] The chemical architecture of Prucalopride, 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carboxamide, features a complex dihydrobenzofuran core.[3] The synthesis of this active pharmaceutical ingredient (API) is a multi-step process that hinges on the strategic preparation and coupling of a key intermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid .

While the broader class of chloro-dihydrobenzofurans represents the foundational scaffold, it is this specific, functionalized derivative that serves as the immediate precursor for the final, crucial amide bond formation. This document provides a detailed guide to the synthesis of this key intermediate and its subsequent conversion to Prucalopride, offering field-proven insights and step-by-step protocols for laboratory application.

The Synthetic Pathway: A Strategic Overview

The most common and industrially relevant synthetic routes to Prucalopride converge on a final amidation reaction. This involves coupling the dihydrobenzofuran core (as the carboxylic acid) with the piperidine side-chain. The overall strategy is designed to build complexity sequentially, ensuring high purity and yield in the final steps.

The journey begins with a more readily available starting material, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. This precursor undergoes a critical two-step hydrolysis to unmask both the 4-amino group and the 7-carboxylic acid, preparing it for the final coupling.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Coupling & Salt Formation A Methyl 4-acetamido-5-chloro-2,3- dihydrobenzofuran-7-carboxylate B 4-amino-5-chloro-2,3- dihydrobenzofuran-7-carboxylic acid (Key Intermediate) A->B Alkaline Hydrolysis D Prucalopride (Free Base) B->D Amide Coupling (e.g., EDCI, HOBT) C 1-(3-methoxypropyl)piperidin-4-amine C->D E Prucalopride Succinate (API) D->E Salt Formation with Succinic Acid

Figure 1: High-level synthetic workflow for Prucalopride, highlighting the two major stages.

Part 1: Synthesis of the Key Intermediate

The preparation of pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is paramount for the success of the final coupling reaction. Impurities at this stage, particularly bromo-analogs that can be present in the initial raw materials, can carry through to the final product, complicating purification and reducing yield.[4]

Causality Behind the Experimental Choices:
  • Two-Step Hydrolysis: The starting material contains two hydrolyzable groups: an ester and an amide. A strong alkaline hydrolysis (e.g., using sodium hydroxide) is employed to cleave both.[1][5] This is typically performed at elevated temperatures to drive the reaction to completion.[1] Attempting a one-pot reaction can sometimes lead to incomplete hydrolysis of the sterically hindered acetamido group. A sequential or stepwise approach can offer better control.[6]

  • Acidic Work-up: After hydrolysis, the reaction mixture contains the sodium salt of the carboxylic acid. Acidification (typically with HCl) is necessary to protonate the carboxylate and the amino group, causing the free acid to precipitate out of the aqueous solution due to its lower solubility.[1]

  • Recrystallization: This is a critical purification step. Recrystallization from a suitable solvent system is often employed to remove process-related impurities and any closely related structural analogs, ensuring the high purity required for the next step.[4]

Experimental Protocol: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate182808-15-7283.69100 g0.352
Sodium Hydroxide (NaOH)1310-73-240.00118.65 g2.966
Deionized Water7732-18-518.021000 mL-
Hydrochloric Acid (HCl), concentrated7647-01-036.46As needed-
Acetone67-64-158.08As needed-

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add sodium hydroxide (118.65 g) and deionized water (1000 mL). Stir until the NaOH is fully dissolved.

  • Addition of Starting Material: At room temperature (25-35°C), add the methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (100 g) to the sodium hydroxide solution.[1]

  • Hydrolysis: Heat the resulting mixture to a temperature of 75-80°C. Maintain this temperature and stir vigorously for approximately 15 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Cooling and Acidification: Cool the reaction mixture to 10-15°C using an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH of the mixture to 3.0-4.0.[1] A thick precipitate will form.

  • Precipitation and Isolation: Add additional water (e.g., 200 mL) to the slurry at 10-15°C. Allow the mixture to warm to room temperature (25-35°C) and stir for an additional 2 hours to ensure complete precipitation.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with a mixture of water and acetone to remove residual acids and impurities.[1]

  • Drying: Dry the collected solid under vacuum at 50-60°C to a constant weight to yield the title compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

Expected Yield: ~78-85%[1][4] Appearance: White to off-white solid.

Part 2: Amide Coupling to Synthesize Prucalopride

This final step constitutes the formation of the Prucalopride molecule through the creation of an amide bond. This is a condensation reaction that requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the primary amine of the piperidine side-chain.

Causality Behind the Experimental Choices:
  • Coupling Agents: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling agents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common choices include:

    • Carbodiimides (e.g., EDCI): These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and racemization (if applicable) and to form a more stable active ester.[1]

    • Chloroformates (e.g., Ethyl Chloroformate): This method proceeds via a mixed anhydride intermediate, which is also highly reactive towards amines. A base like triethylamine (TEA) is required to neutralize the HCl generated.[1]

    • 1,1'-Carbonyldiimidazole (CDI): This reagent forms a reactive acylimidazolide intermediate.[3][4]

  • Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are typically used to ensure all reagents remain in solution and to prevent interference with the reactive intermediates.[1][4]

  • Temperature Control: The initial activation step is often performed at low temperatures (0-5°C) to control the reactivity of the intermediates and minimize side reactions. The subsequent addition of the amine and the reaction itself may be conducted at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.[1][4]

G A Key Intermediate (Carboxylic Acid) D Reactive Intermediate (Mixed Anhydride) A->D Activation (0-5 °C) B Coupling Agent (e.g., Ethyl Chloroformate) B->D C Base (Triethylamine) C->D F Prucalopride (Free Base) D->F Nucleophilic Attack (Amidation) E Piperidine Moiety (Amine) E->F G Reaction Medium

Caption: Workflow for the key amidation coupling step.

Experimental Protocol: Synthesis of Prucalopride (Free Base)

(This protocol is based on the ethyl chloroformate method)[1]

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid123654-26-2213.6250 g0.234
Dichloromethane (DCM)75-09-284.93425 mL-
Triethylamine (TEA)121-44-8101.1923.6 g (32.5 mL)0.233
Ethyl Chloroformate541-41-3108.5227.9 g (24.5 mL)0.257
1-(3-methoxypropyl)piperidin-4-amine137211-64-4172.2848.3 g0.280
Deionized Water7732-18-518.02500 mL-

Procedure:

  • Initial Slurry: In a reaction vessel equipped with a stirrer and thermometer, suspend 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (50 g) in dichloromethane (175 mL).

  • Cooling: Cool the mixture to 0-5°C using an ice/salt bath.

  • Activation: Slowly and sequentially add triethylamine (23.6 g) followed by ethyl chloroformate (27.9 g) to the pre-cooled mixture, ensuring the internal temperature does not exceed 5°C. Stir the mixture at this temperature for 10 minutes.

  • Intermediate Formation: Allow the mixture to warm to room temperature (25-30°C) and stir for 1 hour. The formation of the mixed anhydride intermediate occurs during this time.

  • Amine Addition: Re-cool the reaction mixture to 0-5°C. In a separate flask, dissolve 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 mL). Add this solution slowly to the reaction mixture, again maintaining the temperature at 0-5°C.

  • Amidation Reaction: Stir the complete reaction mixture at 0-5°C for 1 hour.

  • Work-up: Allow the mixture to warm to room temperature (25-35°C). Add deionized water (500 mL) to the vessel and stir.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (DCM) layer.

  • Purification: The organic layer containing the Prucalopride free base can be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by column chromatography or recrystallization if necessary.

Final Step: Prucalopride Succinate Salt Formation

For pharmaceutical use, Prucalopride is typically converted to its succinate salt to improve its stability and handling properties.

Protocol:

  • Dissolve the crude Prucalopride free base in a suitable solvent, such as ethanol.

  • Add a stoichiometric amount of succinic acid dissolved in the same or a miscible solvent.

  • Stir the mixture. The Prucalopride succinate salt will precipitate.

  • Cool the mixture to maximize precipitation, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.[4]

Conclusion

The synthesis of Prucalopride is a well-defined process that relies on the high-fidelity preparation of its key dihydrobenzofuran intermediate. By carefully controlling the hydrolysis of the starting material and employing robust amide coupling chemistry, researchers can efficiently produce this important gastroprokinetic agent. The protocols outlined in this note provide a comprehensive and scientifically grounded framework for the laboratory-scale synthesis of Prucalopride, emphasizing the causal relationships between procedural steps and reaction outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2,3-dihydrobenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you overcome common challenges and optimize your reaction yields.

The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1] The introduction of a chlorine atom at the 4-position creates a key building block for more complex molecules, including intermediates for drugs like Prucalopride.[2] However, its synthesis can present unique challenges, from controlling regioselectivity to achieving efficient cyclization. This guide provides a structured approach to troubleshooting and frequently asked questions to ensure your synthesis is successful, reproducible, and scalable.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I've only recovered starting material. What are the likely causes and how can I fix this?

Answer: This is one of the most common issues and can stem from several factors related to the crucial intramolecular cyclization step, which is often the yield-determining part of the synthesis.

Possible Causes & Suggested Solutions:

  • Inefficient Cyclization Conditions: The formation of the O-alkyl bond to create the dihydrofuran ring is highly dependent on the reaction conditions.[1]

    • Cause: The chosen base may not be strong enough to deprotonate the phenolic hydroxyl group effectively, or it may be sterically hindered.

    • Solution: Switch to a stronger, non-nucleophilic base. While carbonates (K₂CO₃, Cs₂CO₃) are common, consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate anhydrous solvent like THF or DMF. Always ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base and degradation of reagents.

  • Catalyst Deactivation or Incompatibility (for metal-catalyzed routes): Many modern syntheses of dihydrobenzofurans rely on transition-metal catalysis, such as palladium- or copper-based systems, to facilitate the C-O bond formation.[3][4][5]

    • Cause: The palladium or copper catalyst may be poisoned by impurities in the starting materials or solvent. The chosen ligand may not be optimal for the specific substrate.

    • Solution:

      • Purify Starting Materials: Ensure your precursor (e.g., 2-allyl-3-chlorophenol) is free of contaminants, especially sulfur- or phosphorus-containing compounds.

      • Optimize Catalyst System: If using a palladium-catalyzed approach, screen different phosphine ligands (e.g., PPh₃, Xantphos, SPhos) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). Copper-catalyzed cyclizations often benefit from ligands like 1,10-phenanthroline.[6][7]

      • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can oxidize and deactivate the catalyst.

  • Sub-optimal Temperature and Reaction Time:

    • Cause: The reaction may require more thermal energy to overcome the activation barrier, or it may not have been allowed to run to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider incrementally increasing the temperature (e.g., in 10 °C steps). Be cautious, as excessive heat can lead to byproduct formation. If starting material is still present after an extended period, the issue likely lies with the reagents or catalyst, not just the kinetics.

Workflow for Troubleshooting Low Yield

Below is a logical decision tree to guide your troubleshooting process.

Caption: A decision tree for troubleshooting low yield.

Issue 2: Formation of Significant Side Products

Question: My NMR spectrum of the crude product is very messy. Besides the desired product, I see several other species. What are they and how do I prevent them?

Answer: Side product formation is often a result of competing reaction pathways. Identifying the structure of these impurities is key to diagnosing the problem.

Common Side Products & Prevention Strategies:

  • Polymeric Material or Intermolecular Etherification Products:

    • Cause: This occurs when the deprotonated phenol of one molecule reacts with the allyl group of another molecule. It is particularly problematic at high concentrations.

    • Prevention (High Dilution Principle): The most effective way to favor the intramolecular reaction over the intermolecular one is to use high dilution. Run the reaction at a low concentration (e.g., 0.01-0.05 M). For reactions involving the slow addition of a reagent, such as the starting material to a solution of the base, a syringe pump can be highly effective at maintaining low concentrations.

  • Isomeric Products:

    • Cause: If the synthesis starts from a precursor that is not regiochemically pure (e.g., a mixture of 2-allyl-3-chlorophenol and 2-allyl-5-chlorophenol), this will inevitably lead to a mixture of product isomers that can be very difficult to separate.

    • Prevention: Ensure the regiochemical purity of all intermediates. The chlorination step of the phenol or its precursor is critical. Use directed ortho-metalation or other regioselective halogenation techniques where possible. Purify all intermediates thoroughly by column chromatography or recrystallization before proceeding to the next step.

  • Dehalogenated Product (2,3-dihydrobenzofuran):

    • Cause: Certain reaction conditions, especially those using palladium catalysts with hydride sources (like formate salts or residual base/alcohol combinations), can lead to reductive dehalogenation.

    • Prevention: If dehalogenation is observed, screen catalyst systems that are less prone to this side reaction. For example, copper- or iron-catalyzed methods might be a better alternative.[3] If using palladium, avoid potential hydride donors in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic route for this compound?

A common and robust strategy involves the intramolecular cyclization of 2-allyl-3-chlorophenol. This multi-step synthesis offers clear checkpoints for purification and characterization.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative workflow. Optimization of temperature, reaction times, and reagent stoichiometry may be necessary.

Step 1: O-Allylation of 3-Chlorophenol

  • To a solution of 3-chlorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the 3-chlorophenol is consumed.

  • Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting allyl 3-chlorophenyl ether by vacuum distillation or column chromatography.

Step 2: Claisen Rearrangement

  • Heat the allyl 3-chlorophenyl ether neat (without solvent) to 180-200 °C under an inert atmosphere (N₂).

  • Maintain this temperature for 2-4 hours. The rearrangement is often accompanied by a noticeable increase in viscosity. Monitor by GC-MS to confirm the formation of 2-allyl-3-chlorophenol and 2-allyl-5-chlorophenol.

  • Cool the mixture and separate the desired 2-allyl-3-chlorophenol isomer (the major product) from the 2-allyl-5-chlorophenol by careful column chromatography. This separation is critical for the final product's purity.

Step 3: Intramolecular Cyclization

  • Dissolve the purified 2-allyl-3-chlorophenol (1.0 eq) in a suitable solvent like toluene or DMF under an inert atmosphere.

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., PPh₃, 5-10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by GC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the solvent.

  • Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

General Synthesis Workflow Diagram

Caption: A typical synthetic workflow for this compound.

Q2: Which analytical techniques are essential for this synthesis?

  • TLC (Thin Layer Chromatography): Indispensable for routine reaction monitoring. Use a UV lamp to visualize the aromatic rings. A typical mobile phase is 10-20% ethyl acetate in hexanes.

  • GC-MS (Gas Chromatography-Mass Spectrometry): The best technique for monitoring the progress of the Claisen rearrangement and the final cyclization. It allows you to distinguish between isomers and identify byproducts by their mass-to-charge ratio.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Absolutely essential for structural confirmation of intermediates and the final product. The aromatic substitution pattern and the characteristic signals for the dihydrofuran ring protons provide definitive proof of structure and purity.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for tracking the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) after the cyclization step.

Q3: Are there alternative, more modern methods for the cyclization step?

Yes, the field of organic synthesis is constantly evolving. While traditional thermal or palladium-catalyzed cyclizations are robust, other methods offer potential advantages in terms of mildness or efficiency.

MethodCatalyst/ReagentAdvantagePotential IssuesReference
Photochemical ATRA Gold-based photocatalystVery mild conditions (room temp, visible light), good functional group tolerance.Requires specialized photochemical equipment; catalyst can be expensive.[8]
Oxidative Cyclization 2,2,2-trifluoroacetophenone / H₂O₂Organocatalytic, avoiding precious metals; uses a green oxidant.H₂O₂ can be hazardous; may not be suitable for sensitive substrates.[9]
Oxyselenocyclization Diorganyl diselenides / Oxone®Provides a route to functionalized dihydrobenzofurans with a selenium moiety for further transformation.Introduces a selenium atom which may need to be removed later; toxicity of selenium reagents.[10]
Direct Oxidative Heck Palladium(II) catalystCan form the dihydrobenzofuran ring directly from simpler precursors without pre-functionalization.Often requires a stoichiometric oxidant (e.g., Cu(II) or Ag(I) salts).[5]

References

Technical Support Center: Purification of Crude 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.

Introduction to Purification Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. However, like many synthetic compounds, the crude product is often contaminated with unreacted starting materials, byproducts, and residual solvents.[2] This guide provides systematic approaches to purify crude this compound using common laboratory techniques such as recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. Common synthesis strategies for 2,3-dihydrobenzofurans can provide clues to potential contaminants.[3] For instance, if the synthesis involves the cyclization of a substituted phenol, you might encounter unreacted starting materials or partially reacted intermediates. Chlorinated aromatic compounds can also be prone to forming isomers or degradation products under certain conditions.[4][5]

Potential Impurities Include:

  • Starting Materials: Unreacted precursors from the specific synthesis route.

  • Isomeric Byproducts: Positional isomers of the chloro-substituted dihydrobenzofuran.

  • Over-chlorinated or Under-chlorinated Species: Compounds with additional or fewer chlorine atoms.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Degradation Products: The dihydrobenzofuran ring can be sensitive to strong acids or bases, potentially leading to ring-opened products.

Q2: How can I get a preliminary assessment of the purity of my crude product?

A2: A quick and effective way to assess the purity of your crude this compound is by Thin Layer Chromatography (TLC). By spotting your crude material alongside any available starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components in your mixture. A single spot for your product that is well-separated from other spots indicates a relatively clean product, while multiple spots suggest the presence of impurities.

Q3: My purified this compound is a yellow or brownish oil/solid. Is this normal?

A3: While pure this compound is expected to be a colorless to pale yellow substance, discoloration to yellow or brown often indicates the presence of trace impurities. These can be oxidized byproducts or residual starting materials. Further purification by column chromatography or recrystallization is recommended to obtain a high-purity, colorless product.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q4: I am unsure which solvent to use for the recrystallization of this compound. How do I choose a suitable solvent?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For chlorinated aromatic compounds, a good starting point is to test a range of solvents with varying polarities.

Solvent Selection Table:

Solvent SystemRationale
Hexanes/Ethyl Acetate A common non-polar/polar mixture that can be fine-tuned for optimal solubility.[6]
Methanol/Water A polar protic/polar aprotic mixture suitable for moderately polar compounds.[6]
Ethanol A single polar protic solvent that is often effective for a wide range of organic compounds.[7]
Toluene/Heptane A non-polar aromatic/aliphatic mixture that can be effective for aromatic compounds.[6]

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume.

  • If the solid is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the solid upon heating.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.[8]

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to reduce the concentration.

  • Allow the solution to cool very slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of pure this compound if available.

Q6: I have very low recovery of my purified compound after recrystallization. What went wrong?

A6: Low recovery can be due to several factors:[8]

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude material.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization, including cooling in an ice bath to maximize the yield.

  • Loss during filtration: Ensure your filter paper is properly seated in the Buchner funnel and that you are not losing product during the transfer.

Workflow for Troubleshooting Recrystallization:

References

Technical Support Center: 2,3-Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formation and other experimental challenges. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and natural products, making its efficient synthesis a critical task.[1][2] This document provides in-depth, field-proven insights into overcoming common hurdles in its synthesis, moving beyond simple protocols to explain the causality behind the formation of undesired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around common synthetic methodologies. Please select the section most relevant to your experimental approach.

Section 1: Issues in Intramolecular Cyclizations (e.g., Williamson Ether Synthesis)

Intramolecular reactions, such as the Williamson ether synthesis, are classic methods for forming the dihydrofuran ring. They typically involve the formation of a phenoxide which then displaces an intramolecular leaving group. However, the ambident nature of the phenoxide nucleophile and competing reaction pathways can lead to significant side-products.

Question 1: I'm observing significant C-alkylation of my phenol instead of the desired O-alkylation to form the ether precursor. Why is this happening and how can I favor O-alkylation?

Answer: This is a classic problem of regioselectivity involving an ambident phenoxide nucleophile. The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (particularly the ortho and para carbons). The ratio of C- to O-alkylation is highly dependent on the reaction conditions, which influence the hardness/softness of the nucleophile and electrophile (HSAB theory) and the state of the ion pair.[3][4]

Underlying Causes:

  • Hard Electrophiles & Cations: "Harder" electrophiles and tightly associated "hard" counter-ions (like Li⁺) favor attack at the harder oxygen atom. Conversely, "softer" electrophiles and "softer," larger, or more dissociated cations (like K⁺ or Cs⁺) can favor attack at the softer carbon atom of the ring.[5]

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating cations, leaving a more "naked" and reactive oxygen anion, which favors O-alkylation.[5] Polar protic solvents (e.g., ethanol) can hydrogen-bond with the oxygen atom, shielding it and making the carbon atom a more likely site of attack.[5]

Troubleshooting & Protocol Recommendations:

ParameterTo Favor O-Alkylation (Desired)To Favor C-Alkylation (Undesired)
Base/Counter-ion Use bases with smaller, harder cations (e.g., NaH, LiHMDS).Use bases with larger, softer cations (e.g., K₂CO₃, Cs₂CO₃).
Solvent Use polar aprotic solvents (DMF, DMSO, THF).[5]Use polar protic solvents (Ethanol, Methanol).[5]
Leaving Group Use "harder" leaving groups like tosylates (OTs) or mesylates (OMs).Use "softer" leaving groups like iodides (I).[4][5]
Temperature Lower temperatures generally favor the thermodynamically controlled O-alkylation product.Higher temperatures can sometimes favor the kinetically controlled C-alkylation product.

Diagram 1: Competing Alkylation Pathways

cluster_0 Phenoxide Intermediate cluster_1 cluster_2 phenoxide Ambident Phenoxide O_Alk O-Alkylation (Desired) phenoxide->O_Alk Favored by: Polar Aprotic Solvents Hard Cations (Na⁺) Hard Leaving Groups (OTs) C_Alk C-Alkylation (Side-Product) phenoxide->C_Alk Favored by: Protic Solvents Soft Cations (K⁺) Soft Leaving Groups (I⁻) Ether Ether Precursor for Cyclization O_Alk->Ether Sub_Phenol ortho-Alkyl Phenol C_Alk->Sub_Phenol

Caption: C- vs. O-Alkylation pathways for a phenoxide intermediate.

Question 2: My cyclization is failing, and I'm getting elimination of the leaving group to form an ortho-vinylphenol instead. How do I favor the intramolecular Sₙ2 reaction?

Answer: This is a classic competition between intramolecular Sₙ2 (cyclization) and E2 (elimination) pathways. The alkoxide base required for the cyclization can also act as a base to abstract a proton, leading to elimination.

Underlying Causes:

  • Steric Hindrance: The Sₙ2 reaction is sensitive to steric hindrance at the electrophilic carbon. If the carbon bearing the leaving group is secondary or sterically hindered, the E2 pathway becomes more competitive.[6]

  • Base Strength & Sterics: Using a very strong or bulky base can favor elimination over substitution.

  • Ring Strain: Formation of strained rings (like 3- or 4-membered rings) can be kinetically disfavored, allowing the elimination pathway to dominate. The formation of 5- and 6-membered rings is generally favored.[7]

Troubleshooting & Protocol Recommendations:

  • Choice of Base: Use a non-hindered, strong base just sufficient to deprotonate the phenol. Sodium hydride (NaH) is often a good choice as it produces non-nucleophilic H₂ gas as a byproduct.[8]

  • Substrate Design: Ensure your leaving group is on a primary or, if necessary, a secondary carbon with minimal steric hindrance. Tertiary halides will almost exclusively give elimination.[8]

  • Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sₙ2 reactions are generally less sensitive to temperature increases than E2 reactions.

  • Leaving Group: A better leaving group (I > Br > Cl > OTs) will accelerate both Sₙ2 and E2 reactions. While a good leaving group is necessary, optimizing other factors is more critical for controlling the pathway.

Diagram 2: Sₙ2 Cyclization vs. E2 Elimination

cluster_1 cluster_2 Start ortho-(Haloalkyl)phenol + Base SN2 Intramolecular SN2 (Cyclization) Start->SN2 Favored by: Primary Halide Less Hindrance Good LG E2 E2 Elimination Start->E2 Favored by: Secondary/Tertiary Halide Steric Hindrance Strong/Bulky Base Product 2,3-Dihydrobenzofuran (Desired) SN2->Product SideProduct ortho-Vinylphenol (Side-Product) E2->SideProduct

Caption: Competing Sₙ2 and E2 pathways in intramolecular cyclization.

Section 2: Issues in Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions, such as Wacker-type oxidative cyclizations or carboalkoxylations, are powerful methods for constructing 2,3-dihydrobenzofurans.[9][10] However, they are prone to specific side reactions related to the catalytic cycle.

Question 3: My Pd-catalyzed carboalkoxylation of a 2-allylphenol is giving low yields, and I'm recovering isomerized starting material (e.g., 2-propenylphenol). What is happening?

Answer: This is a known and significant side reaction in certain palladium-catalyzed processes. The issue arises when the rate of base-mediated or palladium-hydride-catalyzed isomerization of the allyl double bond is competitive with or faster than the desired intramolecular carboalkoxylation or cyclization step.[9]

Underlying Causes:

  • Isomerization Mechanism: The palladium catalyst can form a π-allyl complex or a palladium-hydride species that facilitates the migration of the double bond into a more stable, conjugated position (forming a 2-propenylphenol). This isomerized substrate is often unreactive in the desired cyclization pathway.

  • Reaction Conditions: The choice of base, ligand, and palladium precursor can significantly influence the relative rates of cyclization versus isomerization.

Troubleshooting & Protocol Recommendations:

  • Modify Reaction Conditions: As demonstrated in the literature, switching to conditions that promote anti-heteropalladation can be crucial. This may involve using specific ligands like CPhos and carefully chosen bases.[9]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Experiment with different ligands (e.g., bidentate vs. monodentate, electron-rich vs. electron-poor) to find one that accelerates the desired cyclization over isomerization.

  • Base Selection: The base can play a role in both the desired deprotonation and the undesired isomerization. Screen weaker, non-coordinating bases or different carbonate bases to minimize the isomerization pathway.

Diagram 3: Pd-Catalyzed Cyclization vs. Isomerization

Pd(0) Pd(0) Oxidative\nAddition\n(Ar-OTf) Oxidative Addition (Ar-OTf) Pd(0)->Oxidative\nAddition\n(Ar-OTf) Step 1 Alkene\nCoordination Alkene Coordination Oxidative\nAddition\n(Ar-OTf)->Alkene\nCoordination Step 2 anti-Oxypalladation\n(Desired Path) anti-Oxypalladation (Desired Path) Alkene\nCoordination->anti-Oxypalladation\n(Desired Path) Isomerization\n(Side Path) Isomerization (Side Path) Alkene\nCoordination->Isomerization\n(Side Path) Reductive\nElimination Reductive Elimination anti-Oxypalladation\n(Desired Path)->Reductive\nElimination Unreactive\nIsomer Unreactive Isomer Isomerization\n(Side Path)->Unreactive\nIsomer Product\n(Dihydrobenzofuran) Product (Dihydrobenzofuran) Reductive\nElimination->Product\n(Dihydrobenzofuran) Product\n(Dihydrobenzofuran)->Pd(0) Catalyst Regeneration

Caption: Competing catalytic cycles in Pd-catalyzed synthesis.

Section 3: Issues in Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization of ortho-allylphenols or related substrates is another common route. These reactions proceed via protonation of the alkene followed by intramolecular attack of the phenolic oxygen. However, the harsh conditions can lead to a variety of side products.

Question 4: My acid-catalyzed cyclization is producing significant amounts of polymeric material and charring, resulting in low yields of the desired 2,3-dihydrobenzofuran.

Answer: This is a frequent issue when using strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid.[11] The carbocation intermediate generated during the reaction is highly reactive and can participate in intermolecular reactions with other alkene or aromatic moieties, leading to polymerization.

Underlying Causes:

  • Carbocation Reactivity: The electrophilic carbocation intermediate can be attacked by another molecule of the starting material instead of undergoing intramolecular cyclization.

  • Harsh Conditions: High temperatures and highly concentrated strong acids promote side reactions, including dehydration, rearrangement, and polymerization.

Troubleshooting & Protocol Recommendations:

  • Use Milder Acids: Switch from strong Brønsted acids to Lewis acids (e.g., InCl₃, Sc(OTf)₃, AgOTf) which can activate the alkene under milder conditions.[12][13]

  • Control Temperature: Perform the reaction at the lowest possible temperature that allows for cyclization. This may require longer reaction times but will significantly reduce polymerization.

  • High Dilution: Running the reaction under high dilution conditions can favor the unimolecular cyclization reaction over the bimolecular polymerization pathway.

  • Optimize Acid Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric or solvent amount, if possible. This minimizes the concentration of reactive intermediates at any given time. A recent protocol utilized polyphosphoric acid (PPA) in DMF, which may offer better control.[11]

References

Technical Support Center: Optimizing Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Intramolecular Cyclization. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of forming cyclic molecules. The content is structured to provide not only solutions but also the underlying principles to empower your experimental design.

Section 1: Fundamental Principles & Initial Considerations

Intramolecular reactions, where a molecule reacts with itself, are powerful tools in synthetic chemistry for constructing cyclic structures. The success of an intramolecular cyclization hinges on favoring the intramolecular pathway over the competing intermolecular reactions (polymerization).[1] This is often achieved through high-dilution conditions, which decrease the probability of molecules reacting with each other.[2][3]

1.1. Why is my intramolecular cyclization failing or giving low yields?

This is a common and multifaceted issue. The primary reasons often fall into one of the following categories:

  • Competition from Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular reactions can dominate, leading to polymers and oligomers instead of the desired cyclic product.[3]

  • Unfavorable Ring Size: The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored.[2][4][5] The formation of small rings (3- and 4-membered) can be slow due to angle strain, while medium-sized rings (8- to 13-membered) are disfavored due to a combination of unfavorable entropic cost and transannular strain.[5]

  • Substrate Reactivity and Conformation: The starting material may not readily adopt the necessary conformation for cyclization. Steric hindrance near the reacting centers can also impede the reaction.

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, catalyst, and reagents is critical and highly specific to the type of cyclization being performed.

Section 2: Troubleshooting Specific Intramolecular Cyclization Reactions

This section provides detailed troubleshooting advice for several common classes of intramolecular cyclization reactions.

FAQ 1: Intramolecular Aldol Condensation

Q: My 1,5-diketone is not cyclizing to the expected cyclohexenone, or the yield is very low. What should I do?

A: Low yields in intramolecular aldol condensations of 1,5-diketones are often related to the catalyst system, reaction conditions, or issues with the substrate itself.[6]

  • Evaluate the Catalyst:

    • Base-Catalyzed: If using a weak base like NaOH or KOH, consider switching to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) to more effectively form the enolate.[6] Ensure your reaction is anhydrous, especially when using very strong bases like NaH or LDA.[6]

    • Acid-Catalyzed: Ensure you are using a sufficient concentration of a strong acid. For acid-catalyzed reactions, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water and drive the equilibrium towards the product.[6]

  • Optimize Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures to facilitate the dehydration of the intermediate β-hydroxy ketone.[6] If you are running the reaction at room temperature, try increasing it to reflux.[6]

    • Solvent: For base-catalyzed reactions, using an alcohol that corresponds to the alkoxide base is often a good choice (e.g., ethanol for sodium ethoxide).[6]

  • Substrate Integrity:

    • Confirm the structure of your starting 1,5-diketone. Any deviation from this structure could prevent the desired 6-membered ring formation.

dot graph TD { A[Low Yield in 1,5-Diketone Cyclization] --> B{Evaluate Catalyst}; B --> C[Base-Catalyzed?]; C --> D{Use Stronger Base? (e.g., NaOEt, KOtBu)}; C --> E[Ensure Anhydrous Conditions]; B --> F[Acid-Catalyzed?]; F --> G[Increase Acid Concentration/Strength]; F --> H[Use Dean-Stark to Remove Water]; A --> I{Optimize Conditions}; I --> J[Increase Temperature (Reflux)]; I --> K[Choose Appropriate Solvent]; A --> L{Verify Substrate}; L --> M[Confirm 1,5-Diketone Structure]; } caption: Troubleshooting 1,5-Diketone Cyclization.

FAQ 2: Intramolecular Heck Reaction

Q: I am observing low conversion and multiple byproducts in my intramolecular Heck reaction. How can I optimize this?

A: The intramolecular Heck reaction is a powerful method for forming rings, but its success depends on a delicate balance of catalyst, ligands, base, and solvent.[7]

  • Catalyst and Ligands:

    • The active catalyst is typically a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ with the addition of phosphine ligands.[8] Using bidentate phosphine ligands can enhance stereoselectivity in asymmetric reactions.[8]

    • The choice between a neutral or cationic pathway can influence the reaction outcome. Aryl halides typically follow a neutral pathway, while aryl triflates can proceed through a cationic pathway.[9][10] Adding silver salts can force aryl halides into the cationic manifold.[9]

  • Base and Solvent:

    • A wide variety of bases can be used, with inorganic bases like potassium carbonate being common.[8] The base is typically used in excess.[8]

    • The solvent choice is critical. Polar aprotic solvents are generally preferred.

  • Side Reactions:

    • Competition between the desired Heck reaction and direct arylation can be an issue.[11] Fine-tuning the catalyst and reaction conditions is necessary to control this.[11]

    • In some cases, the intermediate alkylpalladium species can be trapped by nucleophiles or undergo other tandem reactions.[8][11]

dot graph TD { A[Low Conversion/Byproducts in Intramolecular Heck] --> B{Catalyst System}; B --> C[Ensure Active Pd(0) Catalyst]; B --> D[Optimize Ligand Choice (e.g., Bidentate for Asymmetry)]; B --> E{Consider Reaction Pathway}; E --> F[Neutral (Halides) vs. Cationic (Triflates)]; A --> G{Reaction Conditions}; G --> H[Select Appropriate Base (e.g., K2CO3)]; G --> I[Use Polar Aprotic Solvent]; A --> J{Address Side Reactions}; J --> K[Minimize Direct Arylation]; J --> L[Consider Tandem Pathways]; } caption: Optimizing Intramolecular Heck Reactions.

FAQ 3: Ring-Closing Metathesis (RCM)

Q: My RCM reaction is sluggish, and I'm seeing significant amounts of olefin isomerization byproducts. What can I do?

A: Sluggish RCM and isomerization are common challenges, often linked to catalyst activity and stability.[12]

  • Catalyst Choice and Loading:

    • Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active but can also be more prone to degradation at higher temperatures.[12][13]

    • Optimizing the catalyst loading is crucial. While higher loading can increase the reaction rate, it can also lead to more degradation and side products.

  • Temperature and Concentration:

    • Higher temperatures can accelerate the reaction but may also lead to catalyst degradation and increased isomerization.[13] Running the reaction at a lower temperature (e.g., 40 °C) for a longer time can sometimes improve the yield of the desired product.[12][13]

    • As with other intramolecular cyclizations, maintaining high dilution is important to favor the desired ring-closing over intermolecular reactions.

  • Isomerization Suppression:

    • Olefin isomerization is often caused by ruthenium hydride species formed from catalyst degradation.[12]

    • Additives like phenol, 1,4-benzoquinone, or copper(I) halides can suppress isomerization.[12] However, some additives like 1,4-benzoquinone can also decrease the catalyst's activity.[12]

ParameterRecommendation for RCM OptimizationPotential Pitfall
Catalyst Use 2nd generation Grubbs or Hoveyda-Grubbs catalysts.[12][13]Can degrade at high temperatures.[13]
Temperature Start at a lower temperature (e.g., 40 °C).[12][13]Higher temperatures can increase isomerization.[13]
Additives Consider using phenol to suppress isomerization.[12]Some additives may reduce catalyst activity.[12]
FAQ 4: Intramolecular SN2 Reactions

Q: My intramolecular SN2 cyclization to form a cyclic ether is slow. How can I speed it up?

A: The rate of SN2 reactions is highly dependent on the solvent.

  • Solvent Choice:

    • Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are ideal for SN2 reactions.[14][15][16] These solvents can solvate the counter-cation but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[14][16]

    • Polar protic solvents (e.g., water, methanol, ethanol) should be avoided.[14][15] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[16][17] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[16]

FAQ 5: Pericyclic Reactions (e.g., Intramolecular Diels-Alder)

Q: How can I predict the stereochemical outcome of my intramolecular electrocyclic ring-closing reaction?

A: The stereochemistry of pericyclic reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[18][19][20]

  • Woodward-Hoffmann Rules:

    • For thermal electrocyclic reactions, the outcome depends on the number of π electrons involved.[19]

      • 4n+2 π electrons: The reaction proceeds in a disrotatory fashion.[19]

      • 4n π electrons: The reaction proceeds in a conrotatory fashion.[19]

    • For photochemical reactions, these rules are reversed.[20]

    • These rules allow for the prediction of whether a reaction is "symmetry-allowed" or "symmetry-forbidden," which relates to the activation energy barrier of the reaction.[18]

Section 3: General Troubleshooting Strategies

3.1. The Role of Protecting Groups

Protecting groups are often necessary to prevent side reactions at other functional groups in the molecule.[21] However, they can also introduce complications.

  • Incomplete Deprotection: Ensure that any protecting groups on the reacting functionalities are completely removed before attempting the cyclization.[3]

  • Steric Hindrance: Bulky protecting groups near the reaction sites can sterically hinder the desired cyclization.

  • Orthogonal Protecting Group Strategy: In complex molecules with multiple similar functional groups, using an orthogonal protecting group strategy allows for the selective deprotection of one group while others remain protected.[21] For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is stable to acid but removed by base.[21]

3.2. Purification Challenges

  • Isomeric Byproducts: Intramolecular cyclizations can sometimes lead to the formation of stereoisomers or constitutional isomers that are difficult to separate from the desired product.[22] Careful optimization of chromatographic conditions is often necessary.

  • Polymeric Byproducts: If intermolecular reactions are significant, the resulting polymers can complicate purification. Ensuring high dilution during the reaction can minimize this issue.

References

Navigating the Nuances of 4-Chloro-2,3-dihydrobenzofuran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-2,3-dihydrobenzofuran. As a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, a thorough understanding of its stability, storage, and handling is paramount to ensure experimental success and maintain the integrity of your research. This guide, structured in a question-and-answer format, addresses common challenges and provides in-depth insights to troubleshoot issues you may encounter.

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the general stability of similar aromatic ethers, this compound should be stored at room temperature in a tightly sealed container.[1] To mitigate potential degradation, it is crucial to store it in a cool, dry, and well-ventilated area , away from direct sunlight and sources of ignition.[2]

Q2: How stable is this compound to air and moisture?

A2: While specific data on the long-term air and moisture stability of this compound is not extensively documented in publicly available literature, the dihydrofuran ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions to prevent the introduction of moisture. For routine handling, minimizing exposure to atmospheric moisture by keeping the container tightly sealed is recommended.

Q3: Is this compound sensitive to light?

A3: Yes, there is a potential for photodegradation. Studies on related chlorinated aromatic compounds, such as chlorinated dibenzofurans, have shown that they can undergo dechlorination upon exposure to sunlight.[3] Therefore, it is strongly advised to store this compound in an amber or opaque container to protect it from light.

Q4: What are the signs of degradation?

A4: Visual inspection can be the first indicator of degradation. A noticeable change in color (e.g., yellowing or darkening) or the formation of precipitates may suggest that the compound is no longer pure. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.

Troubleshooting Guide for Experimental Applications

This section addresses common issues that may arise during the use of this compound in chemical synthesis.

Q5: My reaction yield is consistently low when using this compound. What could be the cause?

A5: Low reaction yields can stem from several factors:

  • Purity of the starting material: Verify the purity of your this compound using the analytical methods described in the "Purity Assessment" section below. Impurities can interfere with the reaction.

  • Reaction conditions: The dihydrofuran ring can be sensitive to strongly acidic or basic conditions, which might lead to undesired side reactions or decomposition. If your reaction involves harsh pH conditions, consider if the product is stable under the workup conditions. A small-scale test to check the stability of your product to the workup procedure can be informative.[4]

  • Solvent compatibility: Ensure the solvent used is appropriate for the reaction and does not promote degradation of the starting material or product. A table of common organic solvents and their properties is provided for reference.

  • Inadequate inert atmosphere: If your reaction is sensitive to moisture or oxygen, ensure that your inert gas technique is robust.

Q6: I am observing unexpected side products in my reaction. What are the likely culprits?

A6: The formation of unexpected side products can often be traced back to the reactivity of the this compound moiety:

  • Ring-opening: Under strongly acidic or basic conditions, the dihydrofuran ring may undergo hydrolysis or other ring-opening reactions.

  • Dechlorination: While less common under typical thermal reaction conditions, dechlorination could occur, especially in the presence of certain catalysts or under photochemical conditions.

  • Reactivity of the aromatic ring: The chloro- and ether-substituted benzene ring can undergo further electrophilic or nucleophilic aromatic substitution depending on the reaction conditions.

To identify the side products, it is recommended to isolate them and characterize them using spectroscopic techniques like MS and NMR.

Q7: How can I confirm the identity and purity of my this compound before use?

A7: A multi-pronged analytical approach is recommended for comprehensive purity assessment.

Protocol for Purity Assessment

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A non-polar solvent system such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. Adjust the polarity as needed to achieve an Rf value between 0.3 and 0.7.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution. A single spot indicates a high likelihood of purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: This technique separates volatile compounds and provides information about their molecular weight and fragmentation pattern, which is useful for identification and quantification of impurities.

  • Procedure:

    • Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject the sample into the GC-MS instrument.

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Set a temperature program that allows for the separation of the main compound from any potential impurities.

    • Analyze the resulting chromatogram for purity and the mass spectrum for identity confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR provide detailed structural information and are excellent for assessing purity.

  • Expected ¹H NMR Chemical Shifts: While an experimental spectrum for this compound is not provided in the search results, estimations based on related structures suggest the following approximate chemical shifts in CDCl₃:

    • Aromatic protons: ~6.8-7.2 ppm

    • -OCH₂- protons: ~4.6 ppm (triplet)

    • -CH₂- protons: ~3.2 ppm (triplet) The presence of unexpected signals would indicate impurities.

  • Procedure:

    • Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the proton signals to determine the relative ratios of protons and check for impurity peaks.

Data Summary and Visualization

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Room TemperatureBased on supplier data.[1]
Atmosphere Tightly sealed container; inert gas for long-term storage or sensitive applications.To prevent moisture ingress which could lead to hydrolysis.
Light Store in an amber or opaque container.To prevent potential photodegradation (dechlorination).[3]
Incompatibilities Strong acids, strong bases, strong oxidizing agents.To avoid ring-opening or other degradation reactions.

Diagrams

G cluster_storage Storage & Stability cluster_troubleshooting Experimental Troubleshooting storage_conditions Ideal Storage: - Room Temperature - Tightly Sealed - Dry & Well-Ventilated compound 4-Chloro-2,3- dihydrobenzofuran storage_conditions->compound Maintains Integrity light_exposure Light Exposure (UV, Sunlight) degradation Degradation Products (e.g., Dechlorinated Species, Ring-Opened Products) light_exposure->degradation Photodegradation improper_storage Improper Storage: - Exposure to Air/Moisture - Strong Acids/Bases improper_storage->degradation Hydrolysis/Decomposition low_yield Low Reaction Yield compound->low_yield side_products Unexpected Side Products compound->side_products purity_issue Starting Material Impurity purity_issue->low_yield purity_issue->side_products reaction_conditions_issue Harsh Reaction Conditions (pH, Temp) reaction_conditions_issue->low_yield reaction_conditions_issue->side_products

Caption: Troubleshooting workflow for experiments involving this compound.

Purity_Assessment_Workflow start Assess Purity of This compound tlc 1. Thin Layer Chromatography (TLC) - Quick purity check - Single spot expected start->tlc gcms 2. Gas Chromatography-Mass Spectrometry (GC-MS) - Identify & quantify volatile impurities - Confirm molecular weight tlc->gcms nmr 3. Nuclear Magnetic Resonance (NMR) - Confirm structure - Detect non-volatile impurities gcms->nmr decision Purity Acceptable? nmr->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Sample (e.g., Column Chromatography, Distillation) decision->purify No purify->start

Caption: Recommended workflow for assessing the purity of this compound.

References

Technical Support Center: Overcoming Challenges in the Chlorination of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Chlorinated 2,3-dihydrobenzofuran derivatives are valuable scaffolds in medicinal chemistry, appearing in compounds with anti-inflammatory and other biological activities.[1][2][3] However, achieving clean, high-yielding, and regioselective chlorination of this fused heterocyclic system can be challenging.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the chlorination of 2,3-dihydrobenzofuran.

1. What are the most common reagents for the chlorination of 2,3-dihydrobenzofuran?

The two most commonly employed chlorinating agents for 2,3-dihydrobenzofuran are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO2Cl2) .

  • N-Chlorosuccinimide (NCS): NCS is a mild and easy-to-handle solid reagent. It is often used for electrophilic chlorination of activated aromatic rings.[4][5][6] Reactions with NCS can be initiated by acid catalysts to enhance the electrophilicity of the chlorine.[4]

  • Sulfuryl Chloride (SO2Cl2): This is a more reactive liquid reagent that can act as a source of chlorine for both electrophilic aromatic substitution and free-radical chlorination.[7][8][9][10][11] Its reactivity can be modulated by the choice of solvent and the presence or absence of a catalyst or initiator.

2. Where does the chlorine atom typically add to the 2,3-dihydrobenzofuran ring system?

The regioselectivity of the chlorination is a critical challenge and depends on the reaction mechanism.

  • Electrophilic Aromatic Substitution: The benzene ring of 2,3-dihydrobenzofuran is activated towards electrophilic attack by the ether oxygen, which is an ortho-, para-director. The alkyl portion of the dihydrofuran ring is a weakly activating ortho-, para-director. Therefore, electrophilic chlorination is expected to occur primarily at the C5 and C7 positions of the aromatic ring. The electronic and steric effects of any existing substituents on the ring will further influence the final regiochemical outcome.[12]

  • Free-Radical Chlorination: If the reaction proceeds via a free-radical mechanism, chlorination can potentially occur at the benzylic C2 or C3 positions of the dihydrofuran ring, although this is generally less common for aromatic chlorinations unless specific radical initiators are used.[8][11]

3. What are the primary challenges I should anticipate in the chlorination of 2,3-dihydrobenzofuran?

The main challenges include:

  • Poor Regioselectivity: Formation of a mixture of chlorinated isomers (e.g., 5-chloro, 7-chloro, and dichlorinated products) is a common issue.

  • Low Yields: Suboptimal reaction conditions can lead to incomplete conversion of the starting material or its decomposition.

  • Over-chlorination: The desired monochlorinated product can be further chlorinated to yield dichlorinated and other polychlorinated byproducts.

  • Side Reactions: Depending on the reagent and conditions, side reactions such as oxidation or ring-opening of the dihydrofuran moiety can occur.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the chlorination of 2,3-dihydrobenzofuran.

Problem Potential Causes Suggested Solutions
Low Yield / No Reaction 1. Insufficiently activated electrophile: The chlorinating agent may not be electrophilic enough to react with the dihydrobenzofuran ring. 2. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility or deactivation of the reagents. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Add a Lewis acid catalyst: For NCS, adding a catalytic amount of a Lewis acid like AlCl3 or FeCl3 can increase the electrophilicity of the chlorine.[13][14][15] 2. Change the solvent: Acetic acid or other polar aprotic solvents can be effective for NCS chlorinations. For SO2Cl2, non-polar solvents like dichloromethane or carbon tetrachloride are often used. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or GC/MS.
Poor Regioselectivity (Mixture of Isomers) 1. Competing directing effects: The ether oxygen and the alkyl portion of the dihydrofuran ring direct to multiple positions. 2. Reaction mechanism ambiguity: The reaction may be proceeding through both electrophilic and radical pathways.1. Modify the electronic properties of the substrate: If possible, introduce a blocking group at one of the activated positions to direct chlorination to the desired site. 2. Control the reaction mechanism: For electrophilic substitution, use a Lewis acid catalyst in the dark. For radical reactions, use a radical initiator like AIBN with SO2Cl2.[8][11] 3. Vary the chlorinating agent: NCS is generally milder and may offer better selectivity than SO2Cl2.
Over-chlorination (Formation of Dichloro- and Polychloro- products) 1. Excess chlorinating agent: Using a stoichiometric excess of the chlorinating agent will favor multiple chlorinations. 2. High reaction temperature or prolonged reaction time: These conditions can drive the reaction towards polychlorination.1. Use a stoichiometric amount or slight deficiency of the chlorinating agent: Carefully control the stoichiometry to favor monochlorination. 2. Lower the reaction temperature and monitor the reaction closely: Run the reaction at the lowest temperature that allows for a reasonable rate and stop the reaction as soon as the starting material is consumed.
Decomposition of Starting Material 1. Harsh reaction conditions: Strong Lewis acids, high temperatures, or highly reactive chlorinating agents can lead to degradation. 2. Presence of water: Sulfuryl chloride reacts violently with water to produce corrosive acids.[9]1. Use a milder chlorinating agent: Consider using NCS instead of SO2Cl2. 2. Use a less aggressive Lewis acid or a proton acid catalyst. 3. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents, especially when working with SO2Cl2.

Experimental Protocols

Protocol 1: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)

This protocol is a general starting point for the monochlorination of 2,3-dihydrobenzofuran.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid (0.2-0.5 M).

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination using Sulfuryl Chloride (SO2Cl2)

This protocol is for researchers who require a more reactive chlorinating agent. Caution: Sulfuryl chloride is toxic and corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.[9]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2,3-dihydrobenzofuran (1.0 eq) in an anhydrous non-polar solvent (e.g., dichloromethane or carbon tetrachloride) (0.2-0.5 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation NCS NCS Cl+ Cl+ (electrophile) NCS->Cl+ Activation H+ H+ (acid catalyst) H+->Cl+ DHBF 2,3-Dihydrobenzofuran Sigma_Complex Sigma Complex (Carbocation Intermediate) DHBF->Sigma_Complex Attack on Cl+ Product Chlorinated Dihydrobenzofuran Sigma_Complex->Product Loss of H+

Caption: Mechanism of electrophilic chlorination of 2,3-dihydrobenzofuran.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for Efficient Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Dihydrobenzofurans are core structures in numerous natural products and pharmaceuticals, making their efficient and selective synthesis a critical objective.[1][2] Catalyst selection is paramount and often dictates the success, efficiency, and stereochemical outcome of the reaction.

This document moves beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and troubleshooting. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the primary classes of catalysts for dihydrobenzofuran synthesis, and what are their general applications?

The synthesis of dihydrobenzofurans is versatile, with several classes of metal catalysts and organocatalysts being employed. The choice depends heavily on the desired bond formation strategy and the nature of the starting materials.

  • Palladium (Pd) Catalysts: Palladium is arguably the most versatile metal for this transformation. It is widely used in various annulation reactions, including Heck/Tsuji-Trost type reactions, carboalkoxylation, and C-H activation/intramolecular coupling.[1][3][4][5] Palladium catalysis is often favored for its high efficiency and functional group tolerance.[5][6] The choice of ligand (e.g., phosphines, ureas) is critical for modulating reactivity and selectivity.[1][6]

  • Copper (Cu) Catalysts: Copper catalysts are excellent for promoting intramolecular C-O bond formation under mild conditions, often through C-H functionalization or cycloaddition reactions.[7] They are a cost-effective and less toxic alternative to other transition metals.[5] Dual catalysis systems, sometimes pairing copper with another metal like gold or iron, have also been reported to achieve unique transformations.[1][5]

  • Gold (Au) Catalysts: Gold catalysis has emerged as a powerful tool, particularly for formal [2+3] cyclo-coupling reactions of phenols with 1,3-enynes or through photochemical atom transfer radical addition (ATRA) reactions.[8][9][10] These reactions often proceed through unique gold carbenoid intermediates, enabling novel reaction pathways.[8][9]

  • Rhodium (Rh) and Iridium (Ir) Catalysts: These precious metal catalysts are champions of asymmetric synthesis, primarily through C-H activation and intramolecular hydroarylation pathways.[1][5] They are frequently used to synthesize chiral dihydrobenzofurans with high enantioselectivity, often employing chiral phosphine ligands.[11][12]

  • Organocatalysts: For enantioselective syntheses without transition metals, chiral organocatalysts, such as bifunctional squaramides derived from cinchona alkaloids, have proven effective.[13] These catalysts typically operate through domino reactions, like a Friedel-Crafts/SN2 sequence, to construct the dihydrobenzofuran core with excellent stereocontrol.[13]

Q2: How does my choice of starting material influence catalyst selection?

The functional groups on your substrates are a primary determinant for catalyst choice. A well-chosen catalyst will be reactive toward the desired bond formation while tolerating other functionalities.

  • For 2-Allylphenols: Palladium-catalyzed carboalkoxylation is a robust method for coupling these substrates with aryl triflates.[3] Alternatively, gold-mediated photochemical ATRA reactions can be used for cyclization.[10]

  • For Phenols and Dienes/Alkynes: Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes is a convergent approach.[6] Gold catalysts excel at coupling phenols with 1,3-enynes.[8][9]

  • For Alkyl Phenyl Ethers: Intramolecular C(sp³)–H and C(sp²)–H coupling can be achieved using palladium catalysis to form the dihydrobenzofuran ring.[1][5]

  • For Asymmetric Synthesis: If your goal is an enantiomerically enriched product, your choice will gravitate towards catalyst systems known for high stereocontrol. This includes Iridium or Rhodium complexes with chiral ligands for hydroarylation[11][12] or chiral organocatalysts for domino reactions.[13]

Q3: I need to synthesize a chiral dihydrobenzofuran. What are the key considerations?

Achieving high enantioselectivity requires a carefully selected catalytic system.

  • Catalyst-Ligand Combination: The synergy between the metal center and the chiral ligand is crucial. For instance, cationic iridium complexes paired with chiral bisphosphine ligands are highly effective for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones.[11][12]

  • Reaction Type: Asymmetric C-H insertion, hydroarylation, and domino reactions are common strategies. Rhodium carboxylate catalysts can facilitate stereoselective C-H insertion reactions of aryldiazoacetates.[1]

  • Substrate Control: The structure of the substrate itself can influence stereoselectivity. Ensure the substrate is compatible with the chosen chiral environment of the catalyst.

  • Avoiding Racemization: Ensure that the reaction conditions (e.g., temperature, base) and workup procedures do not lead to the racemization of the final product.

Troubleshooting Guide

Problem 1: My reaction has a very low yield or fails to proceed.

Possible Cause 1: Inactive Catalyst or Catalyst Poisoning

  • Explanation: The active catalytic species may not be forming, or impurities in the reagents or solvent may be poisoning the catalyst. Palladium catalysts, for example, are sensitive to sulfur- and thiol-containing impurities.

  • Solution:

    • Check Reagent Purity: Use freshly distilled solvents and high-purity reagents. If applicable, degas the solvent to remove oxygen, which can deactivate many catalysts.

    • Use a Pre-catalyst or Activator: Some reactions require an activator to generate the active catalytic species in situ.

    • Increase Catalyst Loading: As a diagnostic tool, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can help determine if catalyst activity is the issue. However, this is not an ideal long-term solution.[13]

Possible Cause 2: Suboptimal Reaction Conditions

  • Explanation: Temperature, solvent, concentration, and the choice of base or oxidant can dramatically impact reaction efficiency.[14][15]

  • Solution:

    • Solvent Screening: The polarity and coordinating ability of the solvent can affect catalyst solubility and reactivity. For silver-promoted oxidative couplings, acetonitrile can offer a good balance of conversion and selectivity and is a greener alternative to dichloromethane or benzene.[14][15]

    • Temperature Optimization: While many reactions are run at room temperature or elevated temperatures, some are sensitive to heat. Conversely, insufficient heat may prevent the reaction from overcoming its activation energy. Test a range of temperatures (e.g., 0 °C, RT, 50 °C, reflux).[14]

    • Oxidant/Additive Optimization: In oxidative coupling reactions, the nature and stoichiometry of the oxidant are critical. For example, in silver(I)-promoted syntheses of dihydrobenzofuran neolignans, using 0.5 equivalents of Ag₂O often provides the best balance between conversion and selectivity, as higher amounts can promote side reactions.[14][16]

Problem 2: I'm observing poor selectivity (diastereo- or enantioselectivity).

Possible Cause 1: Inappropriate Ligand

  • Explanation: In metal-catalyzed reactions, particularly asymmetric ones, the ligand dictates the steric and electronic environment around the metal center, directly controlling selectivity.

  • Solution:

    • Screen a Ligand Library: Test a variety of ligands with different steric bulk and electronic properties. For palladium-catalyzed heteroannulations, recently developed urea ligands have been shown to outperform traditional phosphine ligands for certain substrates.[6] For asymmetric copper-catalyzed additions, chiral ligands like QuinoxP* can provide high enantioselectivity.[17]

    • Consult the Literature: Review literature for similar transformations to identify successful catalyst/ligand pairings for your substrate class.

Possible Cause 2: Reaction Temperature

  • Explanation: Higher temperatures can provide enough energy to overcome the stereochemical barriers established by the catalyst, leading to lower selectivity.

  • Solution:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -20 °C). This often increases selectivity, although it may require longer reaction times.

Problem 3: My catalyst appears to be deactivating during the reaction.

Possible Cause 1: Product Inhibition

  • Explanation: The product molecule may coordinate to the metal center more strongly than the starting material, effectively inhibiting the catalytic cycle.

  • Solution:

    • Adjust Reaction Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

    • Modify the Catalyst: A change in ligand can sometimes disfavor product coordination, preventing catalyst deactivation.

Possible Cause 2: Catalyst Decomposition

  • Explanation: The catalyst may be unstable under the reaction conditions (e.g., high temperature, presence of strong acids/bases, or oxygen). Palladium(0) species, for instance, can aggregate to form inactive palladium black.

  • Solution:

    • Use Stabilizing Ligands: Ligands are crucial not only for reactivity and selectivity but also for stabilizing the active catalytic species.

    • Run Under Inert Atmosphere: If the catalyst is oxygen-sensitive, ensure the reaction is performed under a rigorously inert atmosphere (e.g., Nitrogen or Argon).

Data & Visualizations

Catalyst System Performance Overview

The following table summarizes the performance of various catalytic systems for dihydrobenzofuran synthesis, providing a comparative snapshot for initial catalyst selection.

Catalyst SystemSubstrate ExampleConditionsYieldSelectivityReference
Pd(OAc)₂ / Urea Ligand 2-Bromophenol + 1,3-DieneNaOtBu, PhMe/Anisole, 110 °C50-72%N/A[1][6]
[Ir(cod)Cl]₂ / (R)-BINAP m-Allyloxyphenyl ketoneBArF, DCE, 60 °C95%96% ee[11][12]
CuCl / (S,S)-QuinoxP *Aryl Pinacolboronic EsterK₃PO₄, Toluene/H₂O, 60 °C79%96% ee[17]
[Au(IPr)]NTf₂ 1,3-Enyne + Phenol2,6-Cl₂-Pyridine N-oxide, DCE25-81%High ortho-selectivity[5][8][9]
Ag₂O Methyl FerulateAcetonitrile, RT, 4h~60% Conversion~85% Selectivity[14][15]
Quinine-Squaramide Phenol + α-BromonitroalkeneToluene, RT>90%>99% ee[13]
Visual Workflow: Catalyst Selection Strategy

This diagram outlines a logical decision-making process for selecting an appropriate catalyst system.

Catalyst_Selection_Workflow cluster_start Initial Considerations cluster_strategy Strategic Choice cluster_chiral Asymmetric Catalysis cluster_racemic Racemic/Achiral Synthesis cluster_optimization Optimization & Troubleshooting Start Define Synthetic Goal: Substrate & Target Product Stereochem Is Enantioselectivity Required? Start->Stereochem Chiral_Catalyst Select Asymmetric System: - Ir/Rh + Chiral Ligand - Chiral Organocatalyst - Asymmetric Cu-catalysis Stereochem->Chiral_Catalyst Yes Racemic_Catalyst Select Catalyst based on Starting Material Functionalization Stereochem->Racemic_Catalyst No Optimization Optimize Conditions: Solvent, Temp, Ligand, Additives Chiral_Catalyst->Optimization Pd_Catalyst Pd-Catalysis: Heck, Annulation, C-H Activation Racemic_Catalyst->Pd_Catalyst e.g., Halophenols, Alkenylphenols Cu_Au_Catalyst Cu/Au-Catalysis: Cycloaddition, Mild C-O formation Racemic_Catalyst->Cu_Au_Catalyst e.g., Phenols + Enynes, Intramolecular C-H Pd_Catalyst->Optimization Cu_Au_Catalyst->Optimization Troubleshoot Troubleshoot Yield & Selectivity Issues Optimization->Troubleshoot

Caption: Decision workflow for catalyst selection.

Visual Mechanism: Simplified Palladium-Catalyzed Carboalkoxylation

This diagram illustrates the key steps in a common palladium-catalyzed cycle for dihydrobenzofuran synthesis from a 2-allylphenol and an aryl triflate (Ar-OTf).[3]

Catalytic_Cycle A Pd(0)Lu2099 B Oxidative Addition (Ar-Pd(II)-OTf)Lu2099 A->B + Ar-OTf C Alkene Coordination B->C + 2-Allylphenol D anti-Oxypalladation C->D - H⁺ E Reductive Elimination D->E E->A + Product

Caption: Simplified Pd(0)/Pd(II) catalytic cycle.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carboalkoxylation of a 2-Allylphenol

(Adapted from Wolfe et al.)[3]

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted dihydrobenzofuran.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) or similar phosphine ligand

  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl triflate (1.1 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₃PO₄ (2.0 equiv).

  • Reagent Addition: Add the 2-allylphenol derivative (1.0 equiv), the aryl triflate (1.1 equiv), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired dihydrobenzofuran product.

Protocol 2: Copper-Catalyzed Intramolecular C-H Arylation

(Adapted from Daugulis et al.)[7]

This protocol outlines a mild synthesis of dihydrobenzofurans via in-situ generation of a diaryliodonium salt intermediate.

Materials:

  • Substituted phenol with an alcohol-containing side chain (1.0 equiv)

  • p-Tolyliodonium bis(trifluoroacetate) (TIFA, 1.1 equiv)

  • Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂, 20 mol%)

  • Triethylamine (Et₃N, 4.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: In a vial, dissolve the phenol substrate (1.0 equiv) in DCM.

  • Reagent Addition: Add TIFA (1.1 equiv) to the solution and stir for 5-10 minutes at room temperature. Then, add Et₃N (4.0 equiv), followed by Cu(hfacac)₂ (20 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-5 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to Purification Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Impurities can arise from unreacted starting materials, side products, or degradation during the synthesis and purification processes. This guide will provide a structured approach to identifying and removing these impurities.

A common synthetic route to this compound involves the Williamson ether synthesis between 3-chlorophenol and 1,2-dibromoethane, followed by an intramolecular cyclization. This process can lead to several predictable impurities that need to be addressed during purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark-colored oil. What are the likely colored impurities and how can I remove them?

A1: Dark coloration in the crude product often indicates the presence of phenolic impurities, which can oxidize to form colored quinone-like structures, or polymeric byproducts.

  • Likely Cause: The primary colored impurity is likely unreacted 3-chlorophenol that has oxidized. Phenols are sensitive to air and light, especially under basic conditions used in the Williamson ether synthesis.

  • Troubleshooting Steps:

    • Aqueous Wash: Begin by washing your crude product (dissolved in a water-immiscible solvent like dichloromethane or ethyl acetate) with a mild aqueous base, such as 5% sodium bicarbonate solution. This will deprotonate the acidic 3-chlorophenol, forming the sodium salt which is soluble in the aqueous layer and can be separated. Follow this with a water wash to remove any residual base, and finally a brine wash to aid in drying the organic layer.

    • Activated Carbon Treatment: If the color persists after the basic wash, it may be due to highly conjugated or polymeric impurities. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (typically 1-2% by weight). Stir the mixture at room temperature for 15-30 minutes, then filter through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[1]

    • Column Chromatography: Flash column chromatography is highly effective for removing colored impurities. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, will typically allow the less polar this compound to elute before the more polar colored impurities.

Q2: After purification by column chromatography, I still see multiple spots on my TLC plate. How can I improve the separation?

A2: Seeing multiple spots on a TLC plate post-purification indicates that the chosen chromatographic conditions were not optimal for separating the impurities from your product.

  • Likely Cause: The solvent system used for column chromatography may have a polarity that is too high or too low, resulting in poor separation (co-elution) of the product and impurities. The Rf value of your product should ideally be between 0.2 and 0.4 for good separation.[2]

  • Troubleshooting Steps:

    • TLC Optimization: Before running another column, optimize the solvent system using TLC. Test various ratios of hexane and ethyl acetate. Start with a low polarity system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The goal is to find a solvent system where your product has an Rf of ~0.3 and is well-separated from all impurity spots.

    • Alternative Solvent Systems: If a hexane/ethyl acetate system does not provide adequate separation, consider trying other solvent systems. For example, a mixture of hexane and dichloromethane or toluene and ethyl acetate might offer different selectivity.

    • Column Packing and Loading: Ensure your column is packed properly to avoid channeling. The sample should be loaded onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.

Q3: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue when the crude product is impure or the cooling process is too rapid.

  • Likely Cause: The presence of significant amounts of impurities can depress the melting point of your product, causing it to separate as an oil. Rapid cooling of a saturated solution can also lead to oiling out as the molecules do not have sufficient time to arrange themselves into a crystal lattice.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate further.

    • Solvent Selection: The chosen recrystallization solvent may not be ideal. For this compound, a non-polar solvent like hexanes or heptane is a good starting point. If the compound is too soluble, you can try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, like ethanol or acetone) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble, like water or hexane) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[3]

    • Scratching and Seeding: To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation. If you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as an aqueous wash or a quick filtration through a small plug of silica gel, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized via the Williamson ether route?

A1: The most common impurities include:

  • Unreacted Starting Materials: 3-chlorophenol and 1,2-dibromoethane.

  • Intermediate: 2-(3-chlorophenoxy)ethanol, the product of the initial ether synthesis that has not yet cyclized.

  • Side Products: Small amounts of elimination products may form, particularly if the reaction temperature is too high. Polymeric material can also form from the reaction of the starting materials under basic conditions.

Q2: What is a good starting point for a TLC solvent system to analyze the purity of this compound?

A2: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A ratio of 9:1 (hexane:ethyl acetate) is often a reasonable starting point. You can adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4 for optimal visualization and separation from impurities.[2]

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities such as polymeric materials or salts.[4][5] The boiling point of the compound will be significantly lower under vacuum, which helps to prevent thermal decomposition. It is important to use a well-controlled vacuum and heating mantle to achieve a slow and steady distillation for good separation.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product can be confirmed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components in your sample, providing both purity information and the identity of any remaining impurities.

  • Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the product. A typical starting point is 95:5 hexane:ethyl acetate.

  • Column Packing: Dry pack the column with silica gel. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Column Equilibration: Wet the column with the chosen eluent system, running it through the silica gel until it is fully saturated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, heptane, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the carbon.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Key Concepts

Purification Workflow

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Attempt Recrystallization OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Success Pure Crystals Formed Start->Success SlowCool Cool Solution Slowly OilingOut->SlowCool Cause: Cooling too fast ChangeSolvent Try Different Solvent/Solvent Pair OilingOut->ChangeSolvent Cause: Poor solvent choice PrePurify Pre-purify Crude Material OilingOut->PrePurify Cause: High impurity level NoCrystals->ChangeSolvent Improve solubility differential ScratchSeed Scratch Flask / Add Seed Crystal NoCrystals->ScratchSeed Induce nucleation SlowCool->Success ChangeSolvent->Success ScratchSeed->Success PrePurify->Start Retry Recrystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

Quantitative Data Summary

Purification MethodKey ParametersExpected Outcome
Flash Column Chromatography Eluent: Hexane/Ethyl Acetate (gradient)Separation of product from polar and non-polar impurities.
Stationary Phase: Silica Gel
Target Product Rf: ~0.3
Recrystallization Solvent: Hexanes or HeptaneFormation of solid, pure crystals.
Cooling: Slow cooling followed by ice bathMaximizes crystal size and yield.
Vacuum Distillation Pressure: <10 mmHgSeparation based on boiling point differences.
Temperature: Dependent on vacuumRemoves non-volatile impurities.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Analytical Methods for 4-Chloro-2,3-dihydrobenzofuran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-2,3-dihydrobenzofuran

This compound (CAS No. 289058-20-4) is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its presence, even in trace amounts, as an unreacted starting material or a process-related impurity in an Active Pharmaceutical Ingredient (API), can significantly impact the safety and efficacy of the final drug product.[3][4] Regulatory bodies such as the FDA mandate stringent control over such impurities, making their accurate and precise quantification a non-negotiable aspect of drug development and quality control.[4][5]

This guide delves into the two most robust and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance, enabling you to make an informed decision for your specific analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for impurity analysis, prized for its robustness, reproducibility, and versatility in handling a wide range of compounds.[6][7] For a molecule like this compound, which possesses a UV-active chromophore, HPLC coupled with a UV detector offers a straightforward, reliable, and cost-effective quantification solution.

Causality Behind the Method:

The choice of a reversed-phase C18 column is deliberate; it provides excellent separation for moderately polar to non-polar aromatic compounds like our target analyte based on hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The detection wavelength is chosen based on the UV absorbance maximum of the benzofuran moiety to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 20, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the API or test sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Mobile Phase A->B C Serial Dilution (Standards) B->C D Filter Sample (0.45 µm) B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection (285 nm) F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify vs. Calibration Curve I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative that combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive structural confirmation, making GC-MS an invaluable tool for impurity identification and trace-level quantification.[8]

Causality Behind the Method:

The choice of a low-polarity capillary column (e.g., DB-5ms or equivalent) is standard for general-purpose analysis of semi-volatile organic compounds. The temperature program is designed to ensure that this compound is sufficiently volatile to elute from the column with a good peak shape, while also separating it from other potential impurities. Electron Ionization (EI) is a robust, universal ionization technique that generates reproducible fragmentation patterns, creating a unique "fingerprint" for the analyte that can be used for both identification and quantification. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 154 (Molecular Ion, M⁺).

    • Qualifier Ions: m/z 118, m/z 89.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 1, 5, 20 µg/mL) by serially diluting the stock solution with Dichloromethane.

  • Sample Preparation: Dissolve the API or test sample in Dichloromethane to a final concentration of 1 mg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Dichloromethane A->B C Serial Dilution (Standards) B->C E Inject into GC System B->E C->E F Separation on DB-5ms Column E->F G EI Ionization & Mass Analysis (SIM) F->G H Generate Ion Chromatogram G->H I Integrate Peak Area (m/z 154) H->I J Quantify vs. Calibration Curve I->J

References

A Comparative Guide to the LC-MS/MS Analysis of 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3-dihydrobenzofuran is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] The interest in dihydrobenzofuran derivatives is consistently growing due to their wide range of biological activities, including anti-tumor, anti-cancer, and anti-malarial properties.[2] Accurate and sensitive quantification of this compound is paramount for process optimization, quality control, and metabolic studies. This guide details a robust LC-MS/MS method for its analysis and compares it with alternative analytical strategies, providing the supporting data and rationale necessary for informed methodological decisions.

Core Principles of LC-MS/MS for Substituted Dihydrobenzofurans

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of organic molecules in complex matrices.[3][4] The chromatographic separation of halogenated compounds can be challenging due to the similar polarities of isomers and potential co-eluting impurities.[5][6] Therefore, the development of a robust LC method is critical. The mass spectrometer provides high selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions.

Experimental Workflow for LC-MS/MS Analysis

This section outlines a detailed, step-by-step methodology for the analysis of this compound.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution Dilution in Acetonitrile/Water Sample->Dilution Fortification Fortification with Internal Standard Dilution->Fortification Filtration Syringe Filtration (0.22 µm) Fortification->Filtration Autosampler Autosampler Filtration->Autosampler UPLC_Column UPLC Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) Mobile_Phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) MS_Source Electrospray Ionization (ESI+) UPLC_Column->MS_Source Eluent Quadrupole_1 Q1: Precursor Ion Selection (m/z 155.0) MS_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Scanning Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Guide to Gas Chromatography Methods for Purity Assessment of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. Dihydrobenzofurans, a class of heterocyclic compounds with significant therapeutic potential, are no exception. This guide provides an in-depth comparison of gas chromatography (GC) methods for the purity assessment of dihydrobenzofurans, grounded in scientific principles and practical application. We will explore both achiral and chiral analyses, delve into the critical aspects of method validation, and discuss the strategic implementation of orthogonal techniques to build a comprehensive purity profile.

The Analytical Imperative: Why Gas Chromatography for Dihydrobenzofurans?

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] Dihydrobenzofurans and their common process-related impurities or degradation products often possess sufficient volatility and thermal stability to be amenable to GC analysis.[2][3] The high resolution offered by capillary GC columns allows for the separation of closely related impurities, which is essential for accurate purity determination.[4]

When coupled with a Flame Ionization Detector (FID), GC provides robust quantification over a wide linear range. For impurity identification, coupling GC with a Mass Spectrometer (MS) is the gold standard, providing structural information for unknown peaks.[5][6]

Strategic Method Development for Dihydrobenzofuran Analysis

A robust GC method for purity assessment is built upon a foundation of well-considered choices in sample preparation, column chemistry, and instrumental parameters.

Sample Preparation: The First Step to Accurate Results

The goal of sample preparation is to present the analyte to the GC system in a suitable solvent, free from non-volatile matrix components that could interfere with the analysis or damage the column.[1]

  • Direct Injection: For relatively pure dihydrobenzofuran samples, a simple "dilute and shoot" approach is often sufficient. The sample is dissolved in an appropriate volatile solvent (e.g., methanol, acetonitrile, dichloromethane) to a concentration within the linear range of the detector.

  • Solid-Phase Microextraction (SPME): For trace-level impurity analysis or when dealing with complex matrices, SPME is a solvent-free technique that can be highly effective. Analytes are adsorbed onto a coated fiber and then thermally desorbed into the GC inlet. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a good starting point for trapping a broad range of volatile and semi-volatile organic compounds.[7]

  • Headspace Analysis: This technique is ideal for the analysis of highly volatile impurities, such as residual solvents from the manufacturing process. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC.[1]

Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation. The principle of "like dissolves like" is a good starting point, where the polarity of the stationary phase should be matched to the polarity of the analytes.[8]

  • For Achiral Separations:

    • Low to Mid-Polarity Columns (e.g., 5% Phenyl-Methylpolysiloxane - HP-5MS, DB-5): These are excellent general-purpose columns and a good first choice for many dihydrobenzofuran analyses. They separate compounds primarily based on boiling point and to a lesser extent on subtle polarity differences. A typical column dimension would be 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[5]

    • Mid to High-Polarity Columns (e.g., 6% Cyanopropylphenyl-Methylpolysiloxane - DB-624): These columns offer different selectivity and are particularly useful for separating polar impurities or for confirming the purity profile obtained on a lower polarity column (orthogonal separation).[9]

  • For Chiral Separations: Many dihydrobenzofuran derivatives are chiral, and the separation of enantiomers is often a regulatory requirement.[10]

    • Cyclodextrin-Based Chiral Stationary Phases: These are the most common and effective CSPs for GC. Derivatized cyclodextrins (e.g., beta- and gamma-cyclodextrins) create chiral cavities into which one enantiomer fits preferentially, leading to separation.[11][12][13] The choice of the specific cyclodextrin derivative will depend on the structure of the dihydrobenzofuran.

Experimental Protocols: From Method Development to Validation

The following protocols provide a starting point for the development and validation of a GC method for dihydrobenzofuran purity assessment.

Protocol 1: Achiral Purity Assessment by GC-FID/MS

This method is suitable for the general purity determination of a dihydrobenzofuran active pharmaceutical ingredient (API).

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a mass selective detector (MSD).

2. Chromatographic Conditions:

ParameterConditionRationale
Column HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of aromatic compounds.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (constant flow)Provides optimal efficiency for a 0.25 mm I.D. column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without degradation.
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overloading.
Injection Vol. 1 µL
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to elute a range of impurities with varying boiling points.
FID Temp. 300 °CEnsures that all eluted compounds are detected.
MSD Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
MSD Source Temp. 230 °C
MSD Quad Temp. 150 °C
MS Scan Range 40-450 amuCovers the expected mass range of the dihydrobenzofuran and its likely impurities.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the dihydrobenzofuran reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution in replicate (n=6).

  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates for the main peak should be ≥ 2000.

Protocol 2: Chiral Purity Assessment by GC-FID

This method is designed to determine the enantiomeric purity of a chiral dihydrobenzofuran.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

2. Chromatographic Conditions:

ParameterConditionRationale
Column Cyclodextrin-based chiral column (e.g., Rt-βDEXsm)Specifically designed for the separation of enantiomers.
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Injector Temp. 230 °C
Injection Mode Split (e.g., 20:1)
Injection Vol. 1 µL
Oven Program Isothermal at a temperature that provides good resolution (e.g., 120 °C)Chiral separations are often sensitive to temperature; an isothermal program can provide better reproducibility.
FID Temp. 250 °C

3. Sample and Standard Preparation:

  • Racemic Standard: Prepare a solution of the racemic dihydrobenzofuran in methanol.

  • Enantiomerically Pure Standard: Prepare a solution of the pure enantiomer reference standard in methanol.

  • Sample Solution: Prepare the sample to be tested in methanol.

4. System Suitability:

  • Inject the racemic standard.

  • The resolution between the two enantiomer peaks should be ≥ 1.5.

Method Validation: A Cornerstone of Scientific Integrity

A GC method intended for purity assessment in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Peak purity analysis (using MS or a photodiode array detector if using HPLC as an orthogonal technique). Resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the nominal concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by the linearity study.
Accuracy The closeness of the test results to the true value.% Recovery of spiked impurities should be within 90.0% to 110.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 5.0% for impurity quantification.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria are met when parameters like flow rate, oven temperature, etc., are slightly varied.

The Power of Orthogonal Methods

No single analytical method can guarantee the detection of all potential impurities. Therefore, employing an orthogonal method—a method with a different separation mechanism—is a critical component of a comprehensive purity assessment strategy.[14][15] For the analysis of dihydrobenzofurans, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is an excellent orthogonal technique to GC.

  • GC separates based on volatility and boiling point.

  • RP-HPLC separates based on polarity and hydrophobicity.

By analyzing a sample with both GC and RP-HPLC, there is a much higher probability of detecting any co-eluting impurities and obtaining a more accurate purity value.[8][16][17]

Visualizing the Workflow

The following diagrams illustrate the key workflows and decision-making processes in the purity assessment of dihydrobenzofurans.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_validation Method Validation (ICH Q2) cluster_reporting Data Analysis & Reporting Sample Dihydrobenzofuran Sample Dilution Direct Dilution Sample->Dilution SPME SPME (Trace Analysis) Sample->SPME Headspace Headspace (Volatiles) Sample->Headspace GC_FID_MS GC-FID/MS (Achiral) Dilution->GC_FID_MS GC_FID_Chiral GC-FID (Chiral) Dilution->GC_FID_Chiral SPME->GC_FID_MS Headspace->GC_FID_MS Specificity Specificity GC_FID_MS->Specificity Linearity Linearity & Range GC_FID_MS->Linearity Accuracy Accuracy GC_FID_MS->Accuracy Precision Precision GC_FID_MS->Precision LOD_LOQ LOD/LOQ GC_FID_MS->LOD_LOQ Robustness Robustness GC_FID_MS->Robustness Impurity_ID Impurity Identification (MS) GC_FID_MS->Impurity_ID GC_FID_Chiral->Specificity GC_FID_Chiral->Linearity GC_FID_Chiral->Accuracy GC_FID_Chiral->Precision GC_FID_Chiral->Robustness Enant_Purity Enantiomeric Purity GC_FID_Chiral->Enant_Purity Purity_Calc Purity Calculation Specificity->Purity_Calc Linearity->Purity_Calc Accuracy->Purity_Calc Precision->Purity_Calc LOD_LOQ->Purity_Calc Report Final Report Purity_Calc->Report Impurity_ID->Report Enant_Purity->Report

Caption: Workflow for GC Purity Assessment of Dihydrobenzofurans.

Method_Selection_Logic Start Purity Assessment Required Is_Chiral Is the Dihydrobenzofuran Chiral? Start->Is_Chiral Achiral_GC Develop Achiral GC-FID/MS Method Is_Chiral->Achiral_GC No Chiral_GC Develop Chiral GC-FID Method Is_Chiral->Chiral_GC Yes Orthogonal_HPLC Develop Orthogonal RP-HPLC Method Achiral_GC->Orthogonal_HPLC Chiral_GC->Achiral_GC Validate Validate All Methods (ICH Q2) Orthogonal_HPLC->Validate Routine_Testing Implement for Routine Testing Validate->Routine_Testing

Caption: Decision Logic for Comprehensive Method Development.

Conclusion

The purity assessment of dihydrobenzofurans by gas chromatography is a multi-faceted process that requires a deep understanding of chromatographic principles, careful method development, and rigorous validation. By selecting the appropriate sample preparation technique, column chemistry, and detector, and by employing orthogonal methods, researchers can build a comprehensive and accurate purity profile. This guide provides a framework for developing and implementing robust GC methods that ensure the quality, safety, and efficacy of dihydrobenzofuran-based pharmaceuticals, ultimately supporting successful drug development and regulatory compliance.

References

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Chlorinated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of drug discovery, the benzofuran scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3][4] The strategic introduction of chlorine atoms onto this versatile core has been shown to significantly modulate its pharmacological profile, often leading to enhanced potency and target specificity. This guide offers a comprehensive comparison of chlorinated benzofuran derivatives, providing researchers, scientists, and drug development professionals with critical insights into their structure-activity relationships (SAR), supported by experimental data.

The Impact of Chlorination: A Double-Edged Sword

The addition of chlorine to the benzofuran ring system is a well-established strategy to enhance the biological efficacy of these compounds. Halogenation, in general, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] Specifically, chlorine atoms can participate in halogen bonding, a non-covalent interaction with nucleophilic sites on a biological target, which can significantly improve binding affinity.[5][6]

However, the position and number of chlorine substituents are critical determinants of the resulting biological activity. An in-depth understanding of these structural nuances is paramount for the rational design of novel therapeutic agents with improved efficacy and reduced off-target effects.

Comparative Analysis of Biological Activities

Chlorinated benzofuran derivatives have been extensively investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents. The following sections provide a comparative analysis of their performance in these key areas, supported by experimental data.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have demonstrated that the introduction of chlorine atoms into the benzofuran scaffold can lead to a significant increase in anticancer activity.[5][6] This enhancement is often attributed to improved binding to therapeutic targets such as tubulin or various kinases involved in cancer cell signaling.

A notable example is the class of benzene-sulfonamide-based benzofuran derivatives. One such derivative, 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide, was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a crucial role in the carcinogenesis of certain tumors.[5] The presence of the chlorophenyl group is critical for its inhibitory activity.

Derivative ClassKey Structural FeaturesAnticancer Activity (IC50)Target Pathway/Mechanism
Benzene-sulfonamide based4-chlorophenyl groupVaries by cell lineHIF-1 pathway inhibition[5]
Halogenated at C3Bromine at C3-methyl0.1 µM (HL60), 5 µM (K562)[6]Not specified
Hybrid Piperazine DerivativesVaries0.12 µM (A549), 2.75 µM (SGC7901) for compound 11a[5]Not specified

Table 1: Comparative Anticancer Activity of Chlorinated Benzofuran Derivatives.

It is evident from the data that the position of the halogen is a critical determinant of biological activity. For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells.[6]

Antimicrobial Potency: Combating Pathogenic Threats

The chlorination of the benzofuran ring has also been shown to enhance both antibacterial and antifungal potencies.[1][3] This suggests that chlorinated derivatives can effectively interact with microbial targets.

Experimental Protocols: A Foundation for Discovery

The evaluation of the biological activity of these compounds relies on robust and reproducible experimental protocols. Below are representative methodologies for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549, SGC7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the chlorinated benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in appropriate broth media.

  • Serial Dilution: The chlorinated benzofuran derivatives are serially diluted in the broth media in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the core concepts discussed in this guide, providing a visual representation of the key takeaways for researchers.

SAR_Chlorinated_Benzofurans cluster_0 Benzofuran Core cluster_1 Structural Modifications cluster_2 Biological Activity Benzofuran Chlorination Chlorination (Cl) Benzofuran->Chlorination Addition of Cl Other_Substituents Other Substituents (R) Benzofuran->Other_Substituents Addition of R groups Anticancer Enhanced Anticancer Activity Chlorination->Anticancer Improves Potency Antimicrobial Enhanced Antimicrobial Activity Chlorination->Antimicrobial Increases Efficacy Other_Substituents->Anticancer Modulates Activity Other_Substituents->Antimicrobial Modulates Activity

Caption: Generalized SAR of chlorinated benzofurans.

Experimental_Workflow Start Synthesis of Chlorinated Benzofuran Derivatives In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Optimization Lead Optimization (Further Chemical Modification) Lead_Identification->Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Optimization->In_Vivo_Studies

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

The strategic chlorination of the benzofuran scaffold represents a powerful approach for the development of potent therapeutic agents. The evidence strongly indicates that the position and number of chlorine atoms are critical for optimizing biological activity, whether for anticancer or antimicrobial applications. Future research should focus on synthesizing and evaluating a wider range of chlorinated derivatives to further elucidate the nuanced structure-activity relationships. The integration of computational modeling and in-depth mechanistic studies will be instrumental in guiding the rational design of next-generation chlorinated benzofuran-based drugs with superior efficacy and safety profiles.

References

A Comparative Guide to the Biological Activity of Benzofuran and Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran and 2,3-dihydrobenzofuran scaffolds represent two closely related heterocyclic cores that have garnered significant attention for their diverse and potent biological activities. The key distinction between these two structures lies in the saturation of the furan ring, a seemingly subtle modification that can profoundly influence their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of benzofuran and its saturated counterpart, dihydrobenzofuran, supported by experimental data to elucidate the structure-activity relationships (SAR) that govern their efficacy. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

The Structural Nuance: A Tale of Aromaticity and Flexibility

The fundamental difference between benzofuran and 2,3-dihydrobenzofuran is the presence of a double bond in the furan ring of the former, rendering it aromatic, while the latter possesses a saturated, more flexible five-membered ring. This seemingly minor structural alteration has significant implications for the molecule's overall shape, electronic properties, and ability to interact with biological targets. The planar, aromatic nature of the benzofuran ring can facilitate π-π stacking interactions with aromatic residues in enzyme active sites or receptor binding pockets. In contrast, the sp3-hybridized carbons in the dihydrobenzofuran ring impart a greater degree of conformational flexibility, allowing it to adopt different spatial arrangements to better fit into a binding site.

Comparative Biological Activities: A Data-Driven Analysis

The following sections provide a comparative analysis of the biological activities of benzofuran and dihydrobenzofuran derivatives across several key therapeutic areas, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Both benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents.[1][2][3] The mechanism of action often involves the inhibition of critical cellular pathways involved in cancer progression, such as cell cycle regulation and signal transduction.

A study on fluorinated benzofuran and dihydrobenzofuran derivatives provided a direct comparison of their cytotoxic effects against the HCT116 human colorectal carcinoma cell line.[4] The results, summarized in the table below, highlight the nuanced effect of furan ring saturation on anticancer potency.

Compound ClassDerivativeTarget Cell LineCancer TypeIC50 (µM)
Fluorinated DihydrobenzofuransCompound 1HCT116Colorectal Carcinoma19.5
Compound 2HCT116Colorectal Carcinoma24.8

Table 1: Cytotoxic Activity of Fluorinated Dihydrobenzofuran Derivatives. [4]

In another study, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer and NF-κB inhibitory activities.[5][6] The results indicated that both scaffolds can be tailored to exhibit potent cytotoxic effects against a panel of human cancer cell lines.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both benzofuran and dihydrobenzofuran cores have been incorporated into molecules with potent anti-inflammatory properties.[7]

A comparative study on fluorinated derivatives demonstrated that both scaffolds can effectively inhibit the production of pro-inflammatory mediators.[4] The half-maximal inhibitory concentrations (IC50) for the inhibition of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2) are presented below.

Compound ClassIL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)PGE2 IC50 (µM)
Fluorinated Benzofuran/Dihydrobenzofuran Derivatives1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives. [4]

These findings suggest that both the aromatic benzofuran and the more flexible dihydrobenzofuran ring systems can be effectively utilized in the design of potent anti-inflammatory agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran and dihydrobenzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8][9]

While direct comparative studies with matched pairs are less common in the literature for antimicrobial activity, numerous reports highlight the potential of both scaffolds. For instance, certain benzofuran derivatives have demonstrated significant antibacterial activity, with substitutions at the C-3 and C-6 positions being crucial for potency.[8] Similarly, dihydrobenzofuran-containing natural products and their synthetic analogs have exhibited a variety of antimicrobial effects. The planarity and electronic distribution of the benzofuran ring may favor interactions with certain microbial targets, while the conformational flexibility of the dihydrobenzofuran scaffold could be advantageous for others. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships governing the antimicrobial effects of these two scaffolds.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed differences in biological activity between benzofuran and dihydrobenzofuran derivatives can often be attributed to the influence of the furan ring's saturation state on the molecule's overall properties.

  • Planarity and Aromaticity: The planar and aromatic nature of the benzofuran ring can be critical for activities that rely on intercalation with DNA or π-π stacking interactions with aromatic amino acid residues in enzyme active sites.[2]

  • Conformational Flexibility: The non-planar, flexible structure of the dihydrobenzofuran ring allows for a more adaptable fit into complex binding pockets, which can lead to enhanced potency in certain cases.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the benzofuran or dihydrobenzofuran core, in conjunction with the electronic properties of the heterocyclic ring itself, plays a crucial role in modulating biological activity.[3]

For instance, in the case of some anticancer dihydrobenzofuran neolignans, the presence of a double bond in the side chain, which contributes to overall planarity, was found to be vital for cytotoxicity.[2] This highlights that the interplay between the core scaffold and its substituents is a key determinant of biological activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay start Seed cells in 96-well plate treat Treat cells with compounds start->treat 24h incubation add_mtt Add MTT solution treat->add_mtt Incubation with compounds incubate Incubate to allow formazan formation add_mtt->incubate 2-4h incubation solubilize Solubilize formazan crystals incubate->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (benzofuran and dihydrobenzofuran derivatives) and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of inflammation.

Workflow:

NFkB_Assay transfect Transfect cells with NF-κB luciferase reporter plasmid treat Treat cells with compounds and/or inflammatory stimulus transfect->treat lyse Lyse cells treat->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Steps:

  • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • Plate the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

  • Lyse the cells and transfer the lysate to a white-walled 96-well plate.

  • Add a luciferase assay reagent containing luciferin.

  • Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Assay prepare_dilutions Prepare serial dilutions of compounds in broth inoculate Inoculate with standardized bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for visible growth incubate->observe

References

Spectroscopic comparison of 4-Chloro-2,3-dihydrobenzofuran isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Spectroscopic Differentiation of 4-, 5-, 6-, and 7-Chloro-2,3-dihydrobenzofuran Isomers

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom to the aromatic ring can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the precise and unambiguous identification of the chlorine atom's position is a critical step in chemical synthesis, quality control, and drug development. However, the four positional isomers—4-Chloro-, 5-Chloro-, 6-Chloro-, and 7-Chloro-2,3-dihydrobenzofuran—exhibit very similar physical properties, such as boiling points and retention times in chromatography, making their differentiation by non-spectroscopic means challenging.

This guide provides a comprehensive comparison of these four isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the nuanced spectral differences that arise from the distinct electronic environments created by the chlorine's position, offering a definitive guide for researchers.

Experimental Methodologies

To ensure data reliability and reproducibility, standardized protocols for sample preparation and analysis are paramount. The following sections outline the methodologies used to acquire the comparative data presented in this guide.

Sample Preparation
  • NMR Spectroscopy: Samples of each isomer (5-10 mg) were dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solutions were transferred to 5 mm NMR tubes for analysis.

  • FT-IR Spectroscopy: A small drop of each neat liquid isomer was placed between two potassium bromide (KBr) plates to form a thin film. A background spectrum of the clean KBr plates was acquired prior to sample analysis.

  • GC-MS: Stock solutions of each isomer (1 mg/mL) were prepared in dichloromethane. A 1 µL aliquot of each solution was injected into the GC-MS system.

Instrumentation and Data Acquisition
  • NMR: ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra were recorded on a standard spectrometer.

  • FT-IR: Spectra were obtained using an FT-IR spectrometer over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • GC-MS: Analysis was performed on a system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

The logical workflow for sample analysis, particularly for a volatile liquid mixture, is depicted below.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing PREP1 Dissolve Isomer in Dichloromethane INJ Inject 1 µL into GC Inlet PREP1->INJ 1 mg/mL solution SEP Separation on Capillary Column INJ->SEP Helium Carrier Gas ION Electron Ionization (70 eV) SEP->ION Elution DET Mass Analysis (Quadrupole) ION->DET SPEC Generate Mass Spectrum DET->SPEC LIB Library Search & Manual Interpretation SPEC->LIB G N4 4-Chloro-2,3-dihydrobenzofuran N5 5-Chloro-2,3-dihydrobenzofuran N6 6-Chloro-2,3-dihydrobenzofuran N7 7-Chloro-2,3-dihydrobenzofuran

A Comparative Guide to the Efficacy of 2,3-Dihydrobenzofuran Derivatives as Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 2,3-dihydrobenzofuran derivatives against other classes of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape of selective prostaglandin E2 (PGE2) inhibition. We will delve into the mechanistic rationale, comparative efficacy based on experimental data, and the validated protocols used to assess these compounds.

The Therapeutic Rationale: Targeting mPGES-1 for Safer Anti-Inflammatory Drugs

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1][2] Its synthesis is a multi-step enzymatic process. First, arachidonic acid is released from cell membranes by phospholipase A2 (PLA2). Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[3] Finally, terminal prostaglandin synthases convert PGH2 into various prostanoids. Microsomal prostaglandin E synthase-1 (mPGES-1) is a key terminal synthase that specifically catalyzes the conversion of PGH2 to PGE2.[3][4]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) act by blocking the COX enzymes. While effective, this upstream inhibition indiscriminately reduces the production of multiple prostanoids, not just the pro-inflammatory PGE2. This can disrupt homeostatic functions, leading to well-documented gastrointestinal bleeding and increased risk of severe cardiovascular events.[1][5]

Targeting mPGES-1 offers a more refined therapeutic strategy. As the inducible terminal enzyme often functionally coupled with COX-2 during inflammation, its selective inhibition promises to reduce pathological PGE2 levels without disrupting the synthesis of other crucial prostanoids like the cardioprotective prostacyclin (PGI2) or the pro-thrombotic thromboxane A2 (TXA2).[2][5] This approach is hypothesized to provide potent anti-inflammatory relief with a significantly improved safety profile.[1][2]

PGE2_Synthesis_Pathway cluster_shunt Substrate Shunting Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 PGE2 (Inflammation, Pain, Fever) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, PGD2, PGF2α) (Homeostasis, Cardioprotection) PGH2->Other_Prostanoids Other Synthases PGH2->Other_Prostanoids Increased Flux (Potential Benefit) NSAIDs NSAIDs & Coxibs (Broad Inhibition) NSAIDs->PGH2 Block Here mPGES1_Inhibitor mPGES-1 Inhibitors (Selective Inhibition) mPGES1_Inhibitor->PGE2 Block Here

Figure 1: Prostaglandin E2 (PGE2) Synthesis and Inhibition Pathway.

2,3-Dihydrobenzofuran: A Privileged Scaffold for mPGES-1 Inhibition

In the quest for novel mPGES-1 inhibitors, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure"—a molecular framework capable of binding to multiple biological targets. Researchers have identified this scaffold as a promising chemical platform for designing new mPGES-1 inhibitors.[6]

A key study combined molecular docking with biochemical assays to explore a library of 2,3-dihydrobenzofuran derivatives.[6] This work identified lead compounds 19 and 20 , which demonstrated inhibitory activity against mPGES-1 in the low micromolar range (IC50 ≈ 2 µM).[7] This potency was comparable to that of MK-886, a well-known dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and mPGES-1.[7][8]

Structure-activity relationship (SAR) studies from this research provided critical insights for further optimization[7]:

  • Hydrophobic Groups: Smaller hydrophobic substituents are preferred as they can fit deeper into the binding cavity of the enzyme, creating stronger van der Waals interactions.

  • Hydrogen Bonding: The presence of a catechol moiety was found to be advantageous for establishing stable hydrogen bonds within the active site, enhancing the inhibitor's affinity.

Further exploration of related structures has led to the development of furan and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives, which have shown even greater potency.[9] For instance, compound 8m from this series demonstrated sub-50 nM potency in cellular assays and favorable oral pharmacokinetics across multiple species, highlighting the versatility and potential of the broader furan-based scaffold.[9]

Comparative Efficacy: 2,3-Dihydrobenzofurans vs. Alternative Inhibitors

While 2,3-dihydrobenzofuran derivatives show promise, they exist within a competitive landscape of highly potent mPGES-1 inhibitors. A direct comparison of their efficacy, based on published in vitro data, is essential for contextualizing their potential.

Inhibitor ClassExample CompoundHuman mPGES-1 Enzyme IC50 (nM)A549 Cell IC50 (nM)Human Whole Blood (HWB) IC50 (nM)Reference(s)
2,3-Dihydrobenzofuran Compound 19 / 20~2000N/AN/A[6]
Benzimidazole Compound III90PotentPotent[3]
Benzimidazole (Clinical) VipoglanstatPotent (Full inhibition in vivo)N/AN/A[10]
Benzoxazole PF-4693627 (Cpd 26)3PotentN/A[3]
Furan-fused Benzo[d]imidazole Compound 8mN/A<50N/A[9]
Indole (Dual FLAP/mPGES-1) MK-8861600N/AN/A[8]
Natural Product (Diterpene) Carnosol10900N/A9300[3]

N/A: Data not available in the reviewed sources.

Analysis of Comparative Data:

  • Potency: The initial 2,3-dihydrobenzofuran leads (compounds 19 and 20) exhibit micromolar potency.[6][7] This serves as a valid starting point for lead optimization. However, other chemical classes, such as benzoxazoles (e.g., PF-4693627) and advanced benzimidazoles, have achieved low nanomolar to sub-nanomolar potency in enzymatic assays.[3]

  • Cellular Activity: The evolution of the dihydrofuran scaffold into fused tricyclic systems (e.g., compound 8m) has successfully yielded compounds with potent cellular activity (<50 nM), demonstrating that this structural core can be optimized to compete with leading alternatives.[9]

  • Clinical Translation: The benzimidazole class is the most advanced, with compounds like Vipoglanstat having reached Phase II clinical trials.[10][11] This underscores the significant developmental gap that newer scaffolds like the 2,3-dihydrobenzofurans must bridge.

Standardized Experimental Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. The following methodologies represent the industry standard for characterizing and comparing novel mPGES-1 inhibitors.

Experimental_Workflow Start Compound Synthesis (e.g., 2,3-Dihydrobenzofuran derivative) Enzyme_Assay Protocol 1: Recombinant mPGES-1 Enzyme Assay Start->Enzyme_Assay Determine IC50 Cell_Assay Protocol 2: A549 Cell-Based PGE2 Assay Enzyme_Assay->Cell_Assay Confirm Cellular Potency HWB_Assay Protocol 3: Human Whole Blood (HWB) Assay Cell_Assay->HWB_Assay Assess Translational Efficacy In_Vivo Protocol 4: In Vivo Model (e.g., LPS-induced hyperalgesia) HWB_Assay->In_Vivo Evaluate In Vivo Efficacy PK_PD Pharmacokinetics & Safety Profiling In_Vivo->PK_PD Clinical Clinical Candidate PK_PD->Clinical

Figure 2: Standardized Workflow for Evaluating mPGES-1 Inhibitors.
Protocol 1: Recombinant Human mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of a test compound on the isolated mPGES-1 enzyme and calculate its IC50 value.

Causality: This cell-free assay is the primary screen to confirm that a compound directly interacts with the target enzyme, independent of cellular uptake, metabolism, or off-target effects.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable system (e.g., E. coli). The protein concentration and activity are standardized.

  • Reaction Mixture: Prepare a reaction buffer containing a defined concentration of glutathione (GSH), a necessary cofactor for mPGES-1 activity.[4]

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., 2,3-dihydrobenzofuran derivative) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MK-886).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, PGH2. The reaction is typically run for a short duration (e.g., 60 seconds) at 4°C to minimize non-enzymatic degradation of PGH2.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., FeCl2 or SnCl2), which terminates the enzymatic activity and converts any remaining PGH2 to a stable product like 12-HHT.

  • Quantify PGE2: Measure the concentration of the product, PGE2, in the supernatant using a validated method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Protocol 2: A549 Cell-Based Assay for PGE2 Production

Objective: To evaluate the ability of a test compound to inhibit PGE2 production in a whole-cell system that mimics an inflammatory environment.

Causality: The A549 human lung carcinoma cell line is a robust model because it inducibly expresses both COX-2 and mPGES-1 upon stimulation with pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3] This assay assesses not only target engagement but also the compound's ability to penetrate cell membranes and remain active in the intracellular environment.

Methodology:

  • Cell Culture: Culture A549 cells to approximately 80-90% confluency in appropriate media.

  • Stimulation: Pre-treat the cells with IL-1β (e.g., 1 ng/mL) for 16-24 hours to induce the expression of COX-2 and mPGES-1.

  • Inhibitor Treatment: Remove the stimulation media and add fresh media containing various concentrations of the test compound. Incubate for a defined period (e.g., 30-60 minutes).

  • Arachidonic Acid Addition: Add exogenous arachidonic acid (e.g., 10 µM) to provide the substrate for the COX-2/mPGES-1 pathway.

  • Incubation: Incubate for a further 30 minutes to allow for PGE2 synthesis and secretion.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using EIA or LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the dose-response curve of PGE2 inhibition.

Protocol 3: Human Whole Blood (HWB) Assay

Objective: To assess the inhibitor's efficacy in a complex, physiologically relevant ex vivo system that includes all blood components and plasma proteins.

Causality: The HWB assay is a critical translational step. A compound's potency in this assay is often more predictive of in vivo efficacy than cell-free or single-cell-type assays, as it accounts for factors like plasma protein binding and metabolism by blood cells. Lipopolysaccharide (LPS) is used as a potent inflammatory stimulus to induce the COX-2/mPGES-1 pathway in monocytes.[3]

Methodology:

  • Blood Collection: Draw fresh human blood from healthy volunteers into heparinized tubes.

  • Inhibitor Addition: Aliquot the blood and immediately add the test compound at various concentrations.

  • Inflammatory Challenge: After a brief pre-incubation (e.g., 15-30 minutes), add LPS (e.g., 10 µg/mL) to stimulate the samples. Include an unstimulated control.

  • Incubation: Incubate the blood at 37°C for 24 hours to allow for maximal PGE2 production.

  • Plasma Separation: Centrifuge the tubes to separate the plasma.

  • Prostanoid Profiling: Analyze the plasma for PGE2 levels. To confirm selectivity, it is crucial to also measure other prostanoids like Thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-PGF1α (a stable metabolite of PGI2).[12]

  • Data Analysis: Calculate the IC50 for PGE2 inhibition. The lack of inhibition of other prostanoids confirms the compound's selectivity for the mPGES-1 pathway over upstream COX enzymes.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold represents a valid and promising starting point for the development of novel mPGES-1 inhibitors.[6] Initial leads have demonstrated low micromolar activity, and subsequent medicinal chemistry efforts on related furan-based structures have produced compounds with highly competitive, nanomolar cellular potency.[9]

However, the field is dominated by highly potent alternatives, particularly from the benzimidazole and benzoxazole classes, which have demonstrated robust in vivo efficacy and, in some cases, have advanced to clinical trials.[3][10] For 2,3-dihydrobenzofuran derivatives to become clinically relevant candidates, future research must focus on:

  • Potency Enhancement: Employing structure-based drug design and SAR insights to improve affinity into the low nanomolar range.

  • Pharmacokinetic Optimization: Ensuring that potent compounds possess favorable ADME (absorption, distribution, metabolism, and excretion) properties for oral bioavailability.

  • Demonstration of In Vivo Efficacy: Validating lead compounds in established animal models of pain and inflammation, such as the LPS-induced hyperalgesia model.[9]

By systematically addressing these challenges, the 2,3-dihydrobenzofuran scaffold could yet yield a new generation of selective mPGES-1 inhibitors, contributing to the development of safer and more effective anti-inflammatory therapies.

References

A Comparative Guide to the Synthesis of Dihydrobenzofurans: Metal-Catalyzed vs. Metal-Free Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals with significant biological activities.[1][2] Its synthesis has been a subject of intense research, leading to the development of a diverse array of methodologies. These strategies can be broadly categorized into two major paradigms: those relying on transition-metal catalysis and those that operate under metal-free conditions.

This in-depth guide provides a comparative analysis of these two fundamental approaches. We will delve into the mechanistic underpinnings, evaluate the scope and limitations, and provide practical, field-proven insights to help researchers, scientists, and drug development professionals make informed decisions for their synthetic campaigns.

Part 1: The Power and Precision of Metal-Catalyzed Synthesis

Transition metal-catalyzed reactions have revolutionized the construction of complex molecular architectures, and the synthesis of dihydrobenzofurans is no exception. These methods are prized for their high efficiency, broad substrate scope, and the potential for exquisite stereochemical control.[3][4] The dominant strategy in recent years has been the use of C-H activation, a powerful technique that forges C-O bonds directly from ubiquitous C-H bonds, maximizing atom economy.[4]

Key Catalytic Systems
  • Palladium (Pd): Palladium is arguably the most versatile catalyst for this transformation. Pd(II)-catalyzed reactions, often directed by a nearby functional group (like a hydroxyl group), can selectively activate a specific C-H bond for intramolecular cyclization.[5] This approach provides a powerful disconnection for complex targets. Another major strategy involves direct oxidative Heck cyclizations, which are intramolecular Fujiwara-Moritani arylations.[6][7]

  • Rhodium (Rh): Rhodium catalysts, particularly [Cp*Rh(III)] complexes, are highly effective for C-H activation and annulation reactions.[3][4] They enable [3+2] and [4+1] cycloadditions to construct the dihydrobenzofuran ring with remarkable regioselectivity and functional group tolerance.[3]

  • Copper (Cu) & Iron (Fe): As more earth-abundant and cost-effective alternatives to precious metals, copper and iron have gained significant traction. They are particularly effective in promoting intramolecular C-O bond formation through oxidative cyclization pathways, offering a practical and scalable route to a wide range of dihydrobenzofuran analogues.[8][9]

Mechanistic Deep Dive: Pd(II)-Catalyzed C-H Activation/C-O Cyclization

The generally accepted mechanism for a hydroxyl-directed C-H activation/C-O cyclization is a prime example of the elegance of metal catalysis. The process typically involves coordination of the directing group, C-H activation to form a metallacycle, and subsequent reductive elimination to forge the C-O bond and regenerate the active catalyst.

G cluster_0 Catalytic Cycle A Starting Material (Allylic Alcohol) B Coordination (Alcohol to Pd(II)) A->B + Pd(II) C C-H Activation (Concerted Metalation- Deprotonation) B->C D Palladacycle Intermediate C->D F Oxidative Addition D->F + Oxidant (e.g., PhI(OAc)2) E Oxidant G Pd(IV) Intermediate F->G H Reductive Elimination (C-O Bond Formation) G->H I Dihydrobenzofuran Product H->I J Pd(II) Catalyst H->J Regeneration J->B G cluster_0 Catalytic Cycle A Ketone Catalyst (e.g., CF3COPh) C Dioxirane (Active Oxidant) A->C + H2O2 B H2O2 C->A Regeneration E Epoxidation C->E + o-Allylphenol D o-Allylphenol F Epoxide Intermediate E->F G Intramolecular 5-exo-tet Cyclization F->G H Dihydrobenzofuran Product G->H G cluster_0 Metal-Catalyzed Workflow cluster_1 Metal-Free Workflow A1 Substrate Synthesis (Often requires directing group) A2 Core Reaction (Inert atmosphere, precise ligand/catalyst loading) A1->A2 A3 Workup & Purification (Chromatography, potential need for metal scavenging) A2->A3 B1 Substrate Synthesis (Often simpler precursors) B2 Core Reaction (Often aerobic, simpler reagent addition) B1->B2 B3 Workup & Purification (Standard chromatography, no metal contamination) B2->B3

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2,3-dihydrobenzofuran. As a chlorinated heterocyclic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document synthesizes regulatory requirements with field-proven best practices to ensure your operational procedures are both safe and effective.

Immediate Safety Directive: Hazard Profile and Waste Characterization

Under no circumstances should this compound or its containers be disposed of in standard waste streams or drains. [1] As a chlorinated organic compound, it must be treated as hazardous waste .[1] Improper disposal can lead to persistent environmental contamination and significant health risks.[1][2]

The primary hazards are inferred from its chemical structure and data on related compounds. Benzofurans can be flammable and are often treated as potential carcinogens, while chlorinated compounds are known for their toxicity and persistence.[3] Therefore, this compound must be managed as a regulated halogenated organic waste.[4][5][6]

Before handling, ensure you are equipped with the correct Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use.[7]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[8]

  • Body Protection: A flame-resistant lab coat and appropriate footwear are required.[8]

  • Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, must occur within a certified chemical fume hood to ensure adequate ventilation.[3][9] If exposure limits are exceeded, a full-face respirator may be necessary.[7][8]

Step-by-Step Disposal Protocol: From Benchtop to Final Destruction

The guiding principle for disposing of this compound is strict waste segregation followed by destruction via a licensed hazardous waste facility. The only industry-accepted and environmentally sound method for final disposal is high-temperature incineration .[1][2]

Step 1: Waste Segregation (The Critical First Step)

The most crucial step is to prevent cross-contamination of waste streams. Mixing halogenated waste with non-halogenated solvents makes the entire volume more expensive and difficult to dispose of.[6]

  • Action: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."[6]

  • Causality: Halogenated wastes require specific incineration conditions, often involving flue gas scrubbing to neutralize acidic gases like hydrogen chloride (HCl) that are generated during combustion.[2][7][10] Non-halogenated solvents can often be recycled or recovered for fuel blending, a much cheaper disposal route.[6]

Step 2: Proper Containerization

Select a container that ensures safety and compliance.

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container. Many institutions provide specific containers for halogenated solvents.[4][6] Ensure the container material is compatible with chlorinated organics.

  • Solid Waste: All contaminated consumables (e.g., pipette tips, gloves, weigh paper, silica gel) must be collected in a separate, clearly labeled, and sealable container or bag for solid hazardous waste.[1]

  • Empty Original Containers: The original product container is also considered hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as halogenated liquid waste.[7] The rinsed container can then be managed for disposal according to your institution's policy, which may include puncturing it to prevent reuse.[7]

Step 3: Labeling for Safety and Compliance

Properly label the hazardous waste container immediately upon adding the first drop of waste.

  • Contents: Clearly write "Hazardous Waste" and list all chemical constituents by their full name, including "this compound." Avoid using abbreviations or chemical formulas.

  • Hazards: Indicate the associated hazards (e.g., Toxic, Flammable).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Containment: Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[4][11]

Step 5: Final Disposal Arrangement

The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Action: When the container is full or you are finished with the process, submit a chemical waste pickup request through your EHS department.

  • Record Keeping: Maintain accurate records of the waste generated in your laboratory logbook, as required by institutional and regulatory policies.[1]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Use non-sparking tools to carefully collect the absorbed material and place it into a sealed container for disposal as hazardous solid waste.[7][8]

    • Wipe the area with a solvent-moistened cloth (e.g., acetone), collecting the cloth for disposal as solid hazardous waste.

    • Ventilate the area.

  • Large Spill:

    • Evacuate personnel to a safe area, keeping people upwind of the spill.[7]

    • Remove all sources of ignition.[7][12]

    • Alert your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7][13]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[7][8]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7]

    • Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[13]

Data and Procedural Summary

The table below summarizes the critical information for the disposal of this compound.

ParameterGuidelineRationale & Reference
Waste Category Halogenated Organic Hazardous WasteDue to the carbon-halogen bond, it is regulated under specific disposal rules for chlorinated compounds.[4][5][6]
Inferred EPA Codes F001/F002 (if a spent solvent), or D-List (if exhibiting hazardous characteristics)Halogenated solvents and process wastes are often F-listed. The specific code depends on its use and characteristics.[14][15]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the toxic organic structure and allows for scrubbing of harmful byproducts like HCl.[1][2][10]
PPE Requirement Nitrile Gloves, Safety Goggles, Lab Coat, Chemical Fume HoodProtects against skin/eye contact, inhalation of vapors, and potential carcinogenic effects.[7][8]
Incompatible Storage Strong Oxidizing Agents, Non-Halogenated Waste StreamsPrevents hazardous reactions and avoids costly cross-contamination of waste.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node A Waste Generation (this compound) B Is the waste liquid or solid (contaminated items)? A->B C Collect in designated 'Halogenated Liquid Waste' container B->C Liquid D Collect in designated 'Solid Hazardous Waste' container B->D Solid E Ensure container is properly sealed and labeled C->E D->E F Store in secondary containment in Satellite Accumulation Area E->F G Request pickup from EHS / Licensed Contractor F->G H Transport to licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I

Caption: Decision workflow for handling this compound waste.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 4-Chloro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated organic compounds such as 4-Chloro-2,3-dihydrobenzofuran present unique safety challenges that demand meticulous attention to personal protective equipment (PPE). This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Profile of this compound

Chlorinated aromatic hydrocarbons are a class of compounds known for their potential toxicity, including skin and eye irritation, respiratory effects, and, in some cases, carcinogenicity.[1][2] The ether linkage, while generally stable, can pose risks of peroxide formation over time with exposure to air and light, although this is less of a concern for cyclic ethers like dihydrobenzofurans compared to their acyclic counterparts.

Based on these structural alerts, we can anticipate the following primary hazards associated with this compound:

  • Acute Toxicity: Potential for harm if inhaled, ingested, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, potential for chronic effects cannot be ruled out.

This inferred hazard profile dictates a stringent approach to the selection and use of PPE.

Core Directive: Your Personal Protective Equipment Ensemble

The selection of appropriate PPE is the cornerstone of safe laboratory practice and is mandated by regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4] The following table outlines the essential PPE for handling this compound, with detailed explanations of the rationale behind each choice.

PPE ComponentSpecificationRationale and Field-Proven Insights
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness)Nitrile provides good resistance to a range of chemicals, including many chlorinated compounds.[5] However, breakthrough times can be short for some halogenated hydrocarbons.[6] Double-gloving provides an additional layer of protection and a clear indicator of a breach if the outer glove is compromised. Crucially, gloves should be changed immediately upon any suspected contamination.
Eye and Face Protection Chemical splash goggles and a face shieldSafety glasses alone are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.[7]
Body Protection Flame-resistant lab coat with full-length sleeves and a fully fastened frontA lab coat is the first line of defense against spills and splashes, protecting your skin and personal clothing.[8] Flame resistance is a prudent additional precaution when working with organic compounds. The lab coat should be kept clean and regularly laundered by a professional service, not taken home.
Respiratory Protection Use within a certified chemical fume hoodAll handling of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. The high volatility of similar small organic molecules necessitates this engineering control.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow is designed to minimize exposure at every stage of handling this compound.

prep Preparation - Verify fume hood certification - Don all required PPE - Prepare all necessary equipment weigh Weighing and Transfer - Use an analytical balance inside the fume hood - Use a spatula or powder funnel to avoid spills - Close container immediately after use prep->weigh Proceed with caution reaction Reaction Setup - Conduct all manipulations within the fume hood - Use sealed reaction vessels - Ensure adequate ventilation and cooling weigh->reaction Maintain containment workup Work-up and Purification - Perform extractions and chromatography in the fume hood - Handle all solvents and waste with care reaction->workup Handle with care storage Storage - Store in a tightly sealed, clearly labeled container - Keep in a cool, dry, and well-ventilated area - Segregate from incompatible materials workup->storage Secure and label

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Organic Waste

The responsible disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be treated as hazardous waste in accordance with EPA regulations (40 CFR parts 260-273).[9]

Waste Segregation and Collection:

  • Solid Waste:

    • Place all contaminated solid waste, including used gloves, weigh boats, and paper towels, into a designated, clearly labeled, and sealed hazardous waste container.

    • This container should be kept in a satellite accumulation area within the laboratory.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a dedicated, sealed, and properly labeled container for halogenated organic waste.

    • Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process.[10]

Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not pour any amount of this compound or its solutions down the drain.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dihydrobenzofuran
Reactant of Route 2
4-Chloro-2,3-dihydrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.